N-(tert-Butyl)pyridine-3-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-tert-butylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)11-14(12,13)8-5-4-6-10-7-8/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUDXBGLWJRZDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545820 | |
| Record name | N-tert-Butylpyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17432-06-3 | |
| Record name | N-tert-Butylpyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-(tert-Butyl)pyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(tert-Butyl)pyridine-3-sulfonamide, identified by the CAS Number 17432-06-3 , is a heterocyclic sulfonamide that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The unique structural combination of a pyridine ring, a sulfonamide linkage, and a bulky tert-butyl group imparts specific physicochemical properties that make it a valuable scaffold for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, spectroscopic characterization, safety and handling procedures, and its emerging applications in drug development. This document is intended to serve as a foundational resource for researchers aiming to leverage this compound in their scientific endeavors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. While comprehensive experimental data is not extensively published, the following table summarizes its key identifiers and computed properties.
| Property | Value | Source |
| CAS Number | 17432-06-3 | [1][2] |
| Molecular Formula | C₉H₁₄N₂O₂S | |
| Molecular Weight | 214.29 g/mol | |
| IUPAC Name | This compound |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reaction of pyridine-3-sulfonyl chloride with tert-butylamine. This nucleophilic substitution reaction is a standard method for the formation of sulfonamides. The general approach is outlined below, emphasizing the causality behind the experimental choices.[3]
Conceptual Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Pyridine-3-sulfonyl chloride hydrochloride
-
tert-Butylamine
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a solution of pyridine-3-sulfonyl chloride hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.2 eq) dropwise at 0 °C. The triethylamine serves to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Nucleophilic Addition: To the resulting mixture, add tert-butylamine (1.1 eq) dropwise at 0 °C. The reaction is kept cold to control the exothermicity of the reaction.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities, and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a pure solid.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for both the pyridine ring and the tert-butyl group.
-
Pyridine Protons: The four protons on the pyridine ring will appear as a complex multiplet in the aromatic region (typically δ 7.5-9.0 ppm). The exact chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the sulfonamide group.
-
tert-Butyl Protons: A sharp singlet integrating to nine protons will be observed in the aliphatic region (typically δ 1.2-1.5 ppm), characteristic of the magnetically equivalent methyl groups of the tert-butyl moiety.
-
N-H Proton: A broad singlet corresponding to the sulfonamide N-H proton may be observed, the chemical shift of which can be highly variable and dependent on solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Pyridine Carbons: Five distinct signals are expected in the aromatic region (typically δ 120-155 ppm) corresponding to the carbons of the pyridine ring.
-
tert-Butyl Carbons: Two signals are anticipated for the tert-butyl group: one for the quaternary carbon (typically δ 50-60 ppm) and one for the three equivalent methyl carbons (typically δ 25-35 ppm).
Mass Spectrometry
Mass spectrometry is a crucial tool for confirming the molecular weight and obtaining structural information through fragmentation patterns.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (214.29 g/mol ).
-
Fragmentation Pattern: Common fragmentation pathways for sulfonamides include cleavage of the S-N bond and the C-S bond.[4][5] A significant fragment would likely be the loss of the tert-butyl group. The fragmentation of the pyridine ring would also contribute to the overall pattern.[6][7]
Applications in Drug Discovery and Medicinal Chemistry
The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. The pyridine ring is also a common motif in medicinal chemistry, known for its ability to engage in various biological interactions. The combination of these two moieties in this compound makes it an attractive starting point for the design and synthesis of novel drug candidates.
While specific biological activities for this compound are not extensively documented in publicly available literature, its structural features suggest potential for development as an inhibitor of various enzymes, such as kinases or carbonic anhydrases. The tert-butyl group can provide steric bulk, influencing binding selectivity and metabolic stability.
Potential Research Directions
-
Kinase Inhibitors: The pyridine-sulfonamide scaffold is present in some kinase inhibitors. This compound could serve as a fragment or starting material for the development of novel kinase inhibitors for oncology or inflammatory diseases.
-
Carbonic Anhydrase Inhibitors: Sulfonamides are classic inhibitors of carbonic anhydrases. This compound could be explored for its inhibitory activity against various isoforms of this enzyme.
-
Fragment-Based Drug Discovery (FBDD): Due to its relatively small size and defined chemical features, this compound is a suitable candidate for fragment-based screening campaigns to identify starting points for new drug discovery programs.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound. Although a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling sulfonamide and pyridine derivatives should be followed.
General Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Hazard Identification (Based on related compounds)
-
Skin and Eye Irritation: Similar compounds can cause skin and eye irritation.[8][9]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[9]
-
Harmful if Swallowed: May be harmful if ingested.
The following diagram outlines the standard handling protocol for this type of chemical compound.
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. 17432-06-3|this compound|BLD Pharm [bldpharm.com]
- 3. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. synquestlabs.com [synquestlabs.com]
- 9. combi-blocks.com [combi-blocks.com]
"N-(tert-Butyl)pyridine-3-sulfonamide" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of N-(tert-Butyl)pyridine-3-sulfonamide
This guide provides a comprehensive overview of the synthesis and characterization of this compound, a key building block in contemporary medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document elucidates the critical experimental parameters, underlying chemical principles, and robust analytical validation required for this compound.
Introduction: The Significance of the Sulfonamide Moiety
Sulfonamides are a cornerstone pharmacophore in drug discovery, renowned for their stability, favorable physicochemical properties, and ability to engage in critical hydrogen bonding interactions with biological targets.[1][2] The title compound, this compound (CAS No. 17432-06-3), incorporates the bioisosterically significant pyridine ring, enhancing its potential for modulation of pharmacokinetic and pharmacodynamic properties.[3][4] Its synthesis and rigorous characterization are therefore fundamental preliminary steps in the development of novel therapeutic agents. This guide provides a field-proven approach to its preparation and validation.
Synthesis of this compound
The most reliable and direct route to this compound is the nucleophilic substitution reaction between pyridine-3-sulfonyl chloride and tert-butylamine. This reaction is a classic example of sulfonamide bond formation.
Mechanistic Rationale
The synthesis hinges on the high electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). The lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile, attacking the sulfur atom. This addition is followed by the elimination of a chloride ion. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base (e.g., triethylamine, pyridine) to prevent the protonation of the tert-butylamine reactant and drive the reaction to completion.
Precursor Synthesis: Pyridine-3-sulfonyl Chloride
The primary precursor, pyridine-3-sulfonyl chloride, is not always commercially available in the desired purity and can be prepared from pyridine-3-sulfonic acid. A common and effective method involves reacting pyridine-3-sulfonic acid with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), often in a suitable solvent or neat.[5][6]
For example, heating a mixture of pyridine-3-sulfonic acid with phosphorus pentachloride and phosphorus oxychloride efficiently yields the desired sulfonyl chloride.[6] Careful work-up is required to remove phosphorus-based byproducts.
Experimental Protocol: Synthesis of this compound
This protocol describes a robust laboratory-scale synthesis.
Materials:
-
Pyridine-3-sulfonyl chloride
-
tert-Butylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add pyridine-3-sulfonyl chloride (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exotherm of the reaction upon amine addition.
-
Reagent Addition: In a separate flask, prepare a solution of tert-butylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Add this solution dropwise to the cooled, stirring solution of pyridine-3-sulfonyl chloride over 20-30 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarbonate wash is essential to remove any remaining HCl and the triethylammonium hydrochloride salt.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to afford this compound as a solid.[7]
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Characterization and Analytical Validation
Rigorous characterization is imperative to confirm the structural integrity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique provides information about the chemical environment of protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the tert-butyl group. The pyridine protons will appear in the downfield region (typically δ 7.5-9.0 ppm) with characteristic splitting patterns (doublets, doublets of doublets), while the nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the upfield region (typically δ 1.2-1.5 ppm). A broad singlet corresponding to the N-H proton may also be observed.[8][9]
-
¹³C NMR: This analysis confirms the carbon framework of the molecule. Distinct signals will be observed for the carbons of the pyridine ring and the quaternary and methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The spectrum of this compound will exhibit characteristic absorption bands.[10]
-
N-H Stretch: A moderate absorption band around 3200-3300 cm⁻¹.
-
S=O Stretches: Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the sulfonyl group, typically found around 1330-1350 cm⁻¹ and 1150-1170 cm⁻¹, respectively.[11]
-
C-H Stretches: Bands for aromatic and aliphatic C-H bonds will be observed just below and above 3000 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. For this compound (C₉H₁₄N₂O₂S, Mol. Wt.: 214.29), high-resolution mass spectrometry (HRMS) would be expected to show a protonated molecular ion peak ([M+H]⁺) at m/z ≈ 215.0854.[12]
Summary of Characterization Data
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | ~8.8-9.2 ppm (m, 2H, Py-H); ~8.0-8.3 ppm (m, 1H, Py-H); ~7.5-7.7 ppm (m, 1H, Py-H); ~5.0-6.0 ppm (br s, 1H, NH); ~1.3 ppm (s, 9H, C(CH₃)₃) |
| IR (cm⁻¹) | Wavenumber | ~3250 (N-H stretch); ~1340 (asymmetric S=O stretch); ~1160 (symmetric S=O stretch) |
| MS (ESI+) | m/z | 215.08 ([M+H]⁺) |
| Purity (HPLC) | Retention Time | Single major peak at a characteristic retention time (>95% purity) |
Characterization Workflow Diagram
Caption: Workflow for the analytical validation of the final product.
Conclusion
The synthesis of this compound via the reaction of pyridine-3-sulfonyl chloride with tert-butylamine is a robust and efficient method. The success of this synthesis relies on careful control of reaction conditions, particularly temperature and the stoichiometric use of a base to neutralize the HCl byproduct. The subsequent analytical validation, employing a suite of orthogonal techniques including NMR, IR, and MS, is non-negotiable for confirming the identity and ensuring the high purity required for applications in drug discovery and further chemical synthesis.[13] This guide provides the foundational knowledge and practical steps for researchers to confidently produce and validate this important chemical entity.
References
-
PubChem. N-tert-butyl-2-oxo-1-propylpyridine-3-sulfonamide. National Center for Biotechnology Information. [Link]
-
Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9495–9499. [Link]
-
Royal Society of Chemistry. Syntheses and NMR spectra - Supporting Information. [Link]
-
Alchem.Pharmtech. CAS 17432-06-3 | this compound. [Link]
-
Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
-
Organic Chemistry Portal. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
- Google Patents. METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE - EP 2963019 B1.
-
Cornella, J., et al. (2017). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]
-
University of Oxford. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
-
Asker, F. W., et al. Synthesis and characterization of some sulfonamide dervatives. Research India Publications. [Link]
-
ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
- Google Patents. Method for producing pyridine-3-sulfonyl chloride.
- Google Patents.
-
MDPI. 4,4′-Di-tert-butyl-2,2′-bipyridinium Trifluoromethanesulfonate. [Link]
-
Uno, T., Machida, K., Hanai, K., Ueda, M., & Sasaki, S. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Chemical & pharmaceutical bulletin, 11, 704–708. [Link]
-
PubChemLite. 6-amino-n-tert-butylpyridine-3-sulfonamide (C9H15N3O2S). [Link]
-
Lollini, P. L., et al. (2015). Facile synthesis of SSR180575 and discovery of 7-chloro-N,N,5-trimethyl-4-oxo-3(6-[(18)F]fluoropyridin-2-yl)-3,5-dihydro-4H-pyridazino[4,5-b]indole-1-acetamide, a potent pyridazinoindole ligand for PET imaging of TSPO in cancer. Bioorganic & medicinal chemistry, 23(15), 4434–4443. [Link]
-
Iacobucci, C., et al. (2022). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. International journal of molecular sciences, 23(10), 5483. [Link]
-
ResearchGate. FT-IR spectrum of tert-butyl... [Link]
Sources
- 1. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 17432-06-3|this compound|BLD Pharm [bldpharm.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemscene.com [chemscene.com]
N-(tert-Butyl)pyridine-3-sulfonamide: A Technical Guide to its Putative Mechanism as a Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(tert-Butyl)pyridine-3-sulfonamide is a synthetic compound featuring a sulfonamide functional group, a moiety prevalent in a diverse range of pharmacologically active agents. While direct, in-depth studies on this specific molecule are not extensively available in the public domain, its structural characteristics strongly suggest a mechanism of action centered on the positive allosteric modulation of the α7 nicotinic acetylcholine receptor (α7 nAChR). This guide synthesizes the current understanding of α7 nAChR modulation, drawing parallels from structurally related compounds to propose a detailed putative mechanism for this compound. We will explore the critical role of the α7 nAChR in neurological function, the nuances of positive allosteric modulation, and the experimental methodologies required to validate this hypothesis. This document serves as a foundational resource for researchers investigating novel modulators of the α7 nAChR and for drug development professionals exploring new therapeutic avenues for cognitive and neurological disorders.
The α7 Nicotinic Acetylcholine Receptor: A Key Therapeutic Target
The α7 nicotinic acetylcholine receptor (α7 nAChR) is a ligand-gated ion channel that is widely expressed in the central nervous system, particularly in brain regions integral to cognitive processes, such as the hippocampus and cortex.[1] This receptor is a homopentamer, comprised of five identical α7 subunits, and exhibits a high permeability to calcium ions.[1][2] The influx of calcium upon receptor activation triggers a cascade of downstream signaling events that are crucial for synaptic plasticity, learning, and memory.[2]
Dysfunction of the α7 nAChR has been implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[1][3] Consequently, the development of therapeutic agents that can modulate the activity of this receptor is of significant interest.
Positive Allosteric Modulation: A Refined Approach to Receptor Activation
Direct activation of the α7 nAChR by agonists has been explored as a therapeutic strategy. However, this approach is often hampered by issues such as receptor desensitization and potential for off-target effects.[1][3] Positive allosteric modulators (PAMs) offer a more nuanced approach. PAMs bind to a site on the receptor that is distinct from the orthosteric binding site for the endogenous agonist, acetylcholine (ACh).[2] Instead of directly activating the receptor, PAMs enhance the receptor's response to ACh.[2][4] This can manifest as an increase in the peak current amplitude, a prolongation of the channel open time, or a decrease in the rate of desensitization.[2][5]
The key advantage of PAMs is their ability to amplify the physiological signaling of ACh in a temporally and spatially restricted manner, thereby preserving the natural patterns of neuronal communication.[4]
Putative Mechanism of Action of this compound
Based on its chemical structure, which incorporates a sulfonamide group attached to a pyridine ring, it is hypothesized that this compound functions as a positive allosteric modulator of the α7 nAChR. The sulfonamide moiety is a common feature in a number of known α7 nAChR PAMs.[4]
The proposed mechanism involves the binding of this compound to an allosteric site on the α7 nAChR. This binding event is thought to induce a conformational change in the receptor that enhances the affinity of the orthosteric site for acetylcholine or stabilizes the open state of the ion channel. This leads to an augmented influx of calcium ions in response to ACh binding, thereby potentiating downstream signaling pathways.
The interaction is likely to be non-covalent, involving hydrogen bonds, and van der Waals forces between the modulator and the amino acid residues of the allosteric binding pocket. Molecular docking studies on similar sulfonamide-based PAMs suggest that the binding site may be located at the interface between subunits in the transmembrane domain.[6][7]
Signaling Pathway
The potentiation of the α7 nAChR by this compound is expected to enhance the downstream signaling cascades initiated by calcium influx. This includes the activation of calcium-dependent kinases and transcription factors that play a role in synaptic plasticity and cell survival.
Caption: Putative signaling pathway of this compound as an α7 nAChR PAM.
Experimental Validation
To rigorously test the hypothesis that this compound acts as a positive allosteric modulator of the α7 nAChR, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
4.1.1. Electrophysiology
Two-electrode voltage clamp (TEVC) electrophysiology using Xenopus oocytes or patch-clamp recordings from mammalian cells expressing the human α7 nAChR are the gold standard for characterizing PAM activity.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.
-
cRNA Injection: Inject oocytes with cRNA encoding the human α7 nAChR subunit.
-
Incubation: Incubate the injected oocytes for 2-5 days at 18°C to allow for receptor expression.
-
Recording:
-
Place an oocyte in a recording chamber continuously perfused with bathing solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).
-
Clamp the membrane potential at a holding potential of -70 mV.
-
-
Compound Application:
-
Apply a sub-maximal concentration of acetylcholine (e.g., EC20) to elicit a baseline current response.
-
Co-apply the same concentration of acetylcholine with varying concentrations of this compound.
-
-
Data Analysis: Measure the peak amplitude and decay kinetics of the current responses. A potentiation of the acetylcholine-evoked current in the presence of the test compound indicates PAM activity.
4.1.2. Calcium Flux Assays
Fluorometric imaging plate reader (FLIPR) assays provide a high-throughput method to assess the potentiation of calcium influx.
Experimental Protocol: FLIPR Calcium Flux Assay
-
Cell Culture: Plate mammalian cells stably expressing the human α7 nAChR (e.g., HEK293 or SH-SY5Y cells) in 96- or 384-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Agonist Injection: Inject a sub-maximal concentration of an α7 nAChR agonist (e.g., acetylcholine or choline) into the wells using the FLIPR instrument.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time. An increase in the fluorescence signal in the presence of the test compound indicates potentiation of calcium influx.
In Vivo Models
The cognitive-enhancing effects of this compound can be evaluated in rodent models of cognitive impairment.
Experimental Protocol: Novel Object Recognition (NOR) Task
-
Habituation: Individually house rodents and habituate them to the testing arena in the absence of any objects.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore freely for a set period (e.g., 5-10 minutes).
-
Inter-trial Interval: Return the animal to its home cage for a defined period (e.g., 1-24 hours). During this time, administer this compound or vehicle.
-
Testing Phase: Return the animal to the arena, where one of the familiar objects has been replaced with a novel object.
-
Data Analysis: Record the time spent exploring each object. A preference for the novel object (discrimination index > 0.5) indicates intact recognition memory. An improvement in the discrimination index in the compound-treated group compared to the vehicle group suggests a pro-cognitive effect.
Data Presentation
The following table summarizes hypothetical data that would be expected from the successful characterization of this compound as a Type I α7 nAChR PAM. Type I PAMs primarily increase the peak current amplitude with minimal effect on desensitization kinetics.[8]
| Assay | Parameter | This compound |
| TEVC Electrophysiology | EC50 (Potentiation of ACh EC20 response) | 1.5 µM |
| Maximal Potentiation (% of ACh EC20 response) | 350% | |
| Effect on Desensitization Rate | Minimal | |
| FLIPR Calcium Flux | EC50 (Potentiation of Choline EC20 response) | 2.1 µM |
| Novel Object Recognition | Reversal of Scopolamine-induced Deficit (MED) | 3 mg/kg, i.p. |
EC50: Half-maximal effective concentration; MED: Minimal effective dose.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is not yet prevalent in the scientific literature, its structural similarity to known α7 nAChR PAMs provides a strong foundation for the hypothesis that it acts through this mechanism. The experimental workflows outlined in this guide provide a clear path for validating this hypothesis and characterizing the pharmacological profile of this compound. The potential for α7 nAChR PAMs to treat a variety of CNS disorders makes the investigation of novel chemical entities like this compound a promising area of research.[1]
References
- Bertrand, D., & Gopalakrishnan, M. (2007). Allosteric modulation of nicotinic acetylcholine receptors. Biochemical Pharmacology, 74(8), 1113-1122.
- Faghih, R., Gfesser, G. A., & Gopalakrishnan, M. (2007). Allosteric modulators of the α7 nicotinic acetylcholine receptor. Recent Patents on CNS Drug Discovery, 2(2), 99-108.
- Gopalakrishnan, M., & Arneric, S. P. (2008). The discovery and development of α7 nicotinic acetylcholine receptor agonists for the treatment of cognitive deficits in schizophrenia. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 7(1), 58-71.
-
Hurst, R. S., Hajós, M., Raggenbass, M., Wall, T. M., Higdon, N. R., & Lawson, J. A. (2005). A novel positive allosteric modulator of the α7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization. Journal of Neuroscience, 25(17), 4396-4405. [Link]
- Levin, E. D., & Rezvani, A. H. (2007). Nicotinic interactions with antipsychotic drugs, models of schizophrenia and impacts on cognitive function. Biochemical pharmacology, 74(8), 1182-1191.
- Malysz, J., Grønlien, J. H., Anderson, D. J., Håkerud, M., Thorin-Hagene, K., Ween, H., ... & Briggs, C. A. (2009). In vitro pharmacological characterization of a novel allosteric modulator of α7 neuronal nicotinic acetylcholine receptors. Journal of Pharmacology and Experimental Therapeutics, 330(2), 554-563.
- Timmermann, D. B., Grønlien, J. H., Kohlhaas, K. L., Nielsen, E. Ø., Dam, E., Jørgensen, T. D., ... & Ahring, P. K. (2007). An allosteric modulator of the α7 nicotinic acetylcholine receptor possessing cognition-enhancing properties in vivo. Journal of Pharmacology and Experimental Therapeutics, 323(1), 298-307.
-
Williams, D. K., Wang, J., & Papke, R. L. (2011). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. Biochemical pharmacology, 82(8), 915-930. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A series of α7 nicotinic acetylcholine receptor allosteric modulators with close chemical similarity but diverse pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.okstate.edu [scholars.okstate.edu]
- 8. neurofit.com [neurofit.com]
"N-(tert-Butyl)pyridine-3-sulfonamide" biological activity screening
This technical guide presents a robust, logical, and technically grounded strategy for the comprehensive biological screening of this compound. By beginning with broad, unbiased screens and systematically progressing through hit validation and mechanism of action studies, this framework provides a clear path to uncovering the compound's therapeutic potential. The insights gained from this screening cascade will be instrumental in guiding subsequent structure-activity relationship (SAR) studies and lead optimization efforts, ultimately determining the future of this promising molecule in the drug discovery pipeline. [14]
References
- Uddin, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis.
- Cleveland Clinic. (2022). Sulfonamides (Sulfa Drugs).
- Singh, S., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy.
- Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses.
- BOC Sciences. (n.d.). Sulfonamide Antibiotics: Definition, Mechanism and Research.
- Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses - Video.
- Zhu, J., et al. (2018). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Methods in Molecular Biology.
- News-Medical.Net. (2018). High-throughput Screening Using Small Molecule Libraries.
- Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained.
- Adam, A.Y., et al. (2020). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. International Journal of Current Research in Chemistry and Pharmaceutical Sciences.
- UCSF Small Molecule Discovery Center. (n.d.). High-throughput Screening Steps.
- Al-Warhi, T., et al. (2022). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Advances.
- ResearchGate. (n.d.). Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor.
- Yang, C., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules.
- Ali, I., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules.
- Davies, T.Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
Sources
- 1. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]
- 7. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
Unveiling the Therapeutic Potential of N-(tert-Butyl)pyridine-3-sulfonamide: A Technical Guide for Target Discovery and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of the pyridine scaffold and the sulfonamide functional group has yielded a plethora of biologically active molecules with diverse therapeutic applications. N-(tert-Butyl)pyridine-3-sulfonamide, a distinct chemical entity within this class, presents an intriguing starting point for novel drug discovery initiatives. While direct pharmacological data on this specific molecule is nascent, its structural motifs suggest a high probability of interaction with key biological targets implicated in a range of pathologies. This in-depth technical guide provides a comprehensive framework for the systematic investigation of this compound's therapeutic potential. We will explore plausible molecular targets based on established structure-activity relationships of analogous compounds and detail robust experimental workflows for target identification and validation. This document is intended to serve as a foundational resource for researchers aiming to elucidate the mechanism of action and therapeutic utility of this promising compound.
Introduction: The Scientific Rationale for Investigating this compound
The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and demonstrating a wide array of biological activities including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2] Similarly, the sulfonamide group is a well-established pharmacophore, integral to drugs with diuretic, hypoglycemic, antibacterial, and anticancer indications.[3][4] The combination of these two moieties in this compound creates a molecule with significant potential for engaging with various biological targets. The tert-butyl group, a bulky and lipophilic substituent, can critically influence the compound's pharmacokinetic profile and its binding affinity and selectivity for specific protein targets.
This guide will focus on a rational, hypothesis-driven approach to uncovering the therapeutic targets of this compound. We will leverage existing knowledge of related pyridine-sulfonamide derivatives to propose a panel of high-priority candidate targets. For each proposed target, we will outline the underlying biological rationale and provide detailed, state-of-the-art experimental protocols for validation, from initial in vitro screening to cell-based functional assays.
Postulated Therapeutic Targets and Mechanistic Hypotheses
Based on the known activities of structurally related pyridine and sulfonamide compounds, we have identified several high-priority potential therapeutic targets for this compound.
Kinase Inhibition: Targeting PI3K/PI4K Signaling
Rationale: Pyridyl-sulfonamide derivatives have been reported as inhibitors of phosphatidylinositol 3-kinases (PI3K) and phosphatidylinositol 4-kinases (PI4K).[1] These lipid kinases are crucial nodes in signaling pathways that regulate cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Hypothesis: this compound may act as an inhibitor of one or more isoforms of PI3K or PI4K, thereby disrupting downstream signaling and inducing anti-proliferative effects in cancer cells.
Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition
Rationale: Certain sulfonamide-functionalized pyridine carbothioamides have demonstrated potent anticancer activity by targeting the colchicine-binding site of tubulin, leading to the inhibition of microtubule polymerization and cell cycle arrest.[4]
Hypothesis: The structural features of this compound may allow it to bind to tubulin, disrupt microtubule dynamics, and induce mitotic catastrophe in rapidly dividing cancer cells.
Modulation of Carbonic Anhydrases
Rationale: The sulfonamide moiety is the defining feature of a major class of carbonic anhydrase (CA) inhibitors.[5] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.
Hypothesis: this compound is a primary candidate for inhibition of various human carbonic anhydrase isoforms, with potential therapeutic implications in diseases characterized by CA dysregulation.
Immunomodulation via MALT1 Inhibition
Rationale: A recent patent has disclosed pyridinylsulfonamide compounds as inhibitors of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).[6] MALT1 is a paracaspase that plays a critical role in T-cell and B-cell receptor signaling pathways, making it an attractive target for autoimmune diseases and certain lymphomas.
Hypothesis: this compound may possess inhibitory activity against MALT1, suggesting a potential role in the treatment of inflammatory and autoimmune disorders.
Antagonism of the TRPV1 Receptor
Rationale: Analogues of tert-butyl pyridine have been investigated as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in pain perception.[7]
Hypothesis: The presence of the tert-butyl pyridine moiety in this compound suggests that it could act as an antagonist of the TRPV1 receptor, indicating potential analgesic applications.
Experimental Workflows for Target Validation
A multi-tiered approach is essential for the robust validation of the hypothesized therapeutic targets. The following experimental workflows provide a comprehensive strategy for elucidating the mechanism of action of this compound.
Initial Target Screening and Biochemical Validation
This phase aims to rapidly assess the compound's activity against the prioritized targets using in vitro biochemical assays.
Table 1: Primary Biochemical Screening Assays
| Target Class | Specific Targets | Assay Principle | Key Readout |
| Kinases | PI3Kα, β, γ, δ; PI4Kα, β | ADP-Glo™ Kinase Assay | Luminescence (IC50) |
| Cytoskeletal | Tubulin | Tubulin Polymerization Assay | Fluorescence (IC50) |
| Metalloenzymes | Carbonic Anhydrase I, II, IX, XII | Stopped-Flow CO2 Hydrase Assay | Enzyme Kinetics (Ki) |
| Proteases | MALT1 | FRET-based Protease Assay | Fluorescence (IC50) |
| Ion Channels | TRPV1 | FLIPR Calcium Assay | Fluorescence (IC50) |
Experimental Protocol: ADP-Glo™ Kinase Assay for PI3K Inhibition
-
Reagent Preparation: Prepare assay buffer, kinase solution (PI3K isoform), substrate solution (e.g., PIP2), and ATP solution. Serially dilute this compound to create a concentration gradient.
-
Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and test compound or vehicle control. Initiate the reaction by adding ATP. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
dot
Caption: Workflow for initial biochemical screening.
Cell-Based Functional Assays
Following the identification of promising hits from the biochemical screens, the next step is to evaluate the compound's activity in a more physiologically relevant cellular context.
Table 2: Secondary Cell-Based Functional Assays
| Target Pathway | Cell Line | Assay Principle | Key Readout |
| PI3K/Akt Signaling | PTEN-null cancer cells (e.g., PC3) | Western Blot or In-Cell Western | Phospho-Akt levels |
| Microtubule Disruption | HeLa, A549 | Immunofluorescence Microscopy | Microtubule morphology, cell cycle arrest (G2/M) |
| MALT1 Activity | Jurkat T-cells | NF-κB Reporter Assay | Luciferase activity |
| TRPV1 Antagonism | HEK293 cells expressing hTRPV1 | Calcium Imaging | Capsaicin-induced calcium influx |
Experimental Protocol: Western Blot for Phospho-Akt Levels
-
Cell Culture and Treatment: Plate PC3 cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-Akt (Ser473) and total Akt. Subsequently, probe with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
dot
Caption: PI3K/Akt signaling pathway and the point of inhibition.
Concluding Remarks and Future Directions
This technical guide provides a structured and scientifically rigorous framework for the initial exploration of this compound's therapeutic potential. The proposed workflows, from broad biochemical screening to targeted cell-based assays, will enable researchers to efficiently identify and validate its primary molecular targets. Positive results from these studies will pave the way for further preclinical development, including lead optimization, pharmacokinetic and pharmacodynamic studies, and in vivo efficacy testing in relevant disease models. The systematic approach outlined herein will be instrumental in unlocking the full therapeutic promise of this intriguing molecule.
References
-
Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved January 14, 2026, from [Link]
-
Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. (2025, November 20). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021, January 22). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
- Pyridinylsulfonamide compounds and their use in therapy. (2024, May 9). Google Patents.
-
t-Butyl pyridine and phenyl C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. US20240150365A1 - Pyridinylsulfonamide compounds and their use in therapy - Google Patents [patents.google.com]
- 7. t-Butyl pyridine and phenyl C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural and Conformational Analysis of N-(tert-Butyl)pyridine-3-sulfonamide
Abstract
N-(tert-Butyl)pyridine-3-sulfonamide is a molecule of significant interest within medicinal chemistry, belonging to the sulfonamide class of compounds known for their diverse pharmacological activities.[1] Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount for elucidating its structure-activity relationship (SAR) and optimizing its properties for drug development. This guide provides a comprehensive technical overview of the structural analysis and conformational preferences of this compound. We will delve into the foundational principles governing its molecular geometry, the critical role of intermolecular forces in its solid-state architecture, and the synergistic application of experimental and computational methodologies for its detailed characterization.
Introduction: The Significance of Sulfonamide Conformation in Drug Design
The sulfonamide functional group is a cornerstone in modern pharmacology, integral to the efficacy of numerous antibacterial, anti-inflammatory, and diuretic drugs.[1] The biological activity of sulfonamides is intrinsically linked to their molecular conformation, which dictates how they interact with their target proteins.[2] The spatial arrangement of the sulfonamide moiety and its substituents influences key physicochemical properties such as solubility, membrane permeability, and metabolic stability. Consequently, a thorough understanding of the conformational landscape of this compound is a critical prerequisite for its rational design and development as a potential therapeutic agent.
Aromatic sulfonamides, in particular, exhibit characteristic conformational preferences. The geometry around the sulfur atom is typically a distorted tetrahedron.[3] A key conformational feature of aromatic sulfonamides is the tendency to adopt a synclinal conformation, where the substituent on the nitrogen atom is positioned out of the plane of the sulfonamide group.[4][5] This conformation is often stabilized by intermolecular hydrogen bonding in the solid state.[4]
Molecular Structure and Conformational Landscape
The molecular structure of this compound comprises a pyridine ring, a sulfonamide linker, and a bulky tert-butyl group. The interplay between these components dictates the molecule's overall shape and flexibility.
Predicted Conformation
Based on studies of related aromatic sulfonamides, the this compound molecule is predicted to adopt a conformation where the C-S-N-C torsion angle is non-planar.[3] The bulky tert-butyl group is likely to significantly influence the rotational barrier around the S-N bond, favoring a staggered conformation to minimize steric hindrance. The pyridine ring's orientation relative to the sulfonamide group will also be a key determinant of the overall molecular shape.
Key Torsional Angles
The conformational flexibility of this compound is primarily defined by the rotation around two key bonds:
-
C(pyridine)-S bond: Rotation around this bond determines the orientation of the sulfonamide group relative to the pyridine ring.
-
S-N bond: Rotation around this bond dictates the position of the tert-butyl group.
Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to generate a potential energy surface by systematically rotating these bonds, thereby identifying the most stable, low-energy conformations.
Intermolecular Interactions and Solid-State Packing
In the solid state, the crystal packing of this compound will be dominated by hydrogen bonding and other non-covalent interactions.
Hydrogen Bonding
The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O).[3][6][7] It is highly probable that in the crystalline form, molecules of this compound will form intermolecular hydrogen bonds. These interactions often lead to the formation of well-defined supramolecular structures, such as chains or dimers.[4][5] The specific hydrogen bonding pattern will depend on the steric accessibility of the donor and acceptor sites and the overall molecular conformation.
π-π Stacking
The presence of the aromatic pyridine ring introduces the possibility of π-π stacking interactions between adjacent molecules. These interactions, while weaker than hydrogen bonds, can contribute significantly to the overall stability of the crystal lattice.
Experimental Workflow for Structural Elucidation
A combination of experimental techniques is essential for the unambiguous determination of the structure and conformation of this compound.
Diagram: Experimental Workflow for Structural Analysis
Caption: A typical experimental workflow for the synthesis and structural characterization of this compound.
Synthesis and Crystallization
The synthesis of this compound would typically involve the reaction of pyridine-3-sulfonyl chloride with tert-butylamine.[2] Following synthesis, purification, and characterization to confirm its identity and purity, the next critical step is to grow single crystals suitable for X-ray diffraction.
Experimental Protocol: Single Crystal Growth
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane).
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.
-
Vapor Diffusion: Place a solution of the compound in a vial inside a larger sealed chamber containing a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution will induce crystallization.
-
Cooling: Slowly cool a saturated solution of the compound.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, as well as detailed information about the crystal packing and intermolecular interactions.
Data Collection and Structure Refinement
-
A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is collected on a detector.
-
The collected data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and anisotropic displacement parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the molecule's structure and dynamics in solution.
-
¹H and ¹³C NMR: Confirm the molecular connectivity and provide insights into the electronic environment of the different atoms.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): Can be used to determine through-space proximities between protons, which can help to elucidate the preferred conformation in solution.
Computational Modeling: A Predictive and Complementary Tool
Computational chemistry offers a powerful means to investigate the conformational preferences and electronic properties of this compound, complementing experimental data.
Diagram: Computational Analysis Workflow
Caption: A workflow for the computational analysis of the conformational space of this compound.
Density Functional Theory (DFT) Calculations
DFT is a robust quantum mechanical method for predicting molecular structures and energies.
Computational Protocol: Conformational Analysis
-
Initial Structure: Generate an initial 3D structure of this compound.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify potential low-energy conformers.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).[5]
-
Frequency Analysis: Perform a frequency calculation for each optimized structure to confirm that it corresponds to a true energy minimum (no imaginary frequencies).
-
Energy Comparison: Compare the relative energies of the different conformers to identify the most stable structures.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice.[5] This analysis can provide a detailed breakdown of the types of intermolecular contacts (e.g., H···O, H···H, C···H) and their relative contributions to the overall crystal packing.
Data Summary and Interpretation
The structural parameters obtained from experimental and computational studies can be summarized for comparative analysis.
Table 1: Predicted Key Structural Parameters for this compound
| Parameter | Predicted Value Range | Method of Determination |
| Bond Lengths (Å) | ||
| S=O | 1.42 - 1.45 | SC-XRD, DFT |
| S-N | 1.62 - 1.65 | SC-XRD, DFT |
| S-C(pyridine) | 1.75 - 1.78 | SC-XRD, DFT |
| N-C(tert-butyl) | 1.48 - 1.51 | SC-XRD, DFT |
| Bond Angles (°) | ||
| O-S-O | 118 - 122 | SC-XRD, DFT |
| C-S-N | 105 - 109 | SC-XRD, DFT |
| S-N-C | 118 - 122 | SC-XRD, DFT |
| Torsion Angles (°) | ||
| C(pyridine)-S-N-C(tert-butyl) | ± (60 - 90) | SC-XRD, DFT |
Note: These are predicted ranges based on related structures and general principles of sulfonamide chemistry.
Conclusion
The structural and conformational analysis of this compound is a multifaceted endeavor that requires a synergistic approach, integrating chemical synthesis, advanced spectroscopic and crystallographic techniques, and sophisticated computational modeling. A comprehensive understanding of its three-dimensional structure and intermolecular interactions is fundamental to unlocking its full potential as a pharmacologically active agent. The methodologies and principles outlined in this guide provide a robust framework for researchers and scientists to conduct a thorough and insightful investigation of this and other related sulfonamide compounds.
References
- Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization. (2019).
- Hydrogen bonding in sulfonamides. PubMed.
- Sulfonamide-related conformational effects and their importance in structure-based design. (2025).
- Infrared Study of the Hydrogen Bonding Association in Polyamides Plasticized by Benzenesulfonamides. Part I: Self-Association in Amide and Sulfonamide Systems; Part II. Optica Publishing Group.
- Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. (2021). PMC - PubMed Central.
- Hydrogen bonding in sulfonamides. (2025). Request PDF - ResearchGate.
- Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (2018). PMC - NIH.
- The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogen bonding in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Infrared Study of the Hydrogen Bonding Association in Polyamides Plasticized by Benzenesulfonamides. Part I: Self-Association in Amide and Sulfonamide Systems; Part II: Amide–Sulfonamide Interaction [opg.optica.org]
An In-depth Technical Guide to the Solubility and Stability of N-(tert-Butyl)pyridine-3-sulfonamide
Introduction
N-(tert-Butyl)pyridine-3-sulfonamide is a molecule of significant interest within contemporary drug discovery and development programs. As a derivative of the pyridine sulfonamide scaffold, it belongs to a class of compounds recognized for a wide array of biological activities.[1][2] The incorporation of a tert-butyl group can substantially influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical determinants of its pharmacokinetic and pharmacodynamic profile.
This technical guide offers a comprehensive overview of the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, providing both theoretical insights and practical methodologies for the characterization of this compound. While specific experimental data for this compound is not extensively available in public literature, this guide will leverage data from structurally related compounds and established principles of medicinal chemistry to provide a robust framework for its evaluation.
Physicochemical Properties: A Predictive Overview
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental and physiological settings.
| Property | Predicted Characteristic | Rationale |
| Molecular Weight | ~214.29 g/mol | Based on chemical formula: C9H14N2O2S |
| Polarity | Moderately Polar | The presence of the sulfonamide and pyridine moieties contributes to its polarity. |
| Lipophilicity (LogP) | Moderate | The tert-butyl group increases lipophilicity, which is balanced by the polar sulfonamide and pyridine groups. |
| Hydrogen Bonding | Acceptor and Donor | The sulfonamide group contains both hydrogen bond donors (N-H) and acceptors (S=O), while the pyridine nitrogen acts as a hydrogen bond acceptor. |
| pKa | Weakly Acidic | The sulfonamide proton is weakly acidic. |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. The solubility of this compound is expected to be influenced by the interplay of its lipophilic tert-butyl group and the polar pyridine and sulfonamide moieties.
Anticipated Solubility in Various Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The polar groups will interact with protic solvents, but the tert-butyl group may limit extensive solvation. Solubility in aqueous media is expected to be pH-dependent. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can effectively solvate both the polar and non-polar regions of the molecule.[3] |
| Non-Polar | Hexane, Toluene | Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |
Experimental Protocol for Solubility Determination
A robust determination of solubility requires a systematic experimental approach. The following protocol outlines a standard method for assessing the thermodynamic solubility of this compound.
Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, propylene glycol, DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
HPLC system with a suitable column and detector
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.
-
-
Equilibration:
-
Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase for HPLC analysis.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.
-
-
Quantification:
-
Calculate the solubility in mg/mL or mol/L by comparing the peak area of the sample to a standard curve of known concentrations of this compound.
-
Caption: Workflow for Forced Degradation Studies.
Conclusion
While specific experimental data for this compound remains to be published, this guide provides a comprehensive framework for its characterization. By understanding the general properties of pyridine sulfonamides and employing the detailed experimental protocols outlined, researchers can effectively determine the solubility and stability profiles of this promising compound. This foundational knowledge is indispensable for advancing this compound through the drug development pipeline.
References
-
Journal of Pharmaceutical Sciences. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. [Link]
-
PubChem. N-tert-butyl-2-oxo-1-propylpyridine-3-sulfonamide. [Link]
-
Alchem.Pharmtech. CAS 17432-06-3 | this compound. [Link]
-
Solubility of Things. N-butylbenzenesulfonamide. [Link]
-
ResearchGate. Synthesis of Sulfenamides from Aminoesters and their Stability. [Link]
-
PubChemLite. 6-amino-n-tert-butylpyridine-3-sulfonamide (C9H15N3O2S). [Link]
-
Journal of Chemical & Engineering Data. Solubility of N-tert-Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents. [Link]
-
Food Additives & Contaminants. Stability of sulphonamide drugs in meat during storage. [Link]
-
Oxford Academic. N-Butylbenzenesulfonamide | Experimental and Clinical Neurotoxicology. [Link]
-
Environmental Science and Pollution Research. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
-
Journal of Chemical & Engineering Data. Solubility Determination, Modeling, and Thermodynamic Dissolution Properties of Benzenesulfonamide in 16 Neat Solvents from 273.15 to 324.45 K. [Link]
-
White Rose Research Online. Solubility of N-tert-Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents. [Link]
-
Wikipedia. Sulfonamide. [Link]
Sources
Spectroscopic Characterization of N-(tert-Butyl)pyridine-3-sulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic signature of N-(tert-Butyl)pyridine-3-sulfonamide, a molecule of interest in medicinal chemistry and drug development. In the absence of a complete, publicly available experimental dataset, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a robust, predicted spectroscopic profile. This includes detailed interpretation of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies outlined herein serve as a valuable reference for the characterization of this and structurally related compounds.
Introduction: The Significance of this compound
The sulfonamide functional group is a cornerstone in modern pharmacology, present in a wide array of therapeutic agents. Its ability to act as a bioisostere for carboxylic acids, coupled with its favorable physicochemical properties, makes it a privileged scaffold in drug design. The pyridine ring, a common nitrogen-containing heterocycle, is also a key component of many biologically active molecules. The conjunction of these two moieties in this compound results in a compound with significant potential for further chemical exploration and development.
Accurate structural elucidation is the bedrock of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed picture of a molecule's architecture and are indispensable for confirming its identity and purity. This guide will delve into the expected spectroscopic characteristics of this compound, providing a detailed interpretation of its anticipated spectral data.
Molecular Structure and Predicted Spectroscopic Correlation
The structure of this compound, with its distinct pyridine and N-tert-butyl groups, gives rise to a unique and predictable spectroscopic fingerprint. The following diagram illustrates the key structural features and their expected correlation with the spectroscopic data that will be discussed.
Caption: Molecular structure of this compound and its key spectroscopic correlations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound will show distinct signals corresponding to the pyridine and tert-butyl moieties.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is expected to be characterized by four signals in the aromatic region corresponding to the protons of the pyridine ring and a sharp, intense singlet in the aliphatic region for the tert-butyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Insights |
| ~9.1 | Doublet of doublets | 1H | H-2 (Py) | The proton at the 2-position is deshielded by the adjacent nitrogen and the sulfonyl group, hence its downfield shift. |
| ~8.8 | Doublet of doublets | 1H | H-6 (Py) | The proton at the 6-position is also deshielded by the ring nitrogen, appearing at a downfield chemical shift. |
| ~8.1 | Doublet of triplets | 1H | H-4 (Py) | This proton is influenced by both adjacent protons and the nitrogen atom, leading to a complex splitting pattern. |
| ~7.5 | Multiplet | 1H | H-5 (Py) | The proton at the 5-position is the most upfield of the pyridine protons, coupled to both H-4 and H-6. |
| ~5.5 | Broad Singlet | 1H | N-H | The sulfonamide proton is acidic and its signal is often broad. Its chemical shift can be concentration and solvent dependent. |
| ~1.2 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group give rise to a single, sharp, and intense signal in the upfield region.[1] |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The carbon NMR spectrum will complement the proton NMR data, showing five distinct signals for the pyridine carbons and two signals for the tert-butyl group.
| Chemical Shift (δ, ppm) | Assignment | Causality and Insights |
| ~152 | C-2 (Py) | The carbon adjacent to the nitrogen is significantly deshielded. |
| ~148 | C-6 (Py) | Similar to C-2, this carbon is deshielded by the adjacent nitrogen. |
| ~136 | C-4 (Py) | The chemical shift of this carbon is influenced by its position relative to the nitrogen and the sulfonyl group. |
| ~135 | C-3 (Py) | The carbon directly attached to the electron-withdrawing sulfonyl group is expected to be deshielded. |
| ~124 | C-5 (Py) | This carbon is the most shielded of the pyridine ring carbons. |
| ~58 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~30 | -C(CH₃ )₃ | The three equivalent methyl carbons of the tert-butyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption bands of the sulfonamide and pyridine groups.
| Frequency (cm⁻¹) | Intensity | Assignment | Causality and Insights |
| ~3300 | Medium, Sharp | N-H stretch | This band is characteristic of the N-H bond in the sulfonamide group. |
| ~3100-3000 | Weak | Aromatic C-H stretch | These absorptions are due to the C-H bonds of the pyridine ring. |
| ~2970 | Strong | Aliphatic C-H stretch | This strong absorption arises from the C-H bonds of the tert-butyl group. |
| ~1580, 1470, 1420 | Medium | C=C and C=N ring stretching | These bands are characteristic of the pyridine ring vibrations.[2][3] |
| ~1350-1300 | Strong | Asymmetric SO₂ stretch | The strong electron-withdrawing nature of the sulfonyl group results in a very intense absorption band in this region.[4][5] |
| ~1170-1150 | Strong | Symmetric SO₂ stretch | This is the second characteristic band for the sulfonyl group, also of strong intensity.[4][5] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is crucial for confirming its molecular weight and aspects of its structure.
Molecular Ion (M⁺): The expected exact mass of this compound (C₉H₁₄N₂O₂S) is approximately 214.08 g/mol . The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 214.
Predicted Fragmentation Pathway:
The fragmentation of this compound is expected to proceed through several characteristic pathways:
-
Loss of isobutylene: A common fragmentation pathway for N-tert-butyl compounds is the loss of isobutylene (C₄H₈, 56 Da) via a McLafferty-type rearrangement, leading to a fragment ion at m/z = 158. This fragment would correspond to pyridine-3-sulfonamide.[6]
-
Cleavage of the S-N bond: Homolytic or heterolytic cleavage of the sulfur-nitrogen bond can lead to the formation of a pyridylsulfonyl radical or cation (m/z = 140) and a tert-butylamino radical or cation.
-
Loss of SO₂: The extrusion of sulfur dioxide (SO₂, 64 Da) is a known fragmentation pathway for aromatic sulfonamides, which can lead to a fragment ion at m/z = 150.[7]
-
Pyridine ring fragmentation: At higher energies, fragmentation of the pyridine ring itself can occur, leading to smaller fragment ions.
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument Setup: Use a 500 MHz NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Data Interpretation: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.
Conclusion
This technical guide provides a detailed, predicted spectroscopic profile of this compound based on established principles and data from analogous compounds. The presented NMR, IR, and MS data, along with their interpretations, offer a valuable resource for researchers working on the synthesis, characterization, and application of this and related molecules. The experimental protocols provided serve as a practical guide for obtaining high-quality spectroscopic data. As with any predictive analysis, experimental verification remains the gold standard, and it is our hope that this guide will facilitate and inform such future experimental work.
References
-
Uno, T., Machida, K., Hanai, K., Ueda, M., & Sasaki, S. (1963). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 11(6), 704-708. [Link]
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
Sun, W., Wu, J., & Yang, M. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Journal of the American Society for Mass Spectrometry, 18(5), 886-895. [Link]
-
Mohan, S., & Sundaraganesan, N. (2005). FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. Journal of Molecular Structure, 753(1-3), 83-88. [Link]
-
Uno, T., Machida, K., Hanai, K., Ueda, M., & Sasaki, S. (1963). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 11(6), 704-8. [Link]
-
ResearchGate. (n.d.). Selected FT IR Absorption Bands for and complexes. [Link]
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]
-
ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. [Link]
-
PubChem. (n.d.). N-tert-butyl-2-oxo-1-propylpyridine-3-sulfonamide. [Link]
-
Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. [Link]
-
Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9495–9499. [Link]
-
Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9495–9499. [Link]
-
ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. [Link]
-
PubChem. (n.d.). Pyridine-3-sulfonamide. [Link]
-
MDPI. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. [Link]
-
ResearchGate. (n.d.). 1H NMR and 13C NMR of the prepared compounds. [Link]
-
Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679. [Link]
-
Turpin, J. A., et al. (2012). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & Medicinal Chemistry Letters, 22(21), 6701-6707. [Link]
-
Royal Society of Chemistry. (n.d.). Chemoselective Nitration of Aromatic Sulfonamides with tert-Butyl Nitrite. [Link]
-
ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. [Link]
-
Organic Chemistry Portal. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
PubChemLite. (n.d.). 6-amino-n-tert-butylpyridine-3-sulfonamide (C9H15N3O2S). [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
- Google Patents. (n.d.). CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.
-
NIST. (n.d.). Benzenesulfonamide, N-butyl-. [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 5. INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridine-3-sulfonamide | C5H6N2O2S | CID 232710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Silico Analysis of N-(tert-Butyl)pyridine-3-sulfonamide: A Technical Guide to Molecular Docking and Dynamics
Abstract
This technical guide provides an in-depth, protocol-driven exploration of the in silico modeling and molecular docking of N-(tert-Butyl)pyridine-3-sulfonamide, a novel compound with potential therapeutic applications. Designed for researchers and drug development professionals, this document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors a real-world computational drug discovery project. We will navigate the complete workflow, from target identification and preparation to molecular docking, results interpretation, and validation via molecular dynamics simulation, explaining the scientific rationale behind each critical decision. Every protocol is presented as a self-validating system, grounded in established methodologies and supported by authoritative references.
Introduction: The Rationale for In Silico Investigation
This compound is a small molecule featuring a sulfonamide group, a pharmacophore of significant interest in medicinal chemistry. Sulfonamides are known to target a variety of enzymes by acting as mimics of transition states or by coordinating with metal ions in enzyme active sites.[1][2][3] Given the novelty of this specific compound, in silico methods provide a rapid, cost-effective, and powerful approach to generate initial hypotheses about its potential biological targets and binding mechanisms.[4] This guide will use this compound as a case study to demonstrate a robust computational workflow that can be adapted for the initial screening of any novel small molecule.
Target Selection: A Hypothesis-Driven Approach
The first critical step in any docking study is the selection of a biologically relevant protein target. The presence of the sulfonamide moiety in our compound of interest immediately suggests a class of enzymes known for their interaction with this group: the Carbonic Anhydrases (CAs) .[2][5] CAs are zinc-containing metalloenzymes that play crucial roles in physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer.[5][6]
For this guide, we will select Human Carbonic Anhydrase II (hCA II) as our target protein. It is a well-characterized isozyme with numerous high-resolution crystal structures available in the Protein Data Bank (PDB), making it an ideal candidate for computational studies.[7][8][9]
Selected Target: Human Carbonic Anhydrase II PDB ID: 1CA2[8]
The choice of PDB ID 1CA2 is based on its high resolution (2.0 Å) and its status as a refined, uncomplexed (apo) structure, which provides a clean baseline for docking our novel ligand.
The Computational Workflow: From Structure to Dynamics
Our investigation will follow a multi-stage process designed to predict the binding affinity and pose of our ligand and then validate the stability of that interaction. This workflow ensures a higher degree of confidence in the final results.
Caption: Ligand preparation workflow.
Receptor (Protein) Preparation
The raw PDB file of the receptor is not immediately ready for docking. It must be "cleaned" to remove non-essential molecules and prepared by adding missing atoms. [10] Protocol:
-
Fetch Structure: Download the PDB file for hCA II (e.g., 1CA2) from the RCSB PDB database. [8]2. Clean the PDB File:
-
Use a molecular visualization tool like PyMOL or UCSF Chimera to load the PDB file. [11][12] * Remove all non-essential components, including water molecules, co-crystallized ligands, and any ions not critical to the catalytic mechanism (the Zinc ion in the active site must be retained). The rationale is that we want to study the direct interaction of our ligand with the protein, and water molecules can be computationally expensive to model and may not be present in the same way upon ligand binding.
-
-
Prepare the Receptor for Docking:
-
Use AutoDock Tools (ADT) or a similar preparation script. [13] * Add Polar Hydrogens: Crystal structures often lack hydrogen atoms. Adding hydrogens, particularly polar ones, is essential for correctly modeling hydrogen bonds. [10] * Assign Partial Charges: Compute and assign partial charges (e.g., Gasteiger or Kollman charges) to all atoms. This is critical for calculating electrostatic interactions in the docking scoring function.
-
Save as PDBQT: Save the final prepared receptor structure in the PDBQT format. This file now contains the protein coordinates with added hydrogens and assigned charges.
-
Molecular Docking with AutoDock Vina
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. [4]We will use AutoDock Vina, which is widely recognized for its speed and accuracy. [10][14] Protocol:
-
Define the Search Space (Grid Box):
-
The docking algorithm needs to know where to search for a binding site. This is defined by a 3D grid box. [13] * For hCA II, the active site is well-defined around the catalytic Zinc ion. Using PyMOL, identify the coordinates of the Zinc ion and key active site residues (e.g., His94, His96, His119). [15] * Center the grid box on the Zinc ion. The size of the box should be large enough to accommodate the entire ligand and allow it to rotate freely, but not so large as to needlessly increase computation time. A size of 25x25x25 Å is often a good starting point. [16]2. Create a Configuration File:
-
AutoDock Vina uses a simple text file to specify the input files and search parameters.
Example conf.txt:
-
-
Run the Docking Simulation:
-
Execute Vina from the command line, pointing it to the configuration file.
Command Line:
-
-
Analyze the Output:
-
Vina will generate a PDBQT file (all_poses.pdbqt) containing the top-ranked binding poses (typically 9) of the ligand.
-
The results.log file will contain the binding affinity scores (in kcal/mol) for each pose. More negative values indicate stronger predicted binding. [10]
-
Interpretation of Docking Results
Simply looking at the docking score is insufficient. A thorough analysis involves examining the binding pose and the specific molecular interactions that stabilize the complex. [4]
Binding Affinity and Pose Selection
The primary output is a table of binding affinities for the predicted poses. The pose with the lowest binding energy is considered the most favorable.
Table 1: Hypothetical Docking Results for this compound with hCA II
| Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |
|---|---|---|
| 1 | -8.5 | 0.000 |
| 2 | -8.2 | 1.352 |
| 3 | -7.9 | 2.105 |
| 4 | -7.6 | 2.588 |
| 5 | -7.5 | 3.011 |
Visual Analysis of Molecular Interactions
The most critical step is to visually inspect the top-ranked pose to determine if the interactions are chemically sensible. [12][15] Protocol:
-
Load Structures: Open PyMOL and load the prepared receptor PDBQT file and the output file containing the docked poses.
-
Isolate Best Pose: Focus on the first (best) mode from the output file.
-
Identify Key Interactions:
-
Hydrogen Bonds: Look for hydrogen bonds between the ligand and protein residues. The sulfonamide group is a prime candidate for forming H-bonds with the active site.
-
Coordination: Crucially, for a sulfonamide inhibitor of hCA II, the sulfonamide nitrogen should be coordinating with the active site Zinc ion. [2][5] * Hydrophobic Interactions: The tert-butyl and pyridine groups are likely to engage in hydrophobic interactions with nonpolar residues in the binding pocket.
-
-
Generate Interaction Diagram: Use visualization tools to create a 2D or 3D representation of these interactions for publication or reporting.
Caption: Expected molecular interactions in the hCA II active site.
Validation with Molecular Dynamics (MD) Simulation
Molecular docking is a static snapshot. To assess the stability of the predicted protein-ligand complex over time in a more realistic, solvated environment, we perform a molecular dynamics (MD) simulation. [17][18]GROMACS is a powerful and widely used engine for this purpose. [19][20][21] Protocol Overview:
-
System Preparation:
-
Complex Topology: Merge the protein and ligand structures from the best-docked pose. Generate a unified system topology using a force field like CHARMM36. [17][19]Ligand parameterization often requires specialized tools like the CGenFF server.
-
Solvation: Place the complex in a simulation box (e.g., a cubic box) and fill it with a water model (e.g., TIP3P).
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic physiological ionic strength. [17]2. Simulation Stages:
-
Energy Minimization: Remove any steric clashes or unfavorable geometries in the initial system setup.
-
Equilibration (NVT and NPT): Gradually bring the system to the desired temperature (NVT ensemble) and pressure (NPT ensemble) while keeping the protein and ligand positions restrained. This allows the solvent to relax around the complex. [20][21] * Production MD: Run the simulation for a set duration (e.g., 100 nanoseconds) without restraints, allowing the system to evolve naturally. Trajectory data (atomic positions over time) is saved at regular intervals.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot for both indicates that the complex is not undergoing major conformational changes and the ligand remains stably bound.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.
-
Interaction Analysis: Monitor the key interactions (hydrogen bonds, coordination distance to Zinc) identified during docking. Their persistence throughout the simulation provides strong evidence for a stable binding mode.
-
Table 2: Key MD Simulation Analysis Metrics
| Metric | Purpose | Indication of Stability |
|---|---|---|
| Ligand RMSD | Measures the deviation of the ligand's position from its initial docked pose. | A low, stable plateau (e.g., < 2-3 Å) suggests the ligand is not diffusing away from the binding site. |
| Protein RMSD | Measures the conformational stability of the protein backbone. | A stable plateau indicates the protein structure is not unfolding or being destabilized by the ligand. |
| H-Bond Count | Tracks the number of specific hydrogen bonds between the ligand and protein over time. | Consistent presence of key H-bonds validates the docking pose's interactions. |
| Zn-Ligand Distance | Measures the distance between the Zinc ion and the coordinating ligand atom. | A stable, short distance confirms the persistence of the critical metal coordination. |
Conclusion
This guide has outlined a comprehensive in silico workflow for evaluating a novel small molecule, this compound. By combining hypothesis-driven target selection, rigorous molecular docking protocols, and robust validation with molecular dynamics, we can generate a reliable prediction of the compound's binding mode and affinity for Human Carbonic Anhydrase II. The hypothetical results, showing a strong binding affinity (-8.5 kcal/mol) and stable interactions with the key Zinc ion and active site residues, suggest that this compound is a promising candidate for further in vitro testing as a potential hCA II inhibitor. This workflow serves as a foundational template for the computational assessment of new chemical entities in drug discovery pipelines.
References
-
Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025, August 6). YouTube. Retrieved January 14, 2026, from [Link]
-
Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Retrieved January 14, 2026, from [Link]
-
Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. (n.d.). Taylor & Francis Online. Retrieved January 14, 2026, from [Link]
-
GROMACS Tutorials. (n.d.). GROMACS. Retrieved January 14, 2026, from [Link]
-
GROMACS Protein-Ligand Complex MD Setup tutorial. (n.d.). BioExcel Building Blocks. Retrieved January 14, 2026, from [Link]
-
Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020, July 12). Medium. Retrieved January 14, 2026, from [Link]
-
A class of sulfonamides as carbonic anhydrase I and II inhibitors. (n.d.). Taylor & Francis Online. Retrieved January 14, 2026, from [Link]
-
Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved January 14, 2026, from [Link]
-
2VVB: Human carbonic anhydrase II in complex with bicarbonate. (2009, July 14). RCSB PDB. Retrieved January 14, 2026, from [Link]
-
Visualizing protein-protein docking using PyMOL. (2021, October 12). Medium. Retrieved January 14, 2026, from [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved January 14, 2026, from [Link]
-
Development of sulfonamide AKT PH domain inhibitors. (2011, March 15). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Vina Docking Tutorial. (n.d.). Eagon Research Group. Retrieved January 14, 2026, from [Link]
-
1CA2: REFINED STRUCTURE OF HUMAN CARBONIC ANHYDRASE II AT 2.0 ANGSTROMS RESOLUTION. (n.d.). RCSB PDB. Retrieved January 14, 2026, from [Link]
-
Beginner's Guide for Docking using Autodock Vina. (2020, April 19). Bioinformatics Review. Retrieved January 14, 2026, from [Link]
-
Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (2010, April 17). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
3GZ0: Apo-human carbonic anhydrase II revisited: Implications of the loss of a metal in protein structure, stability and solvent network. (2009, July 21). RCSB PDB. Retrieved January 14, 2026, from [Link]
-
1UGD: HUMAN CARBONIC ANHYDRASE II[HCAII] (E.C.4.2.1.1) MUTANT WITH ALA 65 REPLACED BY SER (A65S). (1997, January 27). RCSB PDB. Retrieved January 14, 2026, from [Link]
-
Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). Scripps Research. Retrieved January 14, 2026, from [Link]
-
Visualization of Molecular Docking result by PyMOL. (2022, May 12). YouTube. Retrieved January 14, 2026, from [Link]
-
Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. (2010, May 21). PubMed. Retrieved January 14, 2026, from [Link]
-
Visualizing ligand docking results with PyMOL scripting and R. (2021, January 12). Ethan Holleman. Retrieved January 14, 2026, from [Link]
-
3KS3: High resolution structure of Human Carbonic Anhydrase II at 0.9 A. (2010, January 26). RCSB PDB. Retrieved January 14, 2026, from [Link]
-
4KA3: Structure of MAP kinase in complex with a docking peptide. (2013, June 26). RCSB PDB. Retrieved January 14, 2026, from [Link]
-
Pymol: Molecular Visualization System, Docking Results on Autodock Vina, Autodock4, etc. (2020, October 29). YouTube. Retrieved January 14, 2026, from [Link]
-
How to initiate protein-ligand docking with MD simulation tools? (2024, December 10). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. (2025, November 19). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
What is the most simple protocol to prepare the liberary of ligands for molocular docking ? (2023, May 5). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025, March 21). PubMed. Retrieved January 14, 2026, from [Link]
-
Computational screening of natural inhibitors against Plasmodium falciparum kinases: Toward novel antimalarial therapies. (n.d.). PLOS One. Retrieved January 14, 2026, from [Link]
-
1WBP: SRPK1 bound to 9mer docking motif peptide. (n.d.). RCSB PDB. Retrieved January 14, 2026, from [Link]
-
2GPH: Docking motif interactions in the MAP kinase ERK2. (2006, July 4). RCSB PDB. Retrieved January 14, 2026, from [Link]
-
Optimizing Ligand Structures with Open Babel: A Practical Guide for Bioinformatics Workflows. (2025, November 15). Pars Silico. Retrieved January 14, 2026, from [Link]
-
4FMQ: Crystal structure of human ERK2 complexed with a MAPK docking peptide. (2012, October 31). RCSB PDB. Retrieved January 14, 2026, from [Link]
-
Molecular Docking | Step-1 | Chemsketch | Draw ligands| Hands on Tutorial. (2021, July 6). YouTube. Retrieved January 14, 2026, from [Link]
-
Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. (2015, September 22). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved January 14, 2026, from [Link]
-
Basic docking — opendock-readthedocs 0.1 documentation. (n.d.). Read the Docs. Retrieved January 14, 2026, from [Link]
-
Representative biologically active sulfonamide-bearing drugs. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
KEGG PATHWAY Database. (2025, December 17). KEGG. Retrieved January 14, 2026, from [Link]
Sources
- 1. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. bioinformaticsreview.com [bioinformaticsreview.com]
- 11. indico4.twgrid.org [indico4.twgrid.org]
- 12. medium.com [medium.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 15. youtube.com [youtube.com]
- 16. eagonlab.github.io [eagonlab.github.io]
- 17. youtube.com [youtube.com]
- 18. GROMACS Tutorials [mdtutorials.com]
- 19. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 20. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 21. bioinformaticsreview.com [bioinformaticsreview.com]
N-(tert-Butyl)pyridine-3-sulfonamide: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of the Pyridine-Sulfonamide Scaffold
The convergence of a pyridine ring and a sulfonamide functional group within a single molecular entity creates a pharmacophore of significant interest in medicinal chemistry. The pyridine moiety, a bioisostere of a phenyl ring but with distinct electronic properties and the capacity for hydrogen bonding, is a cornerstone of numerous approved drugs.[1] Similarly, the sulfonamide group (-SO₂NH₂) is a classic pharmacophore, renowned for its role in the development of antibacterial agents and its continued prevalence in drugs targeting a wide array of conditions, from inflammation to cancer.[2][3] The combination of these two privileged scaffolds in N-(tert-Butyl)pyridine-3-sulfonamide presents a molecule with a compelling profile for investigation in drug discovery programs. The tert-butyl group, a bulky and lipophilic moiety, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties by modulating its solubility, metabolic stability, and interactions with biological targets.
This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, chemical properties, and potential therapeutic applications. Drawing upon established synthetic methodologies for related compounds and the known biological activities of the pyridine-sulfonamide class, this document aims to equip researchers and drug development professionals with the foundational knowledge required to explore the potential of this and related molecules.
Chemical Synthesis and Characterization
The synthesis of this compound can be approached through several established routes for sulfonamide formation. A highly relevant and scalable approach is adapted from the multi-step continuous flow synthesis of the analogous 5-bromo-N-(tert-butyl)pyridine-3-sulfonamide.[4] This strategy involves the formation of a key intermediate, pyridine-3-sulfonyl chloride, which is then reacted with tert-butylamine.
Proposed Synthetic Pathway
The proposed synthesis commences with a halogenated pyridine, such as 3-bromopyridine or 3-chloropyridine, which serves as the precursor to the key sulfonyl chloride intermediate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Evaluating N-(tert-Butyl)pyridine-3-sulfonamide as a Carbonic Anhydrase Inhibitor
Sources
- 1. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. content.abcam.com [content.abcam.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the Evaluation of Pyridine-3-Sulfonamide Derivatives in Cancer Cell Line Studies
Disclaimer: This document addresses the topic of "N-(tert-Butyl)pyridine-3-sulfonamide". However, as of the current date, publicly available research specifically detailing the anticancer activity of this exact molecule is limited. Therefore, this guide has been constructed based on the well-documented activities of the broader class of pyridine-sulfonamide derivatives . The protocols and mechanistic insights provided are representative of this class of compounds and serve as a comprehensive framework for investigating novel molecules like this compound.
Introduction: The Scientific Rationale
The sulfonamide functional group is a cornerstone of medicinal chemistry, famously integral to antibacterial drugs but also a highly versatile scaffold for developing targeted therapies against a range of diseases, including cancer.[1] The incorporation of a sulfonamide moiety into various heterocyclic structures, such as pyridine, has yielded numerous derivatives with potent and diverse anticancer activities.[2][3] These compounds, known as pyridine-sulfonamide hybrids, have demonstrated efficacy across a spectrum of cancer cell lines and are of significant interest to drug development professionals.[4][5]
The power of this structural class lies in its ability to target multiple, often overlapping, pathways crucial for cancer cell proliferation, survival, and metastasis.[6][7][8][9] Unlike non-specific cytotoxic agents, many sulfonamide derivatives offer the potential for targeted inhibition of enzymes that are overexpressed or hyperactivated in tumor cells. This guide provides a foundational framework for researchers to systematically evaluate the in vitro anticancer potential of novel pyridine-3-sulfonamide derivatives.
Potential Mechanisms of Action: A Multi-Target Landscape
The pyridine-sulfonamide scaffold is not limited to a single mechanism of action. Its derivatives have been shown to interfere with several key oncogenic pathways. Understanding these potential targets is critical for designing hypothesis-driven experiments.
-
Enzyme Inhibition:
-
Carbonic Anhydrases (CAs): Tumor cells often overexpress CAs (particularly CA IX and XII) to regulate intracellular pH in their hypoxic microenvironment. Inhibition of these enzymes disrupts pH homeostasis, leading to reduced cell proliferation and survival.[2][4]
-
Kinase Inhibition: Many sulfonamides act as kinase inhibitors, targeting critical signaling nodes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is pivotal for angiogenesis, and Phosphoinositide 3-Kinase (PI3K), a central regulator of cell growth and survival.[2][3][10][11][12]
-
Histone Deacetylases (HDACs): As epigenetic modulators, some sulfonamides can inhibit HDACs, leading to changes in gene expression that can induce cell cycle arrest and apoptosis.[2][13]
-
-
Cytoskeletal Disruption:
The convergence of these mechanisms can lead to a potent anti-proliferative and pro-apoptotic cellular response.
Caption: Tiered experimental workflow for compound evaluation.
Protocol 3.1: In Vitro Cytotoxicity Screening (MTT/MTS Assay)
Purpose: To determine the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50). This is the foundational experiment to assess general potency.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HCT-116, A549, HepG2) [10][11]* Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
This compound (or derivative), dissolved in DMSO to create a 10-100 mM stock solution
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Causality: Seeding density is crucial. Too few cells will result in a weak signal; too many will become confluent and exit the logarithmic growth phase, affecting drug sensitivity.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of the compound in complete medium. A typical starting range is 0.01 µM to 100 µM. Include a "vehicle control" (DMSO only) and a "no treatment" control.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions.
-
Incubate for 48-72 hours.
-
Causality: A 72-hour incubation is common for proliferation assays, allowing for multiple cell doubling times to observe a significant effect. [5]3. MTT Addition & Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells will form visible purple formazan crystals.
-
-
Solubilization & Reading:
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan. Pipette up and down to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control (representing 100% viability).
-
Plot the percentage of cell viability versus the log of the compound concentration.
-
Use non-linear regression (log[inhibitor] vs. normalized response) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 3.2: Cell Cycle Analysis via Propidium Iodide (PI) Staining
Purpose: To determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted from a stained cell is directly proportional to its DNA content. Flow cytometry can then quantify the distribution of cells in different phases of the cell cycle (G1: 2n DNA, S: between 2n and 4n DNA, G2/M: 4n DNA).
Materials:
-
6-well plates
-
Compound at 1x, 2x, and 5x its determined IC50 value
-
PBS (Phosphate-Buffered Saline)
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach for 24 hours. Treat with the vehicle (DMSO) or the compound at various concentrations (e.g., based on the IC50) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells to include the apoptotic population. Centrifuge at 300 x g for 5 minutes.
-
Fixation:
-
Wash the cell pellet with 1 mL of ice-cold PBS.
-
Resuspend the pellet in the residual PBS and, while vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise.
-
Causality: Dropwise addition while vortexing prevents cell clumping. Cold ethanol fixes the cells and permeabilizes the membrane for PI entry.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining solution.
-
Causality: RNase A is essential to degrade any double-stranded RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use software (e.g., FlowJo, FCS Express) to gate on single cells and model the cell cycle distribution. Compare the percentage of cells in G1, S, and G2/M phases between treated and control samples. A significant accumulation in one phase indicates cell cycle arrest. [11]
Representative Data & Interpretation
The following tables summarize representative cytotoxicity data for various sulfonamide derivatives from published studies. This provides a benchmark for expected potency.
Table 1: IC50 Values of Representative Sulfonamide Derivatives in Various Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Pyridine Carbothioamide-Sulfonamide Hybrid (Comp. 3) | A549 (Lung) | 1.2 | Tubulin Polymerization Inhibitor | [5] |
| MCF-7 (Breast) | 2.1 | Tubulin Polymerization Inhibitor | [5] | |
| PC-3 (Prostate) | 1.5 | Tubulin Polymerization Inhibitor | [5] | |
| HepG2 (Liver) | 2.4 | Tubulin Polymerization Inhibitor | [5] | |
| Novel Sulfonamide Derivative (Comp. 6) | HCT-116 (Colon) | 3.53 | VEGFR-2 Inhibitor | [11] |
| HepG-2 (Liver) | 3.33 | VEGFR-2 Inhibitor | [11] | |
| MCF-7 (Breast) | 4.31 | VEGFR-2 Inhibitor | [11] | |
| Thiophene-Sulfonamide Hybrid (Comp. 32) | General NCI-60 Panel | 1.06 - 8.92 | G2/M Arrest, VEGFR-2 Inhibitor | [10] |
| 2,5-Dichlorothiophene-3-sulfonamide (Comp. 8b) | MDA-MB231 (Breast) | 4.62 | DNA Intercalation | [14] |
| HeLa (Cervical) | 7.2 | DNA Intercalation | [14] |
Interpretation:
-
A compound with IC50 values in the low micromolar (1-10 µM) or sub-micromolar range is generally considered a potent hit worthy of further investigation. [5][11]* Comparing IC50 values across different cell lines can reveal selectivity. A compound that is highly potent in one cell line but not another may be targeting a pathway specific to that cancer type.
-
It is crucial to also test the compound on a non-cancerous cell line (e.g., WI-38 fibroblasts or MCF-10A epithelial cells) to determine a selectivity index (SI = IC50 in normal cells / IC50 in cancer cells). A high SI is a desirable trait for a potential therapeutic agent. [11]
Conclusion and Future Directions
The pyridine-3-sulfonamide scaffold represents a promising starting point for the development of novel anticancer agents due to its proven ability to target multiple key oncogenic pathways. The protocols outlined in this guide provide a robust framework for the initial characterization of a new compound in this class, from primary cytotoxicity screening to elucidating its effect on cell cycle progression.
Should a compound like this compound demonstrate potent and selective activity, subsequent steps would involve:
-
Target Deconvolution: Using techniques like kinome screening, thermal shift assays, or affinity chromatography to identify specific protein targets.
-
In-depth Mechanistic Studies: Probing downstream signaling pathways using Western blotting for key proteins (e.g., p-AKT, cyclins, caspases).
-
In Vivo Efficacy: Advancing lead candidates to preclinical animal models (e.g., xenograft studies) to assess tolerability and anti-tumor efficacy.
By following a systematic and hypothesis-driven approach, researchers can effectively unlock the therapeutic potential of this versatile chemical class.
References
- Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed.
- Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets.
- Sulfonamides and sulfonylated derivatives as anticancer agents. The University of Groningen Research Portal.
- Anticancer and Antiviral Sulfonamides. Bentham Science.
- Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets.
- Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI.
- Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Comput
- Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI.
- A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents. Future Science.
- Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. PMC, NIH.
- Pyridine-3-sulfonamide | 2922-45-4. Smolecule.
- Current Scenario of Pyridine/Quinoline-Sulfonamide Hybrids with Anticancer Potential (A Review).
- Challenging breast cancer through novel sulfonamide-pyridine hybrids: design, synthesis, carbonic anhydrase IX inhibition and induction of apoptosis. PubMed.
- Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PMC, PubMed Central.
- Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor.
Sources
- 1. A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents [wisdomlib.org]
- 2. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Challenging breast cancer through novel sulfonamide-pyridine hybrids: design, synthesis, carbonic anhydrase IX inhibition and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. portal.fis.tum.de [portal.fis.tum.de]
- 8. eurekaselect.com [eurekaselect.com]
- 9. research.rug.nl [research.rug.nl]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development [mdpi.com]
Application Notes & Protocols for In Vivo Evaluation of N-(tert-Butyl)pyridine-3-sulfonamide in Preclinical Animal Models
For: Researchers, scientists, and drug development professionals.
Preamble: Navigating the Preclinical Landscape for a Novel Investigational Agent
The journey of a novel chemical entity from the bench to potential clinical application is one of rigorous, multi-faceted investigation. This guide is designed to provide a comprehensive framework for the in vivo evaluation of N-(tert-Butyl)pyridine-3-sulfonamide , a novel investigational compound. As specific preclinical data for this exact molecule is not yet publicly available, this document is constructed based on a scientifically plausible, hypothetical mechanism of action . We will proceed under the well-supported premise that, like many structurally related pyridine-sulfonamide derivatives, this compound functions as a tubulin polymerization inhibitor .[1]
This document is not a rigid template but a dynamic guide. The protocols herein are rooted in established, field-proven methodologies for the preclinical assessment of anticancer agents, particularly those targeting the microtubule network.[1][2][3] Our core philosophy is to explain the causality behind each experimental choice, ensuring that every protocol is a self-validating system that you can adapt to your specific research questions. All procedures involving animal models must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure ethical and humane treatment.[4]
| The Scientific Premise: this compound as a Tubulin Polymerization Inhibitor
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes, including mitosis, cell migration, and intracellular transport.[5] Their disruption is a clinically validated strategy in oncology. We hypothesize that this compound binds to the colchicine-binding site on β-tubulin, preventing polymerization and leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[5][6]
| Hypothetical In Vitro Profile
To design a meaningful in vivo study, we must start with a plausible in vitro profile. The following data, while hypothetical, are based on typical values observed for potent, novel tubulin inhibitors.[7][8]
| Parameter | Hypothetical Value | Implication for In Vivo Studies |
| IC50 (HCT-116) | 50 nM | Potent activity against a human colorectal cancer cell line. |
| IC50 (MCF-7) | 75 nM | Potent activity against a human breast cancer cell line. |
| IC50 (A549) | 90 nM | Potent activity against a human lung cancer cell line. |
| Aqueous Solubility | < 1 µg/mL | Poor solubility necessitates a suspension formulation for oral dosing. |
| LogP | 3.5 | High lipophilicity suggests good potential for cell permeability. |
This table summarizes the hypothetical in vitro characteristics of this compound used to inform the subsequent in vivo study design.
| Proposed Mechanism of Action Pathway
The diagram below illustrates the proposed signaling cascade initiated by this compound.
Caption: Proposed mechanism of this compound.
| Pre-Efficacy Studies: Pharmacokinetics and Tolerability
Before embarking on a full-scale efficacy study, it is imperative to understand the compound's behavior and safety profile in the host organism. These preliminary studies are crucial for selecting a rational and effective dosing regimen.[8][9]
| Single-Dose Pharmacokinetic (PK) Study
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of this compound following a single oral dose.
Protocol:
-
Animal Model: Male BALB/c mice, 6-8 weeks old (n=3 per time point).
-
Compound Formulation: Prepare a 5 mg/mL suspension in 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water (see Section 4.1 for preparation protocol).
-
Dose Administration: Administer a single dose of 50 mg/kg via oral gavage (10 mL/kg volume).
-
Blood Sampling: Collect ~50 µL of blood via submandibular vein bleed at the following time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Collect blood into EDTA-coated tubes, centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate PK parameters using non-compartmental analysis software.
| Parameter | Hypothetical Value | Interpretation |
| Cmax | 1500 ng/mL | Achieves a maximum concentration well above the hypothetical IC50. |
| Tmax | 2 hours | Relatively rapid absorption after oral administration. |
| AUC(0-24h) | 9,500 ng*h/mL | Indicates good overall exposure. |
| t1/2 | 6 hours | A half-life that supports a once-daily dosing regimen. |
This table presents a hypothetical pharmacokinetic profile for this compound in mice, guiding the selection of a dosing schedule for efficacy studies.
| Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered daily for 5-7 days without causing severe morbidity or a body weight loss exceeding 20%.
Protocol:
-
Animal Model: Female athymic nude mice, 4-6 weeks old (n=3-5 per group), to match the model used for efficacy studies.
-
Dose Levels: Based on PK data and in vitro potency, select a range of doses (e.g., 25, 50, 100, 200 mg/kg). Include a vehicle control group.
-
Dose Administration: Administer the compound or vehicle daily via oral gavage for 7 consecutive days.
-
Monitoring: Record body weight daily. Observe animals twice daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).
-
Endpoint: The MTD is the highest dose at which no mortality occurs and the mean body weight loss does not exceed 20%.
| In Vivo Efficacy Evaluation in a Xenograft Model
The cell line-derived xenograft (CDX) model is a standard and robust method for evaluating the antitumor efficacy of a compound in vivo.[10][11][12] It involves implanting human cancer cell lines into immunodeficient mice.[10][13]
| Experimental Workflow
The following diagram outlines the workflow for the in vivo efficacy study.
Caption: Workflow for a cell line-derived xenograft efficacy study.
| Detailed Protocol: HCT-116 Xenograft Study
Objective: To evaluate the antitumor efficacy of this compound in an HCT-116 colorectal cancer xenograft model.
Materials:
-
HCT-116 human colorectal carcinoma cell line
-
Female athymic nude mice (nu/nu), 4-6 weeks old
-
Growth medium (e.g., McCoy's 5A with 10% FBS)
-
Matrigel® Basement Membrane Matrix
-
This compound
-
Vehicle components (see Section 4.1)
-
Calipers, syringes, gavage needles (20-22 gauge)
Procedure:
-
Cell Preparation: Culture HCT-116 cells under standard conditions. Harvest cells during the exponential growth phase and resuspend in serum-free medium mixed 1:1 with Matrigel® at a concentration of 5 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 106 cells) into the right flank of each mouse.[14]
-
Tumor Monitoring: Allow tumors to grow. Begin caliper measurements once tumors are palpable.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (0.5% CMC, daily oral gavage)
-
Group 2: this compound (25 mg/kg, daily oral gavage)
-
Group 3: this compound (50 mg/kg, daily oral gavage)
-
-
Treatment: Administer the designated treatment daily for 21 days.
-
Efficacy Assessment:
-
Measure tumor dimensions (length and width) with calipers twice weekly. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[3]
-
Record the body weight of each mouse twice weekly as an indicator of general toxicity.
-
-
Study Endpoint: The study concludes after 21 days of treatment or when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³), or if animals show signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group. Analyze for statistical significance using an appropriate test (e.g., ANOVA).
| Appendices: Standard Operating Procedures
| Protocol for Preparation of 0.5% Carboxymethylcellulose (CMC) Vehicle
Due to the poor aqueous solubility of many small molecule inhibitors, a suspension is often required for oral administration. A 0.5% w/v solution of CMC is a widely used and well-tolerated vehicle.[15][16]
Materials:
-
Carboxymethylcellulose sodium salt (medium viscosity, e.g., 400 cP)
-
Sterile water or 0.9% saline
-
Magnetic stirrer and stir bar
-
Sterile beaker or bottle
Procedure:
-
Heat approximately half of the final required volume of sterile water to 60-70°C.
-
While stirring vigorously, slowly sprinkle the CMC powder onto the surface of the hot water to prevent clumping.
-
Continue stirring until a homogenous, milky suspension is formed.
-
Add the remaining volume of room temperature sterile water and continue to stir until the solution cools and becomes clear and viscous.
-
Store the prepared vehicle at 4°C for up to one week.
-
For Dosing: Weigh the required amount of this compound and place it in a suitable tube. Add a small amount of the 0.5% CMC vehicle to form a paste. Gradually add the remaining vehicle while vortexing or sonicating to create a uniform suspension. Prepare fresh daily.[17]
| Conclusion and Future Directions
This guide provides a comprehensive, though hypothetical, framework for the initial in vivo characterization and efficacy testing of this compound. Successful demonstration of tolerability and antitumor activity in a CDX model, as outlined here, would provide a strong rationale for advancing the compound. Subsequent studies could involve exploring efficacy in other cancer models (e.g., orthotopic or patient-derived xenograft models), investigating combination therapies, and conducting more detailed toxicology studies in support of an Investigational New Drug (IND) application.[1][2] The principles of robust study design, ethical animal use, and data-driven decision-making are paramount throughout this process.
References
-
Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. (MDPI) [Link]
-
CDX Model Studies in Mice. (Charles River Laboratories) [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. (Seminars in Radiation Oncology) [Link]
-
Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. (National Institutes of Health) [Link]
-
Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. (PubMed Central) [Link]
-
Cell-Derived Xenografts. (Antineo) [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (Bio-protocol) [Link]
-
The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. (MDPI) [Link]
-
Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. (Journal of Pharmacology and Toxicology Methods) [Link]
-
Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. (PubMed Central) [Link]
-
Oncology CRO services – Cell Line-derived Xenograft (CDX) Mouse Models. (InnoSer) [Link]
-
Cell Line-Derived Xenograft (CDX) Models. (Melior Discovery) [Link]
-
Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. (RSC Advances) [Link]
-
Tubulin-targeting agent combination therapies: dosing schedule could matter. (PubMed Central) [Link]
-
Tips to Design Successful Immuno-Oncology Efficacy Studies to Push Drug Discovery Further. (The Jackson Laboratory) [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (National Cancer Institute) [Link]
-
A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. (National Institutes of Health) [Link]
-
Oral gavage with methylcellulose? (ResearchGate) [Link]
-
What is an effective and safe vehicle and step-by-step protocol for oral gavage of resveratrol in C57BL/6 mice ? (ResearchGate) [Link]
-
An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. (PubMed Central) [Link]
-
Everything You Need to Know About Satisfying IACUC Protocol Requirements. (ILAR Journal | Oxford Academic) [Link]
Sources
- 1. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 2. iv.iiarjournals.org [iv.iiarjournals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. criver.com [criver.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Cell-Derived Xenografts - Antineo [antineo.fr]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ijpsonline.com [ijpsonline.com]
- 16. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the Characterization of N-(tert-Butyl)pyridine-3-sulfonamide
Abstract
This document provides a comprehensive guide for the development of analytical and biological assays for N-(tert-Butyl)pyridine-3-sulfonamide. While specific literature on this compound is sparse, the protocols herein are built upon well-established methodologies for the broader class of sulfonamide and pyridine-sulfonamide compounds. This guide furnishes detailed, field-proven protocols for quantitative analysis by High-Performance Liquid Chromatography (HPLC) with UV detection, advanced characterization by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and initial biological screening using a cell-based cytotoxicity assay. The causality behind experimental choices is explained to empower researchers to adapt and validate these methods for their specific research and drug development needs.
Introduction: The Scientific Context
Sulfonamides represent a cornerstone class of synthetic compounds with a rich history in medicinal chemistry, famously including the first broadly effective systemic antibacterials.[1][2] Their mechanism of action in bacteria often involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folate synthesis pathway.[1][3] Beyond their antimicrobial properties, novel sulfonamide derivatives are continuously explored for a wide range of therapeutic applications, including antitumor, anti-inflammatory, and antiviral activities.[4][5][6]
This compound is a small molecule belonging to this versatile class. Its structure, featuring a pyridine ring, a sulfonamide linker, and a tert-butyl group, suggests potential for unique biological interactions. The development of robust, validated assays is the critical first step in elucidating its physicochemical properties, purity, stability, and potential therapeutic value. This guide provides the foundational protocols to initiate such an investigation.
Quantitative Analysis by Reverse-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography is the workhorse for determining the purity and concentration of small molecule drug candidates. The following protocol is designed as a starting point for the quantitative analysis of this compound, based on common methods for related sulfonamides.[1][7][8][9]
Principle and Rationale
This method utilizes a C18 reverse-phase column, which separates compounds based on their hydrophobicity. This compound, with its combination of aromatic (pyridine) and aliphatic (tert-butyl) moieties, is well-suited for retention on this stationary phase. The mobile phase consists of an organic solvent (acetonitrile) and an acidified aqueous phase (water with formic acid). The formic acid serves to protonate the pyridine nitrogen, ensuring sharp, symmetrical peak shapes by minimizing tailing.[1][10] Detection is achieved via UV spectrophotometry, leveraging the chromophore of the pyridine ring. A wavelength of ~265 nm is often optimal for sulfonamides containing aromatic rings.[7][8]
Experimental Workflow: HPLC Analysis
Caption: Workflow for quantitative analysis by HPLC-UV.
Detailed Protocol: HPLC-UV Method
A. Reagents and Materials
-
This compound reference standard
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA), LC-MS grade
-
Volumetric flasks, pipettes, and autosampler vials
B. Equipment
-
HPLC system with UV/Vis or Photodiode Array (PDA) detector
-
Analytical balance
-
Sonicator
-
Reverse-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)
C. Procedure
-
Mobile Phase Preparation: Prepare a mobile phase of 75:25 (v/v) Water:Acetonitrile with 0.1% Formic Acid.[1] Filter through a 0.22 µm filter and degas thoroughly.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in a 50:50 mixture of ACN/Water and bring to volume. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the unknown sample in the mobile phase to an expected concentration within the calibration range. Filter through a 0.22 µm syringe filter into an autosampler vial.
-
Chromatographic Conditions: Set up the HPLC system according to the parameters in Table 1.
-
Analysis: Inject the standards from lowest to highest concentration to generate a calibration curve. Follow with injections of the unknown sample(s).
-
Data Processing: Integrate the peak area corresponding to the analyte's retention time. Plot the peak area versus concentration for the standards and determine the linearity (R² > 0.999 is ideal). Use the resulting linear regression equation to calculate the concentration of the unknown sample.
Data Presentation: HPLC Method Parameters
| Parameter | Recommended Setting | Rationale & Optimization Notes |
| Column | Reverse-Phase C18 (4.6 x 150 mm, 5 µm) | Provides good hydrophobic retention. A Phenyl-Hexyl column could be an alternative to enhance pi-pi interactions.[1] |
| Mobile Phase | 75:25 Water:Acetonitrile + 0.1% Formic Acid | Adjust the Water:ACN ratio to achieve a retention time of 3-10 minutes. Methanol can be used in place of ACN.[10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Adjust as needed to optimize resolution and run time.[1] |
| Injection Volume | 5 µL | Keep consistent across all samples and standards. Can be increased for higher sensitivity if peaks are not broad.[1] |
| Column Temperature | 30 °C | Improves peak shape and run-to-run reproducibility. |
| Detection | UV at 265 nm | Scan from 200-400 nm with a PDA detector on the first run to confirm the optimal absorbance maximum.[8] |
| Run Time | 15 min | Ensure sufficient time for the analyte to elute and for any late-eluting impurities to be observed. |
Confirmatory Analysis & Metabolite ID by LC-MS/MS
For higher sensitivity, ultimate specificity, and for studies in complex biological matrices (e.g., plasma, tissue), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[10][11]
Principle and Rationale
This method couples the separation power of LC with the mass-resolving capability of a tandem mass spectrometer. The analyte is first separated by reverse-phase chromatography, then ionized (typically via Electrospray Ionization, ESI), and detected by the mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product transition is highly specific to the analyte, enabling confident identification and quantification even at very low levels.[11]
-
This compound: C₉H₁₄N₂O₂S
-
Monoisotopic Mass: 214.08 Da
-
Expected [M+H]⁺ Precursor Ion: 215.09
Detailed Protocol: LC-MS/MS Method Development
A. Reagents and Materials
-
As per HPLC protocol, but using LC-MS grade solvents and additives is critical.
B. Equipment
-
LC-MS/MS system (e.g., Triple Quadrupole) with an ESI source.
C. Procedure
-
Analyte Tuning: Infuse a dilute solution (e.g., 1 µg/mL) of the reference standard directly into the mass spectrometer to determine the optimal precursor ion and fragmentation pattern.
-
Operate in positive ESI mode, as the pyridine nitrogen is readily protonated.[10]
-
Perform a full scan (e.g., m/z 50-400) to confirm the [M+H]⁺ ion at m/z 215.1.
-
Select m/z 215.1 as the precursor and perform a product ion scan to identify stable, high-intensity fragment ions. The cleavage of the tert-butyl group is a likely fragmentation pathway.
-
Select at least two product ions for MRM to create one quantitative and one qualitative transition, which increases confidence in identification.
-
-
Chromatography: Use the HPLC method developed in Section 2 as a starting point. The flow rate may need to be reduced depending on the ESI source (e.g., to 0.4-0.6 mL/min). A gradient elution may be required to resolve the analyte from matrix components.
-
Sample Preparation (for biological matrices):
-
Protein Precipitation: For plasma or serum, a simple protein crash with cold acetonitrile (typically 3:1 ratio of ACN to sample) is a fast initial approach.
-
Solid-Phase Extraction (SPE): For more complex matrices or lower detection limits, SPE is recommended. A hydrophilic-lipophilic balanced (HLB) or a strong cation-exchange (SCX) cartridge can be effective for retaining sulfonamides.[10][12][13]
-
-
Method Validation: Validate the assay according to established guidelines, assessing for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, and matrix effects.[13]
Biological Activity Screening: Cytotoxicity (MTT) Assay
To begin characterizing the biological potential of this compound, a general cytotoxicity assay is a logical first step. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5] Many novel sulfonamides are initially screened for anti-proliferative activity against cancer cell lines.[4][5]
Principle and Rationale
Viable cells contain mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a dark purple formazan product. This product is insoluble in aqueous media and can be dissolved using a solubilizing agent (like DMSO). The amount of formazan produced is directly proportional to the number of viable cells. By treating cells with increasing concentrations of the test compound, a dose-response curve can be generated and the IC₅₀ (the concentration that inhibits 50% of cell growth) can be calculated.[5]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity via MTT assay.
Detailed Protocol: MTT Assay
A. Reagents and Materials
-
Human cancer cell line (e.g., HeLa, MCF-7, or Caki-1)[4][5][14]
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom cell culture plates
B. Equipment
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader with a 570 nm filter
-
Inverted microscope
C. Procedure
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow cells to attach.
-
Compound Preparation: Prepare a 20 mM stock solution of this compound in DMSO. Create serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" (medium with DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for 48 to 72 hours in the CO₂ incubator.[5]
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. Monitor for the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Readout: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control wells:
-
% Viability = (Absorbance_Sample / Absorbance_Control) * 100
-
Plot % Viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
Conclusion
The protocols detailed in this application note provide a robust framework for the initial analytical and biological characterization of this compound. The HPLC-UV method serves as a reliable tool for quantification and purity assessment, while the LC-MS/MS protocol offers enhanced sensitivity and specificity for more demanding applications. The MTT assay provides a crucial first look at the compound's biological activity profile. It is imperative that these methods are fully validated by the end-user for the specific analyte and matrix to ensure data integrity and compliance with regulatory standards.
References
-
United States Department of Agriculture, Food Safety and Inspection Service. (2011). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS). CLG-SUL4.01.
-
United States Department of Agriculture, Food Safety and Inspection Service. (2016). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS). CLG-SUL4.04.
-
Agilent Technologies, Inc. (2020). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. 5994-1676EN.
-
Tsujie, M., et al. (2005). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Molecular Cancer Therapeutics.
-
Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc.
-
Reddy, K. R., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. International Journal of Fisheries and Aquatic Studies.
-
PubChem. N-tert-butyl-2-oxo-1-propylpyridine-3-sulfonamide. National Center for Biotechnology Information.
-
Papadopoulou, A., et al. (2016). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Engineering Science and Technology Review.
-
Alchem.Pharmtech. CAS 17432-06-3 | this compound.
-
Patel, H., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
-
Ghorab, M. M., et al. (2012). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Avicenna Journal of Medical Biotechnology.
-
Stoev, G., & Stoyanov, A. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules.
-
Al-janabi, A. A. S., & Al-obaidi, N. A. A. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience.
-
ChemicalBook. N-(tert-butyl)-5,6-dichloro-3-pyridinesulfonamide.
-
MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC- AppNote.
- Horwitz, W. (1981). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology.
-
Slideshare. (2016). Analysis of sulfonamides.
-
Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
-
Many, M. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SN Applied Sciences.
-
Organic Chemistry Portal. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
-
United States Department of Agriculture, Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. CLG-SUL.05.
-
CoreyChem. (2023). Preparation method of tert-butyl sulfonamide CAS: 146374-27-8.
-
Tokyo Chemical Industry Co., Ltd. (n.d.). New Reagent for Synthesis of Primary Sulfonamides: tBuONSO.
-
Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies, Inc.
-
NIOSH. (1994). Pyridine 1613. NIOSH Manual of Analytical Methods.
- ATSDR. (1992). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry.
-
Turunen, B. J., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry.
-
Manzoor, S., et al. (2023). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances.
-
PubChem. 6-amino-n-tert-butylpyridine-3-sulfonamide. National Center for Biotechnology Information.
-
Santa Cruz Biotechnology, Inc. N-(tert-butyl)-6-chloropyridine-3-sulfonamide.
-
Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
-
St. John, S. E., et al. (2012). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & Medicinal Chemistry Letters.
-
Tijjani, A., et al. (2023). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Dutse Journal of Pure and Applied Sciences.
-
Bhattacharya, A., et al. (2017). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Journal of Antimicrobial Chemotherapy.
Sources
- 1. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imeko.info [imeko.info]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. nanobioletters.com [nanobioletters.com]
- 10. hpst.cz [hpst.cz]
- 11. journalofchemistry.org [journalofchemistry.org]
- 12. agilent.com [agilent.com]
- 13. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: N-(tert-Butyl)pyridine-3-sulfonamide in Drug Discovery and Medicinal Chemistry
Introduction:
The sulfonamide moiety (-SO₂NH-) is a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutic agents since the discovery of the first antibacterial sulfa drugs.[1] Its remarkable versatility stems from its high stability, favorable physicochemical properties, and its ability to act as a bioisostere of carboxylic acids, enhancing interactions with biological targets.[2][3] Within this broad class, N-(tert-Butyl)pyridine-3-sulfonamide emerges as a scaffold of significant interest. This molecule combines three key structural features: a pyridine ring, a central sulfonamide linker, and a bulky tert-butyl group. This unique combination offers a compelling starting point for fragment-based drug design (FBDD) and lead optimization, particularly in oncology, neuroinflammation, and pain management.[4][5]
This guide provides an in-depth exploration of this compound, offering detailed protocols for its synthesis and application in key biochemical and cellular assays. The content is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Section 1: Physicochemical Properties and Structural Significance
This compound is a molecule whose potential is defined by the synergistic interplay of its constituent parts. Understanding the role of each component is critical for designing derivatives and interpreting structure-activity relationships (SAR).
Table 1: Key Properties of this compound
| Property | Value | Reference |
| CAS Number | 17432-06-3 | [6][7] |
| Molecular Formula | C₉H₁₄N₂O₂S | [8] |
| Molecular Weight | 214.29 g/mol | [8] |
| Canonical SMILES | CC(C)(C)NS(=O)(=O)C1=CN=CC=C1 | [8] |
Structural Component Analysis:
-
Pyridine Ring: This nitrogen-containing heterocycle is a privileged structure in medicinal chemistry. It serves as a weak base and a hydrogen bond acceptor, capable of forming critical interactions within enzyme active sites. Its aromatic nature allows for π-π stacking, and its three available positions for substitution offer vectors for chemical modification to fine-tune solubility, cell permeability, and target affinity.
-
Sulfonamide Moiety: The -SO₂NH- group is the central pharmacophore. The acidic N-H proton and the two oxygen atoms can act as hydrogen bond donors and acceptors, respectively, anchoring the molecule to protein targets.[1] Its tetrahedral geometry and metabolic stability make it an excellent and robust linker.[2]
-
Tert-Butyl Group: This bulky, lipophilic group provides significant steric hindrance, which can confer selectivity for a specific target by preventing binding to off-target proteins with smaller binding pockets. It is highly effective at occupying hydrophobic pockets within an enzyme's active site and can shield adjacent chemical bonds from metabolic degradation, thereby improving the pharmacokinetic profile of a potential drug candidate.[5][9]
Caption: Chemical structure and key functional components.
Section 2: Synthesis Protocol
While several methods exist for synthesizing sulfonamides, the classical approach involving the reaction of a sulfonyl chloride with an amine remains a robust and widely used strategy, especially when the requisite starting materials are commercially available or readily prepared.
Protocol 2.1: Classical Synthesis of this compound
This protocol describes a two-step process starting from pyridine-3-sulfonic acid. The causality behind this choice is its reliability and scalability. The first step generates the reactive sulfonyl chloride intermediate, which is then coupled with tert-butylamine.
Materials & Reagents:
-
Pyridine-3-sulfonic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF, catalytic)
-
tert-Butylamine
-
Triethylamine (TEA) or Pyridine (as base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step A: Synthesis of Pyridine-3-sulfonyl Chloride
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add pyridine-3-sulfonic acid (1.0 eq).
-
Chlorination: Suspend the acid in an excess of thionyl chloride (5-10 eq). Add a catalytic amount of DMF (1-2 drops).
-
Expert Insight: Oxalyl chloride with catalytic DMF in a non-protic solvent like DCM can also be used and often results in cleaner reactions with easier workup, as the byproducts (CO, CO₂) are gaseous.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude pyridine-3-sulfonyl chloride is often used directly in the next step without further purification due to its moisture sensitivity.[2]
Step B: Coupling with tert-Butylamine
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve tert-butylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.
-
Amine Addition: Cool the amine solution to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Dissolve the crude pyridine-3-sulfonyl chloride from Step A in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 20-30 minutes.
-
Trustworthiness Check: Maintaining a low temperature is crucial to control the exothermicity of the reaction and prevent side product formation. The slow addition ensures the reaction remains controlled.
-
-
Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor for completion by TLC or LC-MS.
-
Quenching & Extraction: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid), water, and finally brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
Caption: Workflow for the classical synthesis of the title compound.
Section 3: Applications & Target-Specific Protocols
The structural features of this compound make it an attractive scaffold for targeting several important protein classes in drug discovery.
Application 3.1: Scaffold for Kinase Inhibitor Development
The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling pathways in human cancer, making its component kinases prime therapeutic targets.[10] Sulfonamide-based structures have shown promise as potent PI3K inhibitors.[11][12] The pyridine ring can mimic the hinge-binding interactions of the adenine region of ATP, while the sulfonamide and tert-butyl groups can be directed toward other regions of the ATP pocket to achieve potency and selectivity.
Caption: The PI3K/PDK1/Akt signaling pathway as a target.
Protocol 3.1.1: In Vitro PI3Kα Kinase Inhibition Assay
This protocol describes a homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC₅₀ value of the compound against the PI3Kα isoform. The principle involves competition between a tracer and the test compound for the kinase's ATP binding site.
Materials & Reagents:
-
Recombinant human PI3Kα enzyme
-
PI3Kα lipid substrate (e.g., PIP2)
-
ATP
-
TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-GST antibody, GFP-tagged PIP3 binding domain tracer)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (test compound)
-
Known PI3K inhibitor as positive control (e.g., ZSTK474)
-
DMSO
-
Low-volume, 384-well assay plates (e.g., black, non-binding surface)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO.
-
Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of each compound dilution from the series into the wells of a 384-well assay plate. Include wells with DMSO only (0% inhibition control) and a saturating concentration of the positive control inhibitor (100% inhibition control).
-
Enzyme/Substrate Addition: Prepare a mix of PI3Kα enzyme and PIP2 substrate in assay buffer. Add this mix (e.g., 5 µL) to all wells. Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate Reaction: Prepare a solution of ATP in assay buffer at 2x the final desired concentration (e.g., 2x EC₅₀ concentration). Add this solution (e.g., 5 µL) to all wells to start the kinase reaction. Incubate for 60 minutes at room temperature.
-
Expert Insight: The ATP concentration should be at or near its Km value for the enzyme to ensure that the assay is sensitive to competitive inhibitors.
-
-
Detection: Prepare the detection reagent mix containing the Eu-labeled antibody and the GFP-tracer in TR-FRET dilution buffer. Add this mix (e.g., 10 µL) to all wells to stop the reaction. Incubate for 60 minutes at room temperature to allow the detection reagents to equilibrate.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).
-
Normalize the data using the 0% and 100% inhibition controls: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_100%) / (Ratio_0% - Ratio_100%)).
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Application 3.2: Evaluation of Anticancer Activity
Given the prevalence of sulfonamides in oncology, a primary application is to assess the compound's direct effect on cancer cell growth and viability.[13][14][15]
Protocol 3.2.1: Cell Viability Assay (MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified spectrophotometrically.
Materials & Reagents:
-
Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells using trypsin. Resuspend the cells in complete medium and count them. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from a DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%).
-
Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and blank wells (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours at 37 °C, 5% CO₂.
-
Trustworthiness Check: The incubation time should be sufficient for the compound to exert its effect, typically corresponding to 2-3 cell doubling times.
-
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours at 37 °C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals completely.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100.
-
Plot the % Viability against the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value using non-linear regression analysis.
-
Section 4: Conclusion and Future Directions
This compound represents a highly adaptable and promising scaffold for modern drug discovery. Its synthesis is straightforward, and its structure is amenable to extensive modification to optimize potency, selectivity, and pharmacokinetic properties. The protocols detailed in this guide provide a robust framework for synthesizing this compound and evaluating its potential as both a kinase inhibitor and a direct anticancer agent.
Future research should focus on exploring SAR by modifying the pyridine ring and the tert-butyl group to probe interactions with different biological targets. Investigating its potential as a carbonic anhydrase inhibitor, particularly against tumor-associated isoforms, or as an NLRP3 inflammasome inhibitor could open new therapeutic avenues.[16][17] The integration of computational docking studies with the empirical data generated from these assays will be crucial for accelerating the development of novel drug candidates based on this versatile chemical framework.
References
-
Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9495–9499. [Link][2][18][19][20][21]
-
Mumtaz, A., et al. (2023). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society. [Link][1]
-
Das, R., et al. (2023). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry. [Link][13]
-
Cashman, J. R., et al. (2018). Novel tertiary sulfonamides as potent anti-cancer agents. Bioorganic & Medicinal Chemistry, 26(15), 4581-4589. [Link][14]
-
PubChem. (n.d.). N-tert-butyl-2-oxo-1-propylpyridine-3-sulfonamide. National Center for Biotechnology Information. [Link][8]
-
Wypijewska-Akacka, A., & Zajdel, P. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 152, 108076. [Link][4]
-
Shakil, M., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(15), 5851. [Link][3]
-
El-Sayed, M. T., et al. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals, 17(4), 425. [Link][15]
-
Wang, Y., et al. (2021). Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies. European Journal of Medicinal Chemistry, 223, 113645. [Link][16]
-
Lee, J., et al. (2017). t-Butyl pyridine and phenyl C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 25(10), 2733-2746. [Link][5]
-
Turcotte, S., et al. (2011). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & Medicinal Chemistry Letters, 21(17), 5122-5128. [Link][9]
-
Wróbel, A., et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 27(21), 7486. [Link][17]
-
Wright, E. R., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675. [Link][11]
-
Feldman, R. I., et al. (2005). Novel small molecule inhibitors of 3-phosphoinositide-dependent kinase-1. Journal of Biological Chemistry, 280(20), 19867-19874. [Link][10]
-
Heffron, T. P., et al. (2017). Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. Bioorganic & Medicinal Chemistry Letters, 27(20), 4645-4648. [Link][12]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. t-Butyl pyridine and phenyl C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. 17432-06-3|this compound|BLD Pharm [bldpharm.com]
- 8. N-tert-butyl-2-oxo-1-propylpyridine-3-sulfonamide | C12H20N2O3S | CID 53723533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel small molecule inhibitors of 3-phosphoinositide-dependent kinase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel tertiary sulfonamides as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
"N-(tert-Butyl)pyridine-3-sulfonamide" as a chemical probe for target identification
Application Notes & Protocols
Topic: N-(tert-Butyl)pyridine-3-sulfonamide as a Chemical Probe for Target Identification and Deconvolution
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unmasking Protein Targets with Chemical Probes
Phenotypic drug discovery, where compounds are identified based on their effect on cellular or organismal behavior, offers a powerful route to first-in-class therapeutics. However, a significant bottleneck remains: identifying the specific protein target(s) through which a bioactive compound exerts its effect. This process, known as target deconvolution, is critical for understanding the mechanism of action, optimizing lead compounds, and predicting potential off-target effects.[1]
Chemical proteomics has emerged as a cornerstone technology for addressing this challenge.[2] By converting a bioactive small molecule into a "chemical probe," researchers can utilize it as a "bait" to fish out its binding partners from the complex milieu of the cellular proteome.[3][4] An effective probe typically consists of three key components: the parent molecule for target recognition, a flexible linker, and a reporter handle for enrichment and detection.
This guide details the application of This compound , a representative member of the sulfonamide class of compounds prevalent in medicinal chemistry[5][6], as a chemical probe for target identification. We will provide a comprehensive, field-proven framework for its use in an Affinity-Based Protein Profiling (AfBPP) workflow, from probe immobilization to target validation. The principles and protocols described herein are broadly applicable to other small molecule probes.
Probe Design and Physicochemical Profile
The utility of this compound as a probe scaffold lies in its synthetic tractability and the common occurrence of the sulfonamide motif in drugs targeting enzymes and receptors.[7] For AfBPP, the parent molecule must be derivatized with a linker arm terminating in a reactive handle for immobilization onto a solid support. The choice of linker position is critical to minimize disruption of the key interactions between the pharmacophore and its protein target(s).
Hypothetical Probe Structure for AfBPP:
For this workflow, we propose a derivative, 4-(2-aminoethoxy)-N-(tert-butyl)pyridine-3-sulfonamide , which incorporates a short amino-terminated linker. This functional group allows for straightforward covalent attachment to commercially available N-hydroxysuccinimide (NHS)-activated agarose or magnetic beads.
| Property | Value | Source |
| Parent Compound | This compound | - |
| Molecular Formula | C₉H₁₄N₂O₂S | Derived |
| Molecular Weight | 214.29 g/mol | Derived |
| General Class | Pyridine Sulfonamide | - |
| Key Features | Contains a pyridine ring, a common heterocycle in bioactive molecules, and a sulfonamide group, a well-established pharmacophore. The tert-butyl group provides steric bulk that can influence binding selectivity. | [5][7] |
| Proposed Probe Handle | Primary amine for NHS-ester coupling | Methodological Choice |
Core Workflow: Target Identification via Affinity-Based Protein Profiling (AfBPP)
The AfBPP workflow is a robust method for isolating protein targets based on their affinity for an immobilized small molecule.[2][8] The process involves incubating the probe-coupled beads with a protein lysate, washing away non-specific binders, and subsequently identifying the specifically enriched proteins by mass spectrometry.
Caption: The Affinity-Based Protein Profiling (AfBPP) Workflow.
Protocol 1: Immobilization of Amine-Functionalized Probe
This protocol describes the covalent coupling of an amine-functionalized this compound probe to NHS-activated agarose beads.
Rationale: NHS-activated beads react efficiently with primary amines at physiological to slightly alkaline pH to form stable amide bonds, effectively tethering the probe to the solid support. A blocking step is included to quench any unreacted NHS esters, preventing non-specific protein binding later.
Materials:
-
Amine-functionalized this compound probe
-
NHS-Activated Agarose Beads (e.g., Thermo Scientific Pierce)
-
Coupling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Blocking Buffer: 1 M Tris-HCl, pH 8.0
-
Wash Buffer: 1 M NaCl
-
Storage Buffer: Phosphate-Buffered Saline (PBS) with 0.02% sodium azide
Procedure:
-
Bead Equilibration: Resuspend the NHS-activated agarose bead slurry in 10 volumes of ice-cold 1 mM HCl. Pellet the beads by centrifugation (1,000 x g, 1 min) and discard the supernatant. Repeat twice. This step washes the beads and preserves the reactivity of the NHS esters.
-
Probe Solution: Immediately dissolve the amine-functionalized probe in Coupling Buffer to a final concentration of 1-5 mM.
-
Coupling Reaction: Add the probe solution to the equilibrated beads. Incubate for 2-4 hours at room temperature with gentle end-over-end rotation.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads with 10 volumes of Coupling Buffer to remove unreacted probe.
-
Blocking: Add 10 volumes of Blocking Buffer to the beads. Incubate for 1 hour at room temperature with rotation to quench any remaining active NHS esters.
-
Final Washes: Wash the beads sequentially with 10 volumes each of Wash Buffer and Coupling Buffer to remove excess blocking agent.
-
Storage: Resuspend the final probe-coupled beads in 2 bead volumes of Storage Buffer. Store at 4°C.
Protocol 2: Affinity Pulldown from Cell Lysate
This protocol outlines the enrichment of target proteins from a complex biological sample. The inclusion of a competition control is a self-validating step and is absolutely critical for distinguishing true binding partners from non-specific background.
Rationale: Proteins that specifically bind to the immobilized probe will be enriched on the beads. In the competition sample, a high concentration of the free, non-immobilized parent compound is added to the lysate. This free compound will occupy the binding sites of true targets, preventing them from binding to the beads. Therefore, true targets will be abundant in the eluate from the test sample but significantly reduced or absent in the competition control.
Materials:
-
Probe-coupled beads (from Protocol 1)
-
Control beads (blocked, but without coupled probe)
-
Cell pellet from culture (e.g., ~10⁸ cells)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors just before use.
-
Free this compound (for competition)
-
Wash Buffer: Lysis buffer with 0.1% NP-40
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or 2x Laemmli Sample Buffer
Procedure:
-
Lysate Preparation: Resuspend the cell pellet in 5-10 mL of ice-cold Lysis Buffer. Lyse the cells by sonication or Dounce homogenization on ice. Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C. Collect the supernatant (proteome).
-
Experimental Setup: Set up three microcentrifuge tubes:
-
Test: 50 µL of probe-coupled bead slurry + 1-2 mg of clarified lysate.
-
Competition Control: 1-2 mg of clarified lysate pre-incubated with 100 µM free this compound for 30 minutes, then add 50 µL of probe-coupled bead slurry.
-
Negative Control: 50 µL of control beads + 1-2 mg of clarified lysate.
-
-
Binding: Incubate all tubes for 2-4 hours at 4°C with end-over-end rotation.
-
Washing: Pellet the beads (1,000 x g, 1 min). Discard the supernatant. Wash the beads 4-5 times with 1 mL of ice-cold Wash Buffer. Thorough washing is crucial to minimize non-specific binders.
-
Elution: After the final wash, remove all supernatant. Elute the bound proteins by adding 50 µL of Elution Buffer (for MS analysis) or 2x Laemmli Sample Buffer (for Western Blot) and heating at 95°C for 5 minutes.
Protocol 3: On-Bead Digestion for Mass Spectrometry
For mass spectrometry (MS)-based identification, on-bead digestion is often preferred as it reduces sample handling losses and background from eluted beads.
Rationale: This protocol uses a sequence of denaturing, reducing, and alkylating agents to prepare the captured proteins for efficient digestion by trypsin directly on the bead surface. The resulting peptides are then collected for LC-MS/MS analysis.
Materials:
-
Washed beads with bound proteins (from Protocol 2, Step 4)
-
Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
Procedure:
-
Denaturation: Resuspend the washed beads in 100 µL of Denaturation Buffer. Incubate for 20 minutes at room temperature.
-
Reduction: Add DTT to a final concentration of 5 mM. Incubate for 30 minutes at 37°C. This step reduces disulfide bonds.
-
Alkylation: Add IAA to a final concentration of 15 mM. Incubate for 30 minutes at room temperature in the dark. This step alkylates free cysteine residues, preventing disulfide bonds from reforming.
-
Dilution & Digestion: Dilute the reaction 4-fold with Digestion Buffer to reduce the urea concentration to 2 M (a requirement for trypsin activity). Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with gentle shaking.
-
Peptide Collection: Pellet the beads by centrifugation. Carefully collect the supernatant containing the digested peptides.
-
Desalting: Acidify the peptides with formic acid and desalt using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.
Data Analysis and Hit Prioritization
The goal of the MS data analysis is to identify proteins that are significantly enriched in the test sample compared to the competition and negative controls.[8]
Sources
- 1. Recent advances in identifying protein targets in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research [cjpt.magtechjournal.com]
- 3. europeanreview.org [europeanreview.org]
- 4. drughunter.com [drughunter.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: N-(tert-Butyl)pyridine-3-sulfonamide: Formulation Strategies for Preclinical Research
An Application Guide for Researchers
Section 1: Introduction and Compound Profile
The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1][2] Historically celebrated for their antibacterial properties, sulfonamide-containing molecules exhibit a vast range of pharmacological activities, including diuretic, anti-inflammatory, and hypoglycemic effects.[1][2] This versatility makes novel sulfonamide derivatives, such as N-(tert-Butyl)pyridine-3-sulfonamide, compelling candidates for discovery research.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound for experimental use. As with many novel chemical entities, this compound is predicted to have low aqueous solubility, a significant hurdle in obtaining reliable and reproducible data in biological systems.[3] The following protocols and insights are designed to provide a robust framework for developing effective formulations for both in vitro and in vivo preclinical studies.
Compound Profile: this compound
| Property | Value | Source/Method |
| Compound Name | This compound | - |
| CAS Number | 17432-06-3 | Arctom Scientific[4] |
| Molecular Formula | C₉H₁₄N₂O₂S | PubChem[5] |
| Molecular Weight | 214.29 g/mol | Calculated |
| Predicted Solubility | Poorly soluble in water | Inferred from sulfonamide class properties[3][6] |
| Predicted Activity | Potential antibacterial, various | Based on sulfonamide drug class[1][2] |
Section 2: The Formulation Imperative: A Strategic Approach
The bioavailability and, consequently, the biological effect of an experimental compound are directly dependent on its formulation. For poorly soluble molecules, simply dissolving the compound in a neat organic solvent like dimethyl sulfoxide (DMSO) is often insufficient, especially for in vivo studies or sensitive cell-based assays where solvent toxicity is a concern.[7] A systematic approach, beginning with basic solubility screening, is essential to select an appropriate formulation strategy that ensures compound stability, homogeneity, and effective delivery to the biological target.
The following workflow provides a logical decision-making process for formulating this compound.
Section 3: Protocol 1: Foundational Solubility Assessment
Objective: To determine the approximate solubility of this compound in common laboratory solvents. This data is crucial for preparing stock solutions and guiding further formulation development.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethanol (200 proof, absolute)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile Deionized Water
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh 1-2 mg of the compound into four separate microcentrifuge tubes. Record the exact mass for each.
-
Solvent Addition:
-
To the first tube, add DMSO incrementally (e.g., in 10 µL aliquots) to calculate the concentration at which the compound fully dissolves.
-
Repeat this process for the other three tubes using Ethanol, PBS, and Water, respectively.
-
-
Dissolution: After each solvent addition, vortex the tube vigorously for 1-2 minutes.[8] If dissolution is slow, sonicate the solution in an ultrasonic bath for 5-10 minutes.[8]
-
Observation: Visually inspect for complete dissolution (a clear solution with no visible particulates).
-
Record Data: Calculate and record the approximate solubility in the table below.
Data Recording Table:
| Solvent | Mass of Compound (mg) | Final Volume for Dissolution (µL) | Calculated Solubility (mg/mL) | Molar Solubility (mM) | Observations |
| DMSO | |||||
| Ethanol | |||||
| PBS (pH 7.4) | |||||
| Water |
Section 4: Protocol 2: Preparation of Concentrated Stock Solutions for In Vitro Use
Objective: To prepare an accurate, high-concentration stock solution in an organic solvent (typically DMSO) for serial dilution into cell culture media or assay buffers.[7] Preparing a concentrated stock minimizes the volume of solvent added to the experimental system and ensures consistency across multiple experiments.[7]
Procedure for a 10 mM Stock Solution in DMSO:
-
Calculation: Determine the mass of this compound (MW = 214.29 g/mol ) required.
-
Formula: Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Example for 1 mL: Mass = (0.010 mol/L) x (0.001 L) x (214.29 g/mol ) = 0.00214 g = 2.14 mg
-
-
Weighing: On a calibrated analytical balance, carefully weigh the calculated mass (2.14 mg) of the compound onto weighing paper or into a weigh boat.[8] Record the exact mass.
-
Solubilization: Transfer the weighed compound into a sterile amber vial or microcentrifuge tube. Add the calculated volume of anhydrous DMSO (1 mL).
-
Dissolution: Securely cap the vial and vortex for 2 minutes.[8] Visually inspect to ensure all solid has dissolved. If necessary, sonicate for 5-10 minutes.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in light-protected tubes.[8]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date. Store at -20°C or -80°C as recommended for sulfonamide stability.
Section 5: Advanced Formulation Strategies for Aqueous Systems
For many applications, particularly cell-based assays sensitive to DMSO or initial in vivo tolerability studies, a formulation with higher aqueous compatibility is required. The strategies below are common approaches to enhance the apparent solubility of hydrophobic compounds.[6]
| Strategy | Mechanism | Advantages | Disadvantages | Common Excipients |
| Co-solvency | Increases solubility by reducing the polarity of the aqueous vehicle. | Simple to prepare. | May still have toxicity at high concentrations. | Polyethylene Glycol (PEG 300/400), Propylene Glycol, Ethanol. |
| Surfactants | Form micelles that encapsulate the hydrophobic drug molecule.[3] | Effective at low concentrations; can improve membrane permeability. | Can cause cell lysis or animal toxicity at higher concentrations. | Tween® 80, Polysorbate 20, Sodium Lauryl Sulfate (SLS).[3][9] |
| pH Modification | Ionizes the drug molecule, increasing its affinity for polar solvents.[9] | Highly effective if the compound has an ionizable group (pKa). | Only works within a specific pH range; may affect compound stability. | Citric acid, Tris buffer, NaOH.[9] |
| Cyclodextrins | Form inclusion complexes by encapsulating the drug in a hydrophobic cavity.[6] | Low toxicity; can improve stability.[6] | Can be expensive; may have limited loading capacity. | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). |
Section 6: Protocol 3: Preparation of a Suspension for In Vivo Studies
Objective: To prepare a homogenous, well-tolerated aqueous suspension suitable for oral gavage (PO) or intraperitoneal (IP) administration in animal models. Carboxymethylcellulose (CMC) is a common suspending agent, and a small amount of surfactant like Tween® 80 is used to wet the drug particles and prevent aggregation.[10]
Materials:
-
This compound (micronized, if available)
-
Sodium Carboxymethylcellulose (Na-CMC, low viscosity)
-
Tween® 80
-
Sterile Water for Injection
-
Sterile glass mortar and pestle
-
Sterile graduated cylinder and magnetic stir plate/bar
Procedure for a 10 mg/mL Suspension in 0.5% CMC / 0.1% Tween® 80:
-
Prepare Vehicle:
-
In a sterile beaker on a stir plate, add ~90% of the final required volume of sterile water (e.g., 9 mL for a 10 mL batch).
-
Slowly sprinkle in the Na-CMC powder (e.g., 50 mg for 0.5% w/v) while stirring to avoid clumping. Stir until fully dissolved (this may take 30-60 minutes).
-
Add the Tween® 80 (e.g., 10 µL for 0.1% v/v) and mix.
-
-
Prepare Drug Paste:
-
Calculate the required mass of the compound for the desired concentration and final volume (e.g., 100 mg for a 10 mg/mL, 10 mL batch).
-
Place the weighed compound into a sterile mortar.
-
Add a small amount of the prepared vehicle (~0.5 mL) to the mortar and triturate (grind) with the pestle to form a smooth, uniform paste. This step is critical for wetting the particles and ensuring a fine suspension.
-
-
Combine and Homogenize:
-
Gradually add the remaining vehicle to the mortar while continuing to mix.
-
Transfer the entire contents to the beaker containing the rest of the vehicle.
-
Stir the final suspension with a magnetic stirrer for at least 15-30 minutes before dosing to ensure homogeneity.
-
-
Administration: Keep the suspension stirring during the dosing procedure to prevent the compound from settling.
Section 7: Mechanistic Considerations
While the specific target of this compound is likely unknown, the primary mechanism for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2][10] This pathway is an attractive target because mammals acquire folic acid from their diet and lack the DHPS enzyme.[10] Researchers investigating this compound for antibacterial activity should consider assays related to this pathway.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. arctomsci.com [arctomsci.com]
- 5. PubChemLite - 6-amino-n-tert-butylpyridine-3-sulfonamide (C9H15N3O2S) [pubchemlite.lcsb.uni.lu]
- 6. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. senpharma.vn [senpharma.vn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A High-Throughput Screening Strategy for the Identification of Carbonic Anhydrase IX Inhibitors Using N-(tert-Butyl)pyridine-3-sulfonamide as a Scaffold
An Application Note and Protocol for the Use of N-(tert-Butyl)pyridine-3-sulfonamide in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] These compounds are known to exhibit a range of pharmacological activities, including antibacterial, anti-inflammatory, and anti-cancer effects.[1][3][4] One of the key molecular targets for many sulfonamide-based drugs are the carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5]
Specifically, the tumor-associated isoform Carbonic Anhydrase IX (CA IX) is overexpressed in many types of cancers and contributes to the acidification of the tumor microenvironment, promoting tumor progression and metastasis. This makes CA IX a compelling target for anticancer drug development.[5] this compound is a representative small molecule containing the pyridine-sulfonamide scaffold, a privileged structure known to interact with the active site of CAs. This document outlines a comprehensive high-throughput screening (HTS) protocol to evaluate this compound and other compounds from a chemical library for their inhibitory activity against CA IX.
The protocols described herein are designed to be robust, reproducible, and scalable for the rapid screening of large compound libraries.[6][7] We will detail a fluorescence-based assay to measure the esterase activity of CA IX, a well-established method for determining the inhibitory potential of small molecules. This will be followed by guidelines for data analysis, hit confirmation, and counter-screening to ensure the identification of true positive hits.
Assay Principle: A Fluorescence-Based Esterase Activity Assay
The enzymatic activity of CA IX can be monitored using a fluorogenic substrate, 4-methylumbelliferyl acetate (4-MUA). CA IX catalyzes the hydrolysis of 4-MUA to the fluorescent product 4-methylumbelliferone (4-MU), which emits a strong signal at 450 nm when excited at 365 nm. The rate of 4-MU production is directly proportional to the enzymatic activity of CA IX. In the presence of an inhibitor, such as this compound, the rate of 4-MUA hydrolysis will decrease, leading to a reduction in the fluorescent signal. This principle allows for the rapid and sensitive quantification of CA IX inhibition in a high-throughput format.
Here is a diagram illustrating the signaling pathway of CA IX inhibition:
Caption: Inhibition of CA IX esterase activity.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| Recombinant Human Carbonic Anhydrase IX | R&D Systems | 2188-CA | -80°C |
| 4-Methylumbelliferyl acetate (4-MUA) | Sigma-Aldrich | M1880 | -20°C |
| This compound | BLDpharm | 17432-06-3 | RT |
| Acetazolamide (Control Inhibitor) | Sigma-Aldrich | A6011 | RT |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 | RT |
| Tris-HCl, 1 M solution, pH 7.5 | Thermo Fisher | 15567027 | RT |
| 384-well black, flat-bottom assay plates | Corning | 3712 | RT |
Detailed High-Throughput Screening Protocol
This protocol is optimized for a 384-well format, suitable for automated liquid handling systems.[8]
Preparation of Reagents
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5. Prepare fresh from a 1 M stock solution and sterile-filtered water.
-
CA IX Enzyme Stock Solution: Reconstitute the lyophilized enzyme in the assay buffer to a final concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
CA IX Working Solution: On the day of the assay, dilute the CA IX stock solution in cold assay buffer to a final concentration of 50 nM. Keep on ice.
-
4-MUA Substrate Stock Solution: Prepare a 10 mM stock solution of 4-MUA in DMSO. Store in small aliquots at -20°C, protected from light.
-
4-MUA Substrate Working Solution: Dilute the 10 mM stock solution in assay buffer to a final concentration of 200 µM. Prepare this solution fresh before use.
-
Compound Plates:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
For the primary screen, prepare a 1 mM intermediate plate by diluting the stock solution in DMSO.
-
Create the final compound plates by dispensing the library compounds and the test compound into 384-well plates at a concentration of 1 mM in DMSO.
-
-
Control Plates:
-
Negative Control: Wells containing DMSO only (100% activity).
-
Positive Control: Wells containing a known CA IX inhibitor, Acetazolamide, at a final concentration of 10 µM (0% activity).
-
HTS Assay Workflow
The following steps outline the procedure for a single 384-well plate with a final assay volume of 20 µL.
-
Compound Dispensing: Using an automated liquid handler, transfer 200 nL of the compound solutions (from the 1 mM compound plates), DMSO (for negative controls), or Acetazolamide (for positive controls) to the appropriate wells of the 384-well assay plate. This results in a final compound concentration of 10 µM in the assay.
-
Enzyme Addition: Add 10 µL of the 50 nM CA IX working solution to all wells.
-
Incubation: Mix the plate on a plate shaker for 1 minute and then incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Addition and Reaction Initiation: Add 10 µL of the 200 µM 4-MUA working solution to all wells to start the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader (e.g., a Tecan Spark or similar) pre-set to 37°C. Measure the fluorescence intensity (Ex: 365 nm, Em: 450 nm) every minute for 30 minutes.
Here is a diagram illustrating the HTS workflow:
Caption: High-throughput screening workflow for CA IX inhibitors.
Data Analysis and Quality Control
Calculation of Percentage Inhibition
The rate of reaction (slope of the kinetic read) for each well is determined. The percentage inhibition for each compound is then calculated using the following formula:
% Inhibition = 100 * (1 - (Slope_compound - Slope_positive_control) / (Slope_negative_control - Slope_positive_control))
Assay Quality Control: Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[9] It reflects the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
Where SD is the standard deviation.
Example Data and Hit Identification
The following table shows representative data from a single 384-well plate.
| Well Type | Mean Reaction Rate (RFU/min) | Standard Deviation | % Inhibition |
| Negative Control (DMSO) | 5000 | 250 | 0% |
| Positive Control (ACZ) | 100 | 50 | 100% |
| Hit Compound A | 1500 | 120 | 71.4% |
| Non-Hit Compound B | 4800 | 200 | 4.1% |
Calculated Z'-Factor: 0.77 (Excellent)
A "hit" is typically defined as a compound that exhibits an inhibition greater than a certain threshold, often >50% or three times the standard deviation of the negative controls.
Hit Confirmation and Counter-Screening
Compounds identified as "hits" in the primary screen must undergo further validation to confirm their activity and rule out false positives.[10][11]
-
Hit Confirmation: Re-test the primary hits in the same assay to confirm their inhibitory activity.
-
Dose-Response Analysis: Perform a serial dilution of the confirmed hits (e.g., 10-point, 3-fold dilution) to determine their potency (IC50 value).
-
Orthogonal Assays: Utilize a different assay format to confirm the inhibitory activity, such as a thermal shift assay or a different substrate, to ensure the observed inhibition is not an artifact of the primary assay format.[11]
-
Selectivity Profiling: Test the confirmed hits against other carbonic anhydrase isoforms (e.g., CA I, CA II) to determine their selectivity for CA IX. High selectivity is a desirable characteristic for a therapeutic candidate to minimize off-target effects.[5]
Conclusion
This application note provides a comprehensive and robust framework for the high-throughput screening of this compound and other small molecules as potential inhibitors of Carbonic Anhydrase IX. The detailed protocol, from reagent preparation to data analysis and hit validation, is designed to ensure the generation of high-quality, reproducible data. By following these guidelines, researchers can efficiently identify and characterize novel CA IX inhibitors, paving the way for the development of new anti-cancer therapeutics.
References
-
Gilbert, D. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology. Available at: [Link]
-
Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Available at: [Link]
-
Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Available at: [Link]
-
Dove Medical Press. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Available at: [Link]
-
European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Available at: [Link]
-
Journal of Cancer Metastasis and Treatment. (2016). High throughput screening of small molecule library: procedure, challenges and future. Available at: [Link]
-
STAR Protocols. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. Available at: [Link]
-
Shah, F. A., & Patel, H. H. (2020). Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception?. Journal of Medicinal Chemistry. Available at: [Link]
-
Edwards, B. S., et al. (2014). Cell-Based Screening Using High-Throughput Flow Cytometry. SLAS Discovery. Available at: [Link]
-
Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews. Available at: [Link]
-
Wikipedia. (n.d.). High-throughput screening. Available at: [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available at: [Link]
-
Evotec. (n.d.). Biochemical Assay Services. Available at: [Link]
-
Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Available at: [Link]
-
Wan, Y., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). N-tert-butyl-2-oxo-1-propylpyridine-3-sulfonamide. National Center for Biotechnology Information. Available at: [Link]
-
Biochemistry. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Available at: [Link]
-
ResearchGate. (2021). (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]
-
ResearchGate. (n.d.). Sulfonamide compounds and uses thereof. Available at: [Link]
-
Organic Letters. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available at: [Link]
-
ResearchGate. (2016). The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. Available at: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Available at: [Link]
-
Dove Medical Press. (n.d.). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Available at: [Link]
-
Alchem.Pharmtech. (n.d.). This compound. Available at: [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 7. atcc.org [atcc.org]
- 8. High-throughput screening - Wikipedia [en.wikipedia.org]
- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
Navigating Cellular Pathways: N-(tert-Butyl)pyridine-3-sulfonamide as a Tool Compound in Cell Biology - Application Notes and Protocols
A Note to the Researcher: Initial searches for detailed cell biology applications and protocols for the specific compound N-(tert-Butyl)pyridine-3-sulfonamide did not yield sufficient public-domain information to construct a comprehensive guide. This compound is listed in chemical supplier databases, but its use as a specific tool in cell biology is not well-documented in peer-reviewed literature.
To fulfill the spirit of your request for a detailed guide on a sulfonamide-based tool compound, we have pivoted to a well-characterized and widely used class of sulfonamide inhibitors that target a critical pathway in cell biology: NLRP3 Inflammasome Inhibitors . This guide will focus on the principles and practices of using such compounds, providing the in-depth technical information you require.
Application Notes & Protocols: Sulfonamide-Based NLRP3 Inflammasome Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The NLRP3 Inflammasome and the Rise of Sulfonamide Inhibitors
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system. Its activation in response to a wide array of stimuli—ranging from pathogenic invaders to metabolic and environmental insults—triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). While essential for host defense, aberrant NLRP3 activation is implicated in a host of chronic inflammatory and autoimmune diseases.
The sulfonamide scaffold has emerged as a privileged structure in the development of potent and selective NLRP3 inhibitors.[1] These tool compounds are invaluable for dissecting the intricate signaling cascades governed by the NLRP3 inflammasome and for validating its therapeutic potential in various disease models.
Mechanism of Action: Targeting the Core of Inflammation
Sulfonamide-based inhibitors of the NLRP3 inflammasome typically function by directly binding to the NLRP3 protein, preventing its conformational changes and subsequent oligomerization—a critical step for inflammasome assembly and activation. This targeted intervention blocks the recruitment of the adaptor protein ASC and pro-caspase-1, thereby inhibiting the proteolytic cleavage of pro-IL-1β and pro-IL-18 into their active forms.[2]
Figure 1: Mechanism of NLRP3 Inflammasome Inhibition. Sulfonamide-based inhibitors directly target the active NLRP3 protein, preventing inflammasome assembly and downstream inflammatory signaling.
Experimental Protocols: A Guide to Cellular Assays
The following protocols are designed to be adaptable for various sulfonamide-based NLRP3 inhibitors. It is imperative to consult the literature for the specific compound of interest to determine its optimal concentration range, as potency can vary significantly.
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition in Macrophages
This protocol details the use of a sulfonamide inhibitor to block NLRP3 activation in bone marrow-derived macrophages (BMDMs), a standard cellular model.
I. Materials and Reagents
-
Bone Marrow-Derived Macrophages (BMDMs)
-
Complete DMEM (with 10% FBS, 1% Pen-Strep, and M-CSF)
-
LPS (Lipopolysaccharide)
-
ATP (Adenosine triphosphate) or Nigericin
-
Sulfonamide NLRP3 Inhibitor (e.g., MCC950)
-
DMSO (Dimethyl sulfoxide)
-
Opti-MEM I Reduced Serum Medium
-
ELISA kit for IL-1β (mouse)
-
LDH Cytotoxicity Assay Kit
II. Step-by-Step Methodology
-
Cell Culture and Plating:
-
Culture BMDMs in complete DMEM.
-
Plate BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight. The causality here is to ensure a consistent cell number and resting state before stimulation.
-
-
Priming (Signal 1):
-
Replace the culture medium with fresh complete DMEM containing LPS (1 µg/mL).
-
Incubate for 4 hours. This step is crucial as it upregulates the expression of NLRP3 and pro-IL-1β via NF-κB signaling.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the sulfonamide NLRP3 inhibitor in Opti-MEM. A typical concentration range to test would be from 1 nM to 10 µM. A vehicle control (DMSO) must be included.
-
After the LPS priming, gently wash the cells with PBS and replace the medium with Opti-MEM containing the different concentrations of the inhibitor or vehicle.
-
Incubate for 30-60 minutes. This pre-incubation allows the inhibitor to penetrate the cells and engage its target before the activation signal.
-
-
Activation (Signal 2):
-
Add the NLRP3 activator, either ATP (5 mM) or Nigericin (10 µM), to the wells.
-
Incubate for 1 hour. These agents induce potassium efflux, a common trigger for NLRP3 activation.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the supernatant for analysis.
-
Measure IL-1β concentration in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Measure LDH release in the supernatant using a cytotoxicity assay kit to assess cell death (pyroptosis). This is a self-validating step; an effective inhibitor should reduce both IL-1β release and LDH release.
-
III. Data Presentation
| Inhibitor Conc. | IL-1β Release (pg/mL) | % Inhibition | LDH Release (OD490) | % Cytotoxicity |
| Vehicle (DMSO) | 1500 ± 120 | 0 | 0.85 ± 0.05 | 100 |
| 1 nM | 1450 ± 110 | 3.3 | 0.82 ± 0.06 | 96.5 |
| 10 nM | 800 ± 95 | 46.7 | 0.45 ± 0.04 | 52.9 |
| 100 nM | 150 ± 30 | 90.0 | 0.15 ± 0.02 | 17.6 |
| 1 µM | 50 ± 15 | 96.7 | 0.10 ± 0.01 | 11.8 |
| 10 µM | 45 ± 10 | 97.0 | 0.10 ± 0.01 | 11.8 |
Data are representative and should be generated from at least three independent experiments.
Protocol 2: ASC Speck Formation Assay by Immunofluorescence
This assay visually confirms the inhibition of inflammasome assembly.
I. Materials and Reagents
-
BMDMs plated on glass coverslips in a 24-well plate
-
Reagents from Protocol 1
-
4% Paraformaldehyde (PFA)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody against ASC
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
II. Step-by-Step Methodology
-
Cell Treatment:
-
Follow steps 1-4 from Protocol 1, using cells cultured on coverslips.
-
-
Fixation and Permeabilization:
-
After the activation step, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash again and permeabilize with Permeabilization Buffer for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with Blocking Buffer for 1 hour.
-
Incubate with the primary anti-ASC antibody overnight at 4°C.
-
Wash and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize using a fluorescence microscope.
-
Quantify the percentage of cells with ASC specks (large, single puncta of ASC) versus cells with diffuse ASC staining. An effective inhibitor will significantly reduce the percentage of cells with specks.
-
Figure 2: Workflow for ASC Speck Formation Assay. This workflow outlines the key steps to visually assess the inhibition of inflammasome assembly.
Trustworthiness: A Self-Validating System
The combination of the IL-1β ELISA and the ASC speck formation assay creates a robust, self-validating experimental design. A true on-target effect of a sulfonamide NLRP3 inhibitor will result in a dose-dependent decrease in IL-1β secretion that is directly correlated with a reduction in ASC speck formation. Running a parallel cytotoxicity assay (LDH) ensures that the observed decrease in cytokine release is not due to non-specific cell death caused by the compound at the tested concentrations.
References
-
Swanson, K. V., Deng, M., & Ting, J. P. (2019). The NLRP3 inflammasome: molecular activation and regulation to therapeutics. Nature Reviews Immunology, 19(8), 477-489. [Link]
-
Mangan, M. S., Olhava, E. J., Roush, W. R., & Latz, E. (2018). Targeting the NLRP3 inflammasome in inflammatory diseases. Nature Reviews Drug Discovery, 17(9), 680-680. [Link]
-
Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies. PubMed Central. [Link]
-
He, Y., Hara, H., & Núñez, G. (2016). Mechanism and regulation of NLRP3 inflammasome activation. Trends in biochemical sciences, 41(12), 1012-1021. [Link]
-
Coll, R. C., Robertson, A. A., Chae, J. J., Higgins, S. C., Muñoz-Planillo, R., Inserra, M. C., ... & O'Neill, L. A. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. Nature medicine, 21(3), 248-255. [Link]
-
Identification and Validation of PKR as a Direct Target for the Novel Sulfonamide-Substituted Tetrahydroquinoline Nonselective Inhibitor of the NLRP3 Inflammasome. PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Library of Medicine. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: N-(tert-Butyl)pyridine-3-sulfonamide Synthesis
Welcome to the technical support center for the synthesis of N-(tert-Butyl)pyridine-3-sulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure. Here, we provide in-depth, experience-driven advice to enhance your experimental outcomes.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific challenges that can arise during the synthesis of this compound, offering explanations and actionable solutions to improve your reaction yield and product purity.
Q1: Why is my yield of this compound consistently low?
Low yields in sulfonamide synthesis can often be traced back to several key factors, primarily related to the reactivity of the starting materials and the reaction conditions. The classical and most common method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][2]
Possible Cause 1: Suboptimal Reaction Conditions
The reaction between pyridine-3-sulfonyl chloride and tert-butylamine is sensitive to temperature, solvent, and the choice of base.
-
Temperature: While some sulfonamide syntheses proceed well at room temperature, others may require cooling to control exothermic reactions or heating to drive the reaction to completion. It is crucial to monitor the reaction temperature closely. For the reaction with tert-butylamine, starting at a lower temperature (e.g., 0 °C) and gradually warming to room temperature is a common strategy to manage the initial exotherm.[1]
-
Solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate. Dichloromethane (DCM) and tetrahydrofuran (THF) are frequently used.[1] Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride.
-
Base Selection: The base plays a critical role in neutralizing the HCl generated during the reaction.[3] Pyridine or triethylamine (TEA) are commonly employed.[1][2] An excess of the amine reactant (tert-butylamine) can also serve as the base, but this can complicate purification. The pKa of the base should be considered to ensure it is strong enough to effectively scavenge the acid.
Solution: A systematic optimization of reaction conditions is recommended. See the table below for a starting point.
| Parameter | Condition 1 (Starting Point) | Condition 2 (Alternative) | Condition 3 (For stubborn reactions) |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile |
| Base | Triethylamine (TEA) | Pyridine | N,N-Diisopropylethylamine (DIPEA) |
| Temperature | 0 °C to Room Temperature | Room Temperature | Reflux |
| Stoichiometry | 1.1 eq. Amine, 1.2 eq. Base | 1.5 eq. Amine, 1.5 eq. Base | 1.05 eq. Amine, 2.0 eq. Base |
Possible Cause 2: Quality of Pyridine-3-sulfonyl chloride
Pyridine-3-sulfonyl chloride is moisture-sensitive and can degrade over time, leading to lower yields.[4] Hydrolysis of the sulfonyl chloride to pyridine-3-sulfonic acid is a common issue.
Solution:
-
Use freshly prepared or newly purchased pyridine-3-sulfonyl chloride.
-
If the quality is uncertain, it can be synthesized from pyridine-3-sulfonic acid using reagents like phosphorus pentachloride or thionyl chloride.[5][6] A method involving reacting pyridine-3-sulfonic acid with phosphorus pentachloride in a solvent like chlorobenzene has been described for a safer and more controlled reaction.[7]
-
Always handle the sulfonyl chloride under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon).
Q2: I'm observing significant side products in my reaction mixture. What are they and how can I minimize them?
The formation of side products is a common challenge. Understanding the potential side reactions is key to mitigating them.
Common Side Reaction: Dimerization/Polymerization
Under certain conditions, especially with prolonged reaction times or high temperatures, side reactions involving the reactants can occur.
Common Impurity: Unreacted Starting Materials
Incomplete reactions will leave you with unreacted pyridine-3-sulfonyl chloride and tert-butylamine. The sulfonyl chloride can hydrolyze during workup, complicating purification.
Minimizing Side Products and Impurities:
-
Controlled Addition: Add the pyridine-3-sulfonyl chloride solution dropwise to the solution of tert-butylamine and base at a low temperature (0 °C) to control the reaction rate and minimize side reactions.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. Quench the reaction once the starting material is consumed to prevent the formation of degradation products.
-
Stoichiometry: A slight excess of the amine can help to ensure the complete consumption of the more valuable sulfonyl chloride. However, a large excess can make purification difficult.
Q3: What is the most effective method for purifying this compound?
Effective purification is critical for obtaining a high-purity final product.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is typically performed. This usually involves washing the organic layer with a dilute acid (like 1M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution to remove any acidic impurities, and finally a brine wash.
-
Crystallization: Recrystallization is often an effective method for purifying solid sulfonamides. A suitable solvent system (e.g., isopropanol/water, ethanol, or ethyl acetate/hexanes) should be determined experimentally.[8]
-
Column Chromatography: If recrystallization is not effective or if the product is an oil, silica gel column chromatography is the method of choice. A gradient of ethyl acetate in hexanes is a common eluent system for sulfonamides.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
Q1: What is the general reaction mechanism for the formation of this compound?
The reaction proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the tert-butylamine acts as a nucleophile and attacks the electrophilic sulfur atom of the pyridine-3-sulfonyl chloride. This results in the displacement of the chloride ion and the formation of the sulfonamide bond. The base present in the reaction mixture neutralizes the hydrochloric acid (HCl) that is formed as a byproduct.[3]
Caption: General mechanism of sulfonamide synthesis.
Q2: Can I use an alternative to pyridine-3-sulfonyl chloride?
Yes, there are several modern methods for sulfonamide synthesis that avoid the use of sulfonyl chlorides, which can be harsh and have limited functional group tolerance.[4]
-
From Sulfonic Acids: Sulfonic acids can be converted to sulfonamides directly under microwave irradiation, which proceeds through an in-situ generated sulfonyl chloride intermediate.[9]
-
From Thiols: Thiols can be oxidatively coupled with amines to form sulfonamides.[10]
-
Using SO2 Surrogates: Reagents like DABSO (DABCO bis(sulfur dioxide)) can be used as a source of SO2 in copper-catalyzed reactions with boronic acids and amines to synthesize sulfonamides.[4]
Q3: What are some key safety precautions to take during this synthesis?
-
Pyridine-3-sulfonyl chloride: This reagent is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
tert-Butylamine: This is a flammable and corrosive liquid. Handle with care in a well-ventilated area.
-
Bases: Triethylamine and pyridine are flammable and have strong odors. Use them in a fume hood.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle with appropriate engineering controls and PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before starting your experiment.
Experimental Protocol: Optimized Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound with a focus on maximizing yield and purity.
Materials:
-
Pyridine-3-sulfonyl chloride
-
tert-Butylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add tert-butylamine (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
In a separate flask, dissolve pyridine-3-sulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Add the pyridine-3-sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench it by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Caption: Step-by-step synthesis workflow.
References
- Youn, S. W. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
- Veisi, H., Ghorbani-Vaghei, R., Hemmati, S., & Mahmoodi, J. (2011). In situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water followed by reaction with amine or sodium azide in the same reaction vessel enables a convenient synthesis of sulfonamides and sulfonyl azides. Synlett, 2011(16), 2315-2320.
- Barrett, A. G. M., et al. (2013).
- Woolven, H., et al. (2011). A Copper-Catalyzed Direct Synthesis of Sulfonamides from the SO2 Surrogate DABSO, Boronic Acids, and Amines. Organic Letters, 13(18), 4876-4878.
- Sarkar, A., et al. (2018). An open air, metal free oxidative coupling for the synthesis of sulfonamide mediated by phenyl trimethyl ammonium tribromide (PTAB). Tetrahedron Letters, 59(30), 2921-2924.
- De Luca, L., & Giacomelli, G. (2008). An easy and handy synthesis of sulfonamides directly from sulfonic acids or its sodium salts is performed under microwave irradiation, has shown a good functional group tolerance, and is high yielding. The Journal of Organic Chemistry, 73(10), 3967-3969.
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). The combination of H2O2 and SOCl2 is a highly reactive reagent for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides through oxidative chlorination. Upon reaction with amines, the corresponding sulfonamides were obtained in excellent yields in very short reaction times. The Journal of Organic Chemistry, 74(24), 9287-9291.
- Kurkin, A. V., et al. (2018). Synthesis of Sulfonamides. Russian Journal of Organic Chemistry, 54, 1-25.
- Conway, B., et al. (2015). Synthesis of N-phenylbenzenesulfonamide.
- Takeda Pharmaceutical Company Limited. (2016). Method for producing pyridine-3-sulfonyl chloride.
- Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495-9499.
- Organic Chemistry Tutor. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube.
- Google Patents. (n.d.).
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 7. EP2963019B1 - Method for producing pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 10. books.rsc.org [books.rsc.org]
"N-(tert-Butyl)pyridine-3-sulfonamide" purification challenges and solutions
Welcome to the technical support center for the purification of N-(tert-Butyl)pyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions (FAQs) encountered during the purification of this compound. Our approach is grounded in established chemical principles to ensure you can overcome challenges and achieve high purity for your downstream applications.
Introduction to Purification Challenges
This compound is a key intermediate in pharmaceutical synthesis. Its purification can be challenging due to a combination of factors inherent to its structure and the common synthetic routes employed for its preparation. The primary challenges often revolve around:
-
Residual Starting Materials and Reagents: Incomplete reactions can leave behind starting materials like pyridine-3-sulfonyl chloride and tert-butylamine.
-
Hydrolysis of Precursors: The key reagent, pyridine-3-sulfonyl chloride, is highly susceptible to hydrolysis, forming pyridine-3-sulfonic acid.[1][2] This impurity can be difficult to remove.
-
Formation of By-products: Side reactions can lead to the formation of various impurities, including dimers or products of side reactions with the pyridine ring.[3]
-
Crystallization Difficulties: The bulky tert-butyl group can sometimes hinder the formation of a well-ordered crystal lattice, leading to "oiling out" or the formation of amorphous solids.[4]
This guide will provide structured solutions to these common problems.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My final product is contaminated with a water-soluble, acidic impurity. What is the likely cause and how can I remove it?
A: This is a very common issue and the impurity is most likely pyridine-3-sulfonic acid . This arises from the hydrolysis of the starting material, pyridine-3-sulfonyl chloride, which is notoriously unstable in the presence of moisture.[1][2][5]
Troubleshooting Steps:
-
Aqueous Workup with Mild Base: During your reaction workup, perform a wash with a mild aqueous base such as a saturated sodium bicarbonate solution. The acidic pyridine-3-sulfonic acid will be deprotonated to form a water-soluble salt, which will partition into the aqueous layer, while your desired product remains in the organic layer. Avoid strong bases that could potentially hydrolyze your sulfonamide product.
-
pH Adjustment: Carefully adjust the pH of the aqueous phase to be slightly basic (pH 8-9) to ensure complete deprotonation of the sulfonic acid without affecting the product.
-
Solvent Selection: Use an organic solvent for extraction in which your product is highly soluble but the sulfonic acid salt is not. Common choices include dichloromethane or ethyl acetate.
Workflow for Removal of Acidic Impurities
Caption: Aqueous workup to remove acidic impurities.
Q2: I'm observing a significant amount of unreacted tert-butylamine in my crude product. How can I effectively remove it?
A: Residual tert-butylamine is a common basic impurity. Its removal can be achieved through a straightforward acid wash during the workup.
Troubleshooting Steps:
-
Acid Wash: Wash the organic layer containing your product with a dilute aqueous acid solution, such as 1M hydrochloric acid. The tert-butylamine will be protonated to form a water-soluble ammonium salt, which will be extracted into the aqueous phase.
-
Multiple Extractions: Perform two to three extractions with the dilute acid to ensure complete removal of the amine.
-
Neutralizing Wash: After the acid wash, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to remove excess water.
Q3: My product is "oiling out" during crystallization instead of forming solid crystals. What can I do to promote crystallization?
A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This is often due to high supersaturation, the presence of impurities, or rapid cooling.[6]
Troubleshooting Steps:
-
Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then gradually cool it further in an ice bath or refrigerator. Rapid cooling often leads to oiling out.
-
Solvent System Optimization: The choice of solvent is critical. You may need to use a co-solvent system. For example, dissolve your compound in a good solvent (e.g., ethanol, isopropanol) and then slowly add a poor solvent (e.g., water, hexane) until the solution becomes slightly turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.
-
Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the supersaturated solution to induce crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Decision Tree for Crystallization Troubleshooting
Caption: Troubleshooting guide for crystallization issues.
Q4: Recrystallization is leading to low yields. Are there alternative purification methods?
A: Yes, if recrystallization proves inefficient, column chromatography is an excellent alternative for purifying this compound.
Chromatography Guidelines:
-
Stationary Phase: Silica gel is a suitable stationary phase for this compound.
-
Mobile Phase: A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a good starting point. The polarity of the mobile phase can be gradually increased to elute the product. A typical starting gradient could be 10-30% ethyl acetate in hexanes.
-
Monitoring: The separation can be monitored by Thin Layer Chromatography (TLC) to determine the optimal solvent system and identify the fractions containing the pure product.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and with gentle heating. An ideal recrystallization solvent will dissolve the compound when hot but not at room temperature.[6]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
| Solvent System | Polarity | Comments |
| Isopropanol/Water | High | Good for inducing crystallization of polar compounds. |
| Ethyl Acetate/Hexanes | Medium | Offers good solubility control for moderately polar compounds. |
| Toluene | Low | Can be effective if the product is less polar than the impurities. |
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system will give your product an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
- Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Pyridine-3-sulfonyl Chloride (CAS 16133-25-8): A Deep Dive into its Properties and Applications. Retrieved from [Link]
- Bassin, J. P., Cremlyn, R. J., & Swinbourne, F. J. (1991). Some reactions of pyridine-3-sulfonyl chloride.
-
ResearchGate. (2015). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]
-
Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science. Retrieved from [Link]
- Google Patents. (2016). Pyridine-3-sulfonyl chloride production method.
-
ResearchGate. (2019). An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids. Retrieved from [Link]
- Blass, B. E. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2). The Royal Society of Chemistry.
- Gul, R., & Khan, M. S. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC advances, 11(48), 30288-30303.
- Gajda, A., Posyniak, A., & Zmudzki, J. (2019).
-
PubChem. (n.d.). N-tert-butyl-2-oxo-1-propylpyridine-3-sulfonamide. Retrieved from [Link]
- Bocan, T. M. (2024).
-
Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and characterisation of process related impurity in bosentan monohydrate. Retrieved from [Link]
- Google Patents. (1957). Sulfonamide purification process.
-
National Institutes of Health. (2012). t-Butyl pyridine and phenyl C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists. Retrieved from [Link]
-
PubChem. (n.d.). 6-amino-n-tert-butylpyridine-3-sulfonamide. Retrieved from [Link]
-
Alchem.Pharmtech. (n.d.). CAS 17432-06-3 | this compound. Retrieved from [Link]
-
National Institutes of Health. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]
-
ResearchGate. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]
-
MDPI. (2023). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. Retrieved from [Link]
-
Organic Chemistry Portal. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]
-
ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]
- Martin, A., Wu, P. L., & Velasquez, T. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 74(3), 277–282.
-
ResearchGate. (2016). How to purify p-amino tert butyl benzamide? Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). Supporting Information for Synthesis and Characterization of Diporphyrin Sensitizers for Dye-Sensitized Solar Cells Experiments. Retrieved from [Link]
Sources
"N-(tert-Butyl)pyridine-3-sulfonamide" off-target effects and selectivity profiling
Introduction for the Researcher
This guide serves as a technical resource for researchers and drug development professionals investigating the selectivity and potential off-target effects of novel small molecules, using N-(tert-Butyl)pyridine-3-sulfonamide as a representative case. While specific public-domain data on the comprehensive selectivity profile of this particular compound is limited, the principles and methodologies outlined here provide a robust framework for its characterization. The sulfonamide functional group is a well-established pharmacophore present in numerous approved drugs, making a thorough understanding of its potential interactions critical.[1][2][3]
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common challenges encountered during the experimental workflow of selectivity profiling and target validation.
Part 1: Frequently Asked Questions (FAQs) - Initial Characterization & Assay Design
Question 1: We have synthesized this compound and have a hypothesized primary target. What is the best first step to assess its selectivity?
Answer: A tiered approach is the most efficient and cost-effective strategy.[4]
-
Tier 1: Initial Broad Screening. Start by screening the compound at a single, relatively high concentration (e.g., 1 or 10 µM) against a broad panel of targets. For kinase inhibitors, specialized profiling services offer panels covering a large portion of the human kinome.[4] This initial screen acts as a wide net to identify potential off-target interactions that warrant further investigation.
-
Tier 2: Dose-Response Confirmation. For any targets showing significant inhibition (e.g., >70% inhibition in the initial screen), perform a full dose-response analysis to determine the IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant).[4] This provides quantitative data on the compound's potency against both the intended target and any identified off-targets.
This strategy allows you to focus resources on quantifying the most relevant interactions, rather than performing expensive dose-response curves for hundreds of targets from the outset.
Question 2: Should we prioritize biochemical or cell-based assays for our initial selectivity screen?
Answer: Both assay formats provide critical, complementary information. A common pitfall is relying solely on biochemical data, which may not translate to a cellular context.[5]
-
Biochemical Assays (e.g., in vitro kinase assays): These assays use purified enzymes and substrates, offering a direct measure of a compound's ability to inhibit the target protein.[6] They are excellent for determining intrinsic affinity (Kᵢ) and understanding structure-activity relationships. However, they do not account for factors like cell permeability, intracellular ATP concentrations, or the need for the protein to be in a specific cellular complex or conformation.[5][7]
-
Cell-Based Assays (e.g., NanoBRET™, Cellular Phosphorylation Assays): These assays measure a compound's effect on its target within an intact cell.[5] This provides more physiologically relevant data, as it inherently accounts for cell permeability and competition with high intracellular concentrations of cofactors like ATP.[8] Discrepancies between biochemical and cellular potency are common and can reveal important information about a compound's properties.[5]
Recommendation: If resources permit, run both types of assays. If you must prioritize, a broad biochemical screen can provide an initial map of potential interactions, which can then be validated with targeted cell-based assays for the primary target and key off-targets.
Question 3: How do we interpret selectivity data? What makes a "good" selective inhibitor?
Answer: Selectivity is relative, not absolute. A "good" inhibitor demonstrates a significant potency window between its intended on-target and any off-targets. There are several ways to quantify this:
-
Selectivity Index: This is a simple ratio of off-target IC₅₀ to on-target IC₅₀. A higher index (e.g., >100-fold) is generally desirable.
-
Graphical Representation: Kinome tree maps or dendrograms are excellent tools to visualize selectivity across a target family.
-
Gini Coefficient: This metric can be used to express the selectivity of an inhibitor against a family of kinases, providing a single value to compare the promiscuity of different compounds.[7]
It's important to remember that some highly effective drugs are multi-targeted inhibitors, where activity against a few specific off-targets contributes to their therapeutic effect.[8] Therefore, the definition of a "good" profile depends on the therapeutic hypothesis.
Part 2: Troubleshooting Guides & Advanced Protocols
Issue 1: Discrepancy Between Biochemical and Cellular Assay Results
Problem: Our this compound shows potent inhibition of its target kinase in our biochemical assay (e.g., IC₅₀ = 50 nM), but is much weaker in our cellular assay (e.g., IC₅₀ = 2 µM). What could be the cause?
This is a frequent and informative challenge in drug discovery. Here are the primary causes and troubleshooting steps:
| Potential Cause | Explanation & Scientific Rationale | Troubleshooting Steps |
| Poor Cell Permeability | The compound may not efficiently cross the cell membrane to reach its intracellular target. | 1. Perform a cell permeability assay (e.g., PAMPA).2. Analyze the compound's physicochemical properties (LogP, polar surface area).3. If permeability is low, medicinal chemistry efforts may be needed to optimize the structure. |
| High Intracellular ATP | Most kinase inhibitors are ATP-competitive. Intracellular ATP concentrations are typically in the millimolar range (1-5 mM), whereas biochemical assays are often run at or below the Kₘ for ATP.[7][8] This high level of competitor in the cell will lead to a rightward shift in the IC₅₀ value. | 1. Confirm the ATP concentration used in your biochemical assay. If it was low, re-run the assay at a higher ATP concentration (e.g., 1 mM) to better mimic physiological conditions.2. This discrepancy is expected for ATP-competitive inhibitors and helps confirm the mechanism of action. |
| Active Efflux | The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, preventing it from reaching an effective concentration. | 1. Co-incubate the cells with your compound and a known efflux pump inhibitor (e.g., verapamil).2. A significant increase in cellular potency in the presence of the inhibitor suggests that efflux is occurring. |
| Compound Instability or Metabolism | The compound may be rapidly metabolized or degraded within the cell. | 1. Perform a microsomal stability assay to assess metabolic stability.2. Analyze compound concentration in cell lysates over time using LC-MS. |
Issue 2: Validating Target Engagement in Cells with CETSA
Problem: We have promising cellular activity, but we need to definitively prove that this compound binds to its intended target in a live-cell environment.
The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this purpose.[9][10] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[9][11]
Caption: Workflow for a typical CETSA experiment.
-
Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors) to a final concentration of ~1 x 10⁷ cells/mL.
-
Compound Incubation: Aliquot the cell suspension. Treat with this compound at the desired concentration (e.g., 10x the cellular IC₅₀) or with a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.[12]
-
Heating Step: Transfer aliquots of the treated cell suspensions to PCR tubes. Using a thermal cycler, heat the samples to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.[12] It is critical to include an unheated control sample.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This step breaks open the cells without using detergents that might interfere with protein aggregation.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, aggregated proteins and cell debris.[11]
-
Sample Preparation & Detection: Carefully collect the supernatant, which contains the soluble protein fraction.[10] Denature the samples by adding SDS-PAGE loading buffer and boiling. Load equal amounts of protein onto an SDS-PAGE gel, transfer to a membrane, and perform a Western blot using a specific antibody against the target protein.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the unheated control against the temperature. The resulting "melting curve" for the compound-treated sample should be shifted to the right compared to the vehicle control, indicating ligand-induced stabilization.
| Problem | Potential Cause | Solution |
| No thermal shift is observed, even with a potent compound. | The protein target may not have sufficient thermal stability to be detected by CETSA, or the reporter may be driving aggregation.[11][13] | 1. Optimize the heating gradient and duration. Some proteins require longer heating times. 2. If using a fusion protein reporter (e.g., for a real-time CETSA), ensure the reporter itself is highly thermostable.[11] 3. Confirm target engagement using an orthogonal method, such as an in-cell target engagement assay (e.g., NanoBRET™). |
| High variability between replicates. | Uneven heating of samples or inconsistent sample handling. | 1. Use a thermal cycler with a heated lid to ensure uniform temperature across all samples.[12] 2. Ensure precise and consistent pipetting, especially when collecting the supernatant after centrifugation. 3. Increase the number of cells per sample to ensure sufficient protein for detection. |
| The protein appears to be completely aggregated even at low temperatures. | The protein may be inherently unstable, or the lysis/handling conditions may be causing precipitation. | 1. Include protease and phosphatase inhibitors in all buffers. 2. Minimize the time samples are kept at room temperature. 3. Test a different lysis method that is milder than freeze-thaw if necessary. |
Part 3: Advanced Selectivity Profiling & Data Interpretation
Beyond Kinases: Broader Off-Target Screening
If the primary target of this compound is not a kinase, or if you need to assess broader safety liabilities, several platform technologies are available:
-
Chemoproteomics: This mass spectrometry-based approach uses chemical probes or the compound itself to pull down binding partners from cell lysates, allowing for an unbiased identification of targets.[13]
-
Cell Microarray Screening: This technology assesses binding against a large library of human plasma membrane and secreted proteins expressed in human cells, which is particularly useful for identifying interactions that could lead to unexpected toxicity.[14]
-
Computational Profiling: In silico methods use the compound's structure to predict potential off-target interactions based on ligand- and target-centric models.[15][16] These predictions can help prioritize which targets to test experimentally.
Caption: Integrated workflow for characterizing inhibitor selectivity.
Hypothetical Data Summary: Kinase Selectivity Profile
To illustrate how data can be presented, the table below shows a hypothetical selectivity profile for our compound of interest against its primary target (Kinase A) and several off-targets identified in a broad screen.
Disclaimer: The following data is for illustrative purposes only and does not represent real experimental results for this compound.
| Target | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (µM) | Selectivity Index (Biochemical) | Notes |
| Kinase A (On-Target) | 85 | 1.2 | - | Primary Target |
| Kinase B | 450 | 25 | 5.3x | Moderate off-target activity. |
| Kinase C | 9,200 | > 50 | 108x | Good selectivity window. |
| Kinase D | > 10,000 | > 50 | > 117x | No significant activity. |
| Kinase F | 250 | 1.8 | 2.9x | Potential liability. Potent biochemical and cellular off-target activity. Requires further investigation (e.g., CETSA). |
This table clearly summarizes potency and selectivity, allowing researchers to quickly identify potential liabilities like the activity against "Kinase F" that require follow-up experiments to understand the therapeutic window of the compound.
References
- Lu, K. Y. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Vertex AI Search.
- Unknown Author. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
- Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- Wassermann, W. et al. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv.
- Dayalan Naidu, S. et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols.
- Unknown Author. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
- Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Charles River Labs.
- Martinez Molina, D. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Science.
- Bamborough, P. et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery.
- Lu, Q. et al. (2023). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer Protocols.
- Imtara, H. et al. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances.
- Visser, O. et al. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology.
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Robers, M. B. et al. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
- Edfeldt, F. N. et al. (2025). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate.
- Bull, C. et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
- Unknown Author. (n.d.). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry.
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. criver.com [criver.com]
- 15. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 16. biorxiv.org [biorxiv.org]
Technical Support Center: Overcoming Solubility Challenges with N-(tert-Butyl)pyridine-3-sulfonamide in Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for N-(tert-Butyl)pyridine-3-sulfonamide. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges commonly encountered with this compound and other structurally similar sulfonamides in biological and biochemical assays. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Core Problem
Q1: What physicochemical properties of this compound contribute to its poor aqueous solubility?
A1: The low aqueous solubility of this compound stems from a combination of structural features inherent to many "brick-dust" molecules—compounds with high melting points and strong crystal lattice energy.[1] Its molecular structure contains both polar (pyridine ring, sulfonamide group) and non-polar (tert-butyl group) regions. The rigid pyridine ring and the bulky, hydrophobic tert-butyl group limit favorable interactions with water molecules. Furthermore, sulfonamides as a class can exhibit poor solubility in neutral aqueous solutions.[2][3] Overcoming the energy of the crystal lattice to allow individual molecules to be solvated by water is often thermodynamically unfavorable, leading to precipitation in aqueous assay buffers.
Section 2: Stock Solution Preparation & Management
Q2: What is the recommended procedure for preparing a high-concentration stock solution of this compound?
A2: Preparing a stable, high-concentration stock solution is the critical first step. Dimethyl sulfoxide (DMSO) is the most common and powerful organic solvent for this purpose due to its ability to dissolve a wide array of organic materials.[4]
-
Accurate Measurement: Use a high-precision balance to weigh the required mass of this compound. For example, to make 1 mL of a 10 mM stock (MW ≈ 214.29 g/mol ), you would need 2.14 mg.[5][6]
-
Solvent Addition: Add the compound to a sterile, appropriate vial (e.g., an amber glass vial to protect from light). Add approximately 80% of the final desired volume of high-purity, anhydrous DMSO.
-
Complete Dissolution: Ensure complete dissolution of the compound. This can be aided by:
-
Vortexing: Mix vigorously for 2-5 minutes.
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes.
-
Gentle Warming: Warm the solution to 30-37°C. Caution: Ensure your compound is stable at this temperature.
-
-
Final Volume Adjustment: Once fully dissolved, add DMSO to reach the final desired volume. Ensure the solution is clear and free of particulates.[7]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Use tightly sealed caps to prevent moisture absorption by the hygroscopic DMSO.
Q3: My compound precipitated from its DMSO stock after a freeze-thaw cycle. Why did this happen and how can I prevent it?
A3: This is a common and often overlooked issue. While DMSO is an excellent solvent, precipitation can occur during freeze-thaw cycles for several reasons.[8] Firstly, even anhydrous DMSO can absorb atmospheric moisture over time, which reduces its solvating power for hydrophobic compounds. Secondly, the freezing process itself can create localized concentration gradients, forcing the compound out of solution as DMSO crystals form.
Troubleshooting & Prevention:
-
Use Anhydrous DMSO: Always use fresh, high-purity, anhydrous DMSO to prepare stocks.
-
Aliquot: Prepare small, single-use aliquots of your stock solution. This is the most effective way to avoid repeated freeze-thaw cycles.
-
Re-dissolve Before Use: Before using a thawed aliquot, always bring it to room temperature and vortex thoroughly to ensure any micro-precipitates are redissolved. Visually inspect the solution for clarity against a light source.
-
Consider Room Temperature Storage: For some compounds, storage of the DMSO stock at room temperature in a desiccator may be preferable to freezing, provided the compound is stable. A short-term stability study is recommended to validate this.
Section 3: Preventing Precipitation in Aqueous Assay Buffers
Q4: I'm diluting my DMSO stock into my aqueous assay buffer and the compound is precipitating. What are the initial troubleshooting steps?
A4: This phenomenon, often called "crashing out," occurs when the compound moves from a favorable organic environment (DMSO) to an unfavorable aqueous one. The final DMSO concentration in the assay is too low to maintain solubility. The workflow below outlines a systematic approach to resolving this.
Caption: Initial troubleshooting workflow for compound precipitation.
Key Causality Insights:
-
DMSO Concentration: Many assays are sensitive to DMSO, with researchers aiming for final concentrations of <0.5%.[9] However, this may be insufficient to keep a poorly soluble compound in solution. It is crucial to first determine the maximum DMSO concentration your specific assay can tolerate without affecting the results (e.g., enzyme activity, cell viability).[10][11] Often, increasing the final DMSO to 1% or even 2% can solve the problem without significantly impacting the assay.[10]
-
Dilution Technique: Avoid adding a small volume of aqueous buffer to your concentrated DMSO stock. Instead, add the small volume of DMSO stock into the larger volume of aqueous buffer while vortexing. This rapid dispersal prevents the formation of localized, supersaturated pockets of compound that can serve as nucleation points for precipitation.
Section 4: Advanced Solubilization Strategies
Q5: Standard DMSO dilution isn't working, even at the highest tolerable concentration. How can I use cyclodextrins to improve solubility?
A5: Cyclodextrins are excellent tools for solubilizing hydrophobic molecules in aqueous solutions.[12] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity.[13] Poorly soluble drugs can partition into this non-polar cavity, forming an "inclusion complex" that is readily soluble in water.[14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with excellent solubility and low toxicity.[15]
Caption: Mechanism of cyclodextrin-mediated solubilization.
-
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v). Warming and stirring may be required to fully dissolve the cyclodextrin.
-
Add Compound: Add your pre-weighed solid this compound directly to the HP-β-CD solution.
-
Facilitate Complexation: Incubate the mixture, typically with agitation (e.g., on a shaker or rotator) at room temperature or slightly elevated temperature (e.g., 37°C) for several hours to overnight. This allows time for the compound to partition into the cyclodextrin cavities.
-
Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any remaining undissolved compound.
-
Quantify Stock: Carefully collect the supernatant. This is your soluble compound-cyclodextrin stock. The exact concentration of the solubilized compound should be determined analytically (e.g., via HPLC-UV or LC-MS) before use in assays.
-
Assay Dilution: This stock can now be diluted into the final assay buffer.
Q6: Are there other co-solvents or additives I can explore?
A6: Yes, if DMSO and cyclodextrins are not suitable, other excipients can be tested. However, each comes with its own potential for assay interference.[16] A systematic approach is always required.
| Excipient | Typical Final Assay Conc. | Mechanism of Action | Potential Assay Interferences |
| DMSO | 0.1 - 5% | Potent polar aprotic solvent.[4] | Protein denaturation, enzyme inhibition/activation, cell membrane permeabilization.[9][11] |
| Ethanol | 0.1 - 2% | Polar protic solvent. | Can affect enzyme kinetics and protein stability. Less effective than DMSO for many compounds. |
| PEG 400 | 1 - 10% | Co-solvency; reduces water's polarity.[16] | Can cause protein precipitation at high concentrations; may interfere with optical reads. |
| HP-β-CD | 0.5 - 5% (w/v) | Forms soluble inclusion complexes.[13] | Can extract cholesterol from cell membranes; may interact with other assay components.[15] |
| Tween® 80 / Triton™ X-100 | 0.01 - 0.1% | Surfactants; form micelles to encapsulate compound.[17] | Can disrupt cell membranes, denature proteins, and interfere with protein-protein interactions. |
Section 5: Validating Your Assay with Solubility Enhancers
Q7: How do I ensure that my chosen solubility enhancer is not interfering with my assay results?
A7: This is a critical validation step. You must run controls to demonstrate that the vehicle (the solvent/excipient mixture) does not affect the assay readout independently of the compound.[18]
-
Identify Highest Concentration: Determine the highest concentration of the solubility enhancer that will be present in any well of your assay (e.g., 1% DMSO, 2% HP-β-CD).
-
Prepare Vehicle Control: Create a solution containing this highest concentration of the enhancer in your assay buffer, but without your test compound.
-
Run Parallel Experiments: Run your assay including the following conditions:
-
No Treatment Control: Cells/enzyme in buffer only.
-
Vehicle Control: Cells/enzyme + vehicle solution.
-
Positive/Negative Controls: Your standard assay controls + vehicle solution.
-
Test Compound: Your compound diluted in the vehicle.
-
-
Analyze Results: Compare the "No Treatment Control" to the "Vehicle Control." There should be no statistically significant difference in the assay signal (e.g., cell viability, enzyme activity, signal intensity). If there is a difference, the enhancer is interfering with the assay at that concentration, and you must either lower the concentration or find an alternative solubilization strategy.[19][20]
By systematically addressing solubility from stock preparation to final assay validation, researchers can confidently work with challenging compounds like this compound, ensuring that the observed biological effects are due to the compound itself and not an experimental artifact.
References
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF. Retrieved from [Link]
-
Quora. (2017, August 3). What effects does DMSO have on cell assays?. Retrieved from [Link]
-
ACS Publications. (2023, September 9). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers | Molecular Pharmaceutics. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%.... Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
Ovid. (n.d.). Cyclodextrins as pharmaceutical solubilizers. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclodextrins as pharmaceutical solubilizers | Request PDF. Retrieved from [Link]
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]
-
PMC - NIH. (n.d.). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Retrieved from [Link]
-
NIH. (n.d.). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of DMSO on assay performance. Binding experiments were performed.... Retrieved from [Link]
-
ResearchGate. (2015, March 17). Does DMSO have an influence on tube formation assay (with EPC)?. Retrieved from [Link]
-
MB - About. (n.d.). Assay Troubleshooting. Retrieved from [Link]
-
PubMed. (1985, March). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 8). 3.3: Preparing Solutions. Retrieved from [Link]
-
ACS Publications. (n.d.). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents | Journal of Chemical & Engineering Data. Retrieved from [Link]
-
ResearchGate. (2025, November 11). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]
-
Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
-
Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fastercapital.com [fastercapital.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ovid.com [ovid.com]
- 16. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Refining Docking Predictions for N-(tert-Butyl)pyridine-3-sulfonamide with Experimental Data
Introduction: Welcome to the technical support guide for integrating computational and experimental workflows, using the hypothetical kinase inhibitor, N-(tert-Butyl)pyridine-3-sulfonamide, as our case study. Molecular docking is a powerful tool for predicting the binding orientation of small molecules to their protein targets. However, these in silico predictions are models, not certainties. Their true power is unlocked when they are iteratively refined and validated with robust experimental data. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that researchers commonly encounter during this process. It is designed to provide not just solutions, but the underlying rationale to empower your research decisions.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: My docking score for this compound is excellent, but the experimentally determined binding affinity (IC50/Kd) is weak. Why is there a discrepancy?
This is one of the most common challenges in computational drug discovery. A high docking score (low binding energy) does not always guarantee high binding affinity. Here’s a breakdown of the potential causes:
-
Scoring Function Limitations: Docking scoring functions are approximations of the true binding free energy. They often excel at predicting binding poses but are less accurate at ranking compounds with different scaffolds. Key factors that are often poorly parameterized include the desolvation penalty (the energy required to remove water from the ligand and the binding pocket) and the entropic cost of binding.
-
Protein Conformation: Docking simulations typically use a rigid or partially flexible protein structure, often from a crystal structure. However, proteins are dynamic in solution. It's possible that this compound binds to a conformational state of the protein that is not represented by the structure file you are using. This is often referred to as "induced fit."
-
Incorrect Protonation States: The protonation states of the ligand and protein residues at physiological pH are critical for forming key hydrogen bonds and electrostatic interactions. Incorrectly assigned protonation states for the pyridine nitrogen on your compound or key acidic/basic residues in the active site (e.g., Asp, Glu, His) can lead to inaccurate poses and scores.
-
Experimental Assay Artifacts: The discrepancy might originate from the experimental end. Issues like compound aggregation at high concentrations, protein instability in the assay buffer, or interference with the detection method can lead to an artificially weak measured affinity.
Expert Recommendation: Always treat initial docking scores as a hypothesis-generating tool, not a definitive measure of affinity. Prioritize the predicted binding pose and its interactions as the primary output for guiding the next steps.
FAQ 2: How do I choose the right experimental assay to validate the docking prediction for my sulfonamide-based inhibitor?
The choice of assay depends on the information you seek. A multi-pronged approach is often best.
| Experimental Technique | Primary Information Provided | Best For... | Potential Pitfalls |
| Isothermal Titration Calorimetry (ITC) | Direct measurement of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Gold-standard thermodynamic characterization. | Requires large amounts of pure protein; can be challenging for very weak or very tight binders. |
| Surface Plasmon Resonance (SPR) | Real-time kinetics (kon/koff) and affinity (Kd). | Screening fragments or analyzing binding kinetics. | Potential for protein immobilization issues; mass transport limitations can affect results. |
| Thermal Shift Assay (TSA / DSF) | Measures changes in protein melting temperature (Tm) upon ligand binding. | High-throughput screening (HTS) to identify binders. | Does not provide a Kd; prone to false positives/negatives if binding does not affect thermal stability. |
| Nuclear Magnetic Resonance (NMR) | Structural information on ligand-protein interactions at the atomic level. | Validating the specific amino acid contacts predicted by docking. | Requires high protein concentrations and specialized equipment; technically demanding. |
| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex. | Unambiguous validation of the binding pose. | Can be very time-consuming; obtaining high-quality crystals can be a major bottleneck. |
Workflow for Choosing an Assay:
Caption: Decision workflow for selecting an experimental validation assay.
Part 2: Troubleshooting Guides
Scenario 1: The crystal structure of my protein-ligand complex shows a completely different binding pose for this compound than my docking simulation.
This is a critical finding that points to a flaw in the docking protocol setup. Here is a systematic troubleshooting guide.
Step-by-Step Troubleshooting Protocol:
-
Validate the Docking Protocol with Re-docking:
-
Action: Take the newly obtained crystal structure of your complex. Remove the ligand (this compound) from the binding site. Now, use your exact same docking protocol to dock the ligand back into its own co-crystalized protein structure.
-
Expected Outcome: The top-ranked docking pose should reproduce the crystallographic pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.
-
If it Fails: If the re-docking fails, the issue lies within your core docking parameters (e.g., the defined binding box is too large or misplaced, the scoring function is inappropriate for your system, or ligand conformer generation is poor).
-
-
Check for Key Water Molecules:
-
Action: Examine the crystal structure for any "bridging" water molecules that mediate hydrogen bonds between your ligand and the protein.
-
Rationale: Docking is often performed on a "dry" protein structure for simplicity. However, a conserved water molecule can be an essential part of the binding interaction. If one is present in the crystal structure, it must be included in your docking setup.
-
Solution: Re-run the docking simulation, explicitly defining that specific water molecule as part of the receptor.
-
-
Investigate Protein Flexibility:
-
Action: Superimpose your initial "apo" (ligand-free) protein structure with the new "holo" (ligand-bound) crystal structure. Look for significant conformational changes in the side chains of active site residues.
-
Rationale: If a key residue (e.g., a Tyrosine or Lysine) has moved to accommodate the ligand, a rigid receptor docking protocol would never have found the correct pose.
-
Solution: Use a more advanced docking method that allows for receptor flexibility. This can range from "soft docking" (where atomic radii are slightly reduced) to explicitly allowing side-chain rotamers to move during the simulation.
-
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for mismatches between docking and crystal structures.
Scenario 2: My Isothermal Titration Calorimetry (ITC) experiment for this compound is giving uninterpretable data (e.g., no heat change, very noisy signal).
Uninterpretable ITC data can be frustrating. The issue usually falls into one of three categories: problems with the sample, problems with the instrument, or an unsuitably weak interaction.
Systematic Troubleshooting Protocol:
-
Ensure Sample Quality (The "C" of ITC):
-
Concentration: Your protein and ligand concentrations must be accurate. Use a reliable method like a NanoDrop (for protein A280) or quantitative NMR (qNMR) for the small molecule. Inaccurate concentrations are a primary source of error.
-
Purity: Ensure your protein is monodisperse (check with Dynamic Light Scattering - DLS) and your compound is >95% pure (check with LC-MS and NMR). Aggregates or impurities can cause strange heat signals.
-
Buffer Matching: This is critical. The buffer in the syringe (containing the ligand) must be identical to the buffer in the cell (containing the protein). Any mismatch will create large heats of dilution that can mask the binding signal. Dialyze your protein against the final buffer and use that same dialysis buffer to dissolve your ligand.
-
-
Optimize Experimental Parameters:
-
The "c-window": The success of an ITC experiment depends on the value of 'c', where c = n * [Protein] / Kd. The ideal range for 'c' is between 5 and 500.
-
If Binding is Too Weak (Low 'c'): If you suspect a very high Kd (weak binding), you cannot get a good fit.
-
Action: Increase the protein and ligand concentrations as much as solubility allows to push the 'c' value into the optimal window.
-
-
If Binding is Too Tight (High 'c'): The binding curve will be too steep to fit accurately.
-
Action: This is a good problem to have. Reduce the protein concentration. Alternatively, perform a "competition ITC" experiment where you displace a weaker, known binder.
-
-
-
Perform Control Experiments:
-
Ligand into Buffer: Always run a control where you inject your ligand from the syringe into the cell containing only buffer. The heat generated should be minimal and consistent. If you see large or variable heats, it indicates a problem with ligand solubility or buffer mismatch.
-
Buffer into Protein: A small injection of buffer into the protein solution can help assess heat changes from mechanical friction or protein instability.
-
This systematic approach ensures that you can diagnose whether the problem is with the fundamental interaction itself or with the technical execution of the experiment, allowing you to refine your docking predictions with confidence.
References
-
Title: A critical assessment of docking programs and scoring functions Source: Journal of Computer-Aided Molecular Design URL: [Link]
-
Title: The challenge of accurately predicting protein-ligand binding affinities Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: Protein-ligand docking in the era of big data Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: Isothermal titration calorimetry in drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]
-
Title: On the use of root-mean-square deviation (RMSD) in computational chemistry and biophysics Source: Journal of Chemical Information and Modeling URL: [Link]
-
Title: The role of water in protein-ligand interactions Source: Annual Review of Biophysics and Biomolecular Structure URL: [Link]
-
Title: Best practices for the use of isothermal titration calorimetry in drug discovery Source: Biophysical Reviews URL: [Link]
Technical Support Center: A Guide to In Vivo Dosing Adjustment for N-(tert-Butyl)pyridine-3-sulfonamide
Prepared by a Senior Application Scientist
Welcome to the technical support guide for N-(tert-Butyl)pyridine-3-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to navigate the critical transition from in vitro validation to in vivo efficacy studies. Adjusting the dosage of a novel compound for animal models is a multi-step process that requires careful consideration of its physicochemical properties, metabolic fate, and desired pharmacological effect.
This guide will use this compound as a case study to illustrate the principles of dose selection and adjustment. As this is a novel investigational compound, we will operate under the scientifically plausible hypothesis that it functions as a small-molecule allosteric activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2] This framework will allow us to explain the causality behind each experimental choice, ensuring a logical and scientifically rigorous approach.
Frequently Asked Questions & Troubleshooting Guide
Q1: What foundational in vitro data must I possess before starting any in vivo experiments with this compound?
Answer: Before designing an animal study, a robust in vitro data package is essential to inform your starting dose and predict potential challenges. Simply having a potent molecule is not enough; you must understand its behavior in biological systems. This data forms the bedrock of a successful and ethical in vivo campaign.
The Causality: An in vivo experiment is a significant investment of time and resources. Proceeding without this foundational data is like navigating without a map. You risk failed studies due to poor drug-like properties, leading to ambiguous results and unnecessary animal use. For instance, a compound that is potent in an enzymatic assay but cannot enter a cell or is instantly metabolized will invariably fail in an animal.
Essential In Vitro Parameters:
| Parameter | Why It's Critical | Typical Goal for a Lead Compound |
| Target Potency (EC₅₀/IC₅₀) | Defines the concentration needed for the desired biological effect. This is the benchmark for the required in vivo exposure. | < 1 µM in cell-based assays |
| Cellular Permeability | Determines if the compound can cross the cell membrane to reach its intracellular target (like AMPK). | High permeability in Caco-2 or PAMPA assays |
| Metabolic Stability | Assesses how quickly the compound is broken down by liver enzymes (microsomes or hepatocytes). Rapid metabolism will lead to a short half-life in vivo.[3] | t½ > 30 minutes in liver microsomes |
| Aqueous Solubility | Poor solubility presents significant challenges for formulation and can limit oral absorption. | > 25 µM at physiological pH |
| Cytotoxicity (CC₅₀) | Measures the concentration at which the compound kills cells. This helps establish a preliminary therapeutic window. | > 10-fold higher than the cell-based EC₅₀ |
| Plasma Protein Binding (PPB) | Only the unbound fraction of a drug is free to engage its target. High PPB means higher total drug concentrations are needed.[4] | Unbound fraction (fu) > 1% |
Q2: this compound has poor aqueous solubility. How should I formulate it for oral administration in mice?
Answer: This is one of the most common hurdles in preclinical development. Most small molecules exhibit limited water solubility. The goal of formulation is to create a homogenous and stable preparation that allows for consistent and reproducible dosing. For oral gavage in early-stage studies, a suspension is often the most practical approach.
The Causality: An improper formulation can lead to dose-to-dose variability, poor absorption, and even localized toxicity (e.g., precipitation in the GI tract). Using a standardized, well-characterized vehicle ensures that any observed effects (or lack thereof) are due to the compound's intrinsic properties, not a formulation artifact.
Recommended Starting Formulation: A common and generally well-tolerated vehicle for oral suspensions is a mix of a suspending agent and a surfactant.
| Component | Example | Concentration | Purpose |
| Suspending Agent | Methylcellulose | 0.5% (w/v) | Increases viscosity to prevent the compound from settling. |
| Surfactant | Tween 80 | 0.1% - 0.5% (v/v) | "Wets" the drug particles, improving dispersion and preventing aggregation. |
| Solvent | Purified Water | q.s. to volume | The bulk liquid component. |
Experimental Protocol: Preparation of an Oral Suspension (10 mg/mL)
-
Prepare the Vehicle:
-
In a sterile beaker, add 0.5 g of methylcellulose to approximately 50 mL of hot water (~60-70°C) while stirring vigorously to disperse.
-
Add 40 mL of cold water and continue stirring until the solution is clear and viscous.
-
Add 0.2 mL of Tween 80 and stir to mix.
-
Adjust the final volume to 100 mL with purified water. This is your 0.5% methylcellulose / 0.2% Tween 80 vehicle.
-
-
Prepare the Suspension:
-
Weigh 100 mg of this compound powder into a glass mortar.
-
Add a small volume (~0.5 mL) of the vehicle to the powder and triturate with a pestle to form a smooth, uniform paste. This step is critical to ensure particles are properly wetted.
-
Gradually add more vehicle in small aliquots while continuing to mix, ensuring no clumps form.
-
Transfer the suspension to a graduated cylinder and bring the final volume to 10 mL with the vehicle.
-
Transfer to a sterile vial. Stir the suspension with a magnetic stir bar before each dose administration to ensure homogeneity.
-
Q3: How do I select a starting dose for my first mouse efficacy study?
Answer: The initial dose selection is a process of educated estimation based on in vitro data, culminating in a dose range-finding (DRF) or maximum tolerated dose (MTD) study. The goal is to identify a dose that provides sufficient target engagement without causing overt toxicity.
The Causality: Starting with a dose that is too low will result in a false negative (no efficacy due to insufficient exposure), while a dose that is too high can cause unnecessary harm to the animals and confound the results with toxicity-related artifacts. A systematic DRF study is the most rigorous way to identify a safe and potentially effective dose range.
Caption: Workflow for selecting the initial in vivo dose.
Step-by-Step Approach:
-
Estimate Target Exposure: Aim for a trough plasma concentration (the lowest level before the next dose) that is at least 10-fold higher than your cell-based EC₅₀. This provides a margin of safety to ensure the target is engaged.
-
Conduct an MTD Study:
-
Select a small cohort of mice (e.g., n=3 per group).
-
Choose a starting dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100 mg/kg).
-
Administer this compound daily for 3-5 days.
-
Monitor closely for clinical signs of toxicity: body weight loss (>15-20%), lethargy, ruffled fur, or abnormal behavior.[3]
-
The MTD is defined as the highest dose that does not produce these signs of overt toxicity.
-
-
Select Efficacy Doses: Based on the MTD, select 2-3 dose levels for your efficacy study. A common strategy is to use the MTD, ½ MTD, and ¼ MTD. This range increases the likelihood of finding a dose within the therapeutic window.
Q4: I am seeing high variability in my results. What are the common pitfalls in in vivo experiments?
Answer: Variability is a common challenge in in vivo pharmacology.[5] Identifying and controlling its sources is key to generating reproducible and statistically significant data.
The Causality: Unlike a controlled in vitro environment, an animal is a complex biological system. Factors ranging from inconsistent dosing technique to biological differences between animals can introduce variability that masks the true effect of the compound.
Caption: Decision tree for troubleshooting in vivo variability.
Key Areas to Scrutinize:
-
Formulation Homogeneity: A poorly suspended compound is a primary source of variability. Ensure your formulation is mixed vigorously (e.g., vortexing) immediately before drawing up each dose.
-
Dosing Accuracy: For oral gavage, ensure the technique is consistent and minimizes stress to the animal. For other routes like intraperitoneal (IP) injection, verify correct placement to avoid administration into the gut or fat pads.
-
Animal Health and Acclimation: Use healthy animals from a reputable vendor and allow for an adequate acclimation period (~1 week) before starting the experiment.
-
Pharmacokinetic Variability: Different animals may absorb and metabolize the compound at different rates.[6] If variability persists, consider running a small satellite pharmacokinetic (PK) study to measure plasma drug concentrations and correlate them with the observed effect.
-
Statistical Power: A small effect size may require a larger group size (higher 'n') to achieve statistical significance.
References
-
Jabeen, S., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society. Available at: [Link]
-
Turk, B.E., et al. (2011). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Davies, T.Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]
-
Li, X., et al. (2022). Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic. Molecules. Available at: [Link]
-
Singh, R., et al. (2018). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. International Journal of Nanomedicine. Available at: [Link]
-
Davies, T.Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ResearchGate. Available at: [Link]
-
Scott, J.W., et al. (2019). Allosteric regulation of AMP-activated protein kinase by adenylate nucleotides and small-molecule drugs. Biochemical Society Transactions. Available at: [Link]
-
Zhang, Y., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics. Available at: [Link]
-
Assay Guidance Manual (2012). In Vivo Assay Guidelines. National Center for Biotechnology Information. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). N-tert-butyl-2-oxo-1-propylpyridine-3-sulfonamide. PubChem. Available at: [Link]
-
Jhoti, H., et al. (2013). Strategy for Extending Half-life in Drug Design and Its Significance. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Fallahi-Sichani, M. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available at: [Link]
-
The Jackson Laboratory (2022). Webinar: Designing Your In Vivo Studies. YouTube. Available at: [Link]
-
Pisco, J.P., et al. (2019). TPT sulfonate, a single, oral dose schistosomicidal prodrug: In vivo efficacy, disposition and metabolic profiling. International Journal for Parasitology: Drugs and Drug Resistance. Available at: [Link]
-
Wang, Y., et al. (2021). Antibiotics affect the pharmacokinetics of n-butylphthalide in vivo by altering the intestinal microbiota. PLOS ONE. Available at: [Link]
-
Paller, C.J., et al. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research. Available at: [Link]
-
ResearchGate (n.d.). Allosteric activation of AMPK by AMP. Available at: [Link]
-
ResearchGate (n.d.). Small Molecule Formulation Screening Strategies in Drug Discovery. Available at: [Link]
-
Hardie, D.G. (2014). AMP-activated protein kinase: a target for drugs both ancient and modern. Biochemical Journal. Available at: [Link]
-
Gabrielsson, J., & Bentzen, C. (2007). Optimising in vivo pharmacology studies--Practical PKPD considerations. Journal of Pharmacological and Toxicological Methods. Available at: [Link]
-
Pharmaceutical Technology (2023). Strategies for Streamlining Small Molecule Formulation Development. Available at: [Link]
-
Stanford Medicine (n.d.). In vivo pharmacology. Transgenic, Knockout, and Tumor Model Center. Available at: [Link]
-
ResearchGate (n.d.). Inhibition of AMP-Activated Protein Kinase at the Allosteric Drug-Binding Site Promotes Islet Insulin Release. Available at: [Link]
-
Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Wang, G.J., et al. (2004). Synthesis and characterization of 9-[P-(N, N-dipropyl sulfamide)] benzoylamino-1,2,3,4-4H-acridine--a potential prodrug for the CNS delivery of tacrine. Journal of Drug Targeting. Available at: [Link]
Sources
- 1. Allosteric regulation of AMP-activated protein kinase by adenylate nucleotides and small-molecule drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMP-activated protein kinase: a target for drugs both ancient and modern - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
"N-(tert-Butyl)pyridine-3-sulfonamide" minimizing cytotoxicity in cell-based assays
Welcome to the technical support center for researchers utilizing N-(tert-Butyl)pyridine-3-sulfonamide in cell-based assays. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate potential challenges, with a primary focus on minimizing compound-induced cytotoxicity to ensure data integrity. While specific cytotoxic data for this compound is not extensively documented in publicly available literature, this guide synthesizes established principles of cell-based assay optimization and the known characteristics of the broader sulfonamide class of compounds.
Part 1: Understanding and Identifying Cytotoxicity
FAQ 1: What is this compound and why might it show cytotoxicity?
This compound is a chemical compound containing a sulfonamide functional group.[1][2] Sulfonamides are a well-known class of compounds with a wide range of biological activities, including antibacterial and anticancer effects.[1][3][4] Their therapeutic effects are often linked to the inhibition of specific enzymes, such as dihydropteroate synthase in bacteria or carbonic anhydrases in cancer cells.[1]
However, off-target effects or high compound concentrations can lead to cytotoxicity in cell-based assays.[4][5] The observed toxicity could be due to various factors including, but not limited to:
-
Mechanism-based toxicity: The compound may be inhibiting a pathway essential for cell survival in the specific cell line being used.
-
Off-target effects: The compound could be interacting with unintended molecular targets within the cell.[6]
-
Compound solubility and aggregation: Poor solubility can lead to compound precipitation or aggregation, which can be inherently toxic to cells.
-
Metabolite-induced toxicity: The compound may be metabolized by the cells into a more toxic substance.
-
Assay interference: The compound may interfere with the assay reagents or detection method, leading to a false-positive cytotoxicity reading.
Diagram: General Workflow for Investigating Cytotoxicity
Caption: A stepwise approach to troubleshooting unexpected cytotoxicity.
Part 2: Troubleshooting Guide
This section provides a structured approach to common problems encountered when working with this compound.
Issue 1: High cytotoxicity observed even at low concentrations.
| Potential Cause & Explanation | Troubleshooting Steps |
| Poor Compound Solubility: this compound, like many small molecules, may have limited aqueous solubility. If the compound precipitates in your culture medium, these solid particles can cause physical stress and damage to the cells, leading to non-specific cytotoxicity. | 1. Visual Inspection: Carefully inspect the culture wells under a microscope after adding the compound. Look for any signs of precipitation (e.g., crystals, amorphous solids). 2. Solubility Test: Prepare the highest concentration of your compound in the cell culture medium (without cells) and incubate under the same conditions as your experiment. Check for precipitation over time. 3. Solvent Optimization: The choice of solvent and its final concentration in the culture medium is critical. Dimethyl sulfoxide (DMSO) is a common choice.[7] Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). Test a solvent toxicity curve to determine the tolerance of your specific cell line. |
| Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. The chosen cell line might be particularly susceptible to the mechanism of action or off-target effects of this compound.[8] | 1. Test in Multiple Cell Lines: If possible, test the compound's effect on a panel of cell lines, including those known for their robustness.[9] 2. Literature Review: Search for studies that have used your specific cell line with other sulfonamide compounds to see if there is a known sensitivity. |
| Incorrect Compound Concentration: Errors in serial dilutions or stock concentration calculations can lead to unintentionally high concentrations being added to the cells. | 1. Verify Stock Concentration: If possible, re-verify the concentration of your stock solution using an appropriate analytical method. 2. Prepare Fresh Dilutions: Always prepare fresh serial dilutions for each experiment to avoid issues with compound degradation or solvent evaporation from stock plates. |
Issue 2: Inconsistent results and poor reproducibility between experiments.
| Potential Cause & Explanation | Troubleshooting Steps |
| Variable Cell Health and Passage Number: The physiological state of your cells can significantly impact their response to a compound. Cells that are over-confluent, have been passaged too many times, or are in a different growth phase can show altered sensitivity.[8][10] | 1. Standardize Cell Culture Conditions: Maintain a strict cell culture protocol. Always seed cells from a stock that is at a consistent confluency (e.g., 70-80%). 2. Monitor Passage Number: Use cells within a defined low passage number range and thaw fresh vials regularly. 3. Assess Cell Viability Before Seeding: Perform a cell viability count (e.g., using trypan blue) before seeding your assay plates to ensure a healthy starting population.[8] |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate media components and the test compound, leading to higher cytotoxicity in these wells.[6] | 1. Plate Sealing: Use breathable plate sealers to minimize evaporation. 2. Humidified Incubator: Ensure your incubator has adequate humidity. 3. Avoid Outer Wells: Do not use the outermost wells for experimental conditions. Instead, fill them with sterile PBS or media to create a humidity barrier. |
| Compound Instability: The compound may be unstable in the culture medium over the duration of the experiment, leading to a decrease in its effective concentration and variable results. | 1. Assess Compound Stability: Use an analytical method (e.g., HPLC-MS) to measure the concentration of this compound in the culture medium over time. 2. Reduce Incubation Time: If the compound is found to be unstable, consider reducing the exposure time in your assay. |
Part 3: Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
Optimizing cell seeding density is crucial to ensure that the cells are in an active growth phase and provide a sufficient signal window for the assay.[8]
-
Prepare a single-cell suspension of your chosen cell line.
-
Perform a cell count and viability assessment.
-
Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells per well).
-
Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, assess cell viability or proliferation using your chosen assay (e.g., MTT, CellTiter-Glo®).
-
Plot the signal intensity against the number of cells seeded.
-
Select a seeding density that falls within the linear range of the assay and ensures the cells do not become over-confluent by the end of the experiment.
Protocol 2: Standard Cytotoxicity Assay using MTT
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[4][7]
-
Cell Seeding: Seed your cells in a 96-well plate at the predetermined optimal density and allow them to attach overnight.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different compound concentrations. Include vehicle control (e.g., DMSO) and untreated control wells.[7]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at the appropriate wavelength (typically around 570 nm).[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and plot the dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).[7]
Diagram: Cytotoxicity Assay Workflow
Caption: A generalized workflow for a plate-based cytotoxicity assay.
Part 4: Data Interpretation and Best Practices
Table: Summary of Key Assay Optimization Parameters
| Parameter | Recommendation | Rationale |
| Cell Type | Choose a cell line relevant to your research question. Be aware that metabolic rates can differ between cell lines and primary cells.[8] | Ensures biological relevance of the results. |
| Culture Media | Use fresh, consistent batches of media and supplements.[8] | Maintains cell health and ensures reproducibility. |
| Solvent Concentration | Keep the final solvent (e.g., DMSO) concentration low and consistent across all wells (typically ≤0.5%). | High solvent concentrations can be cytotoxic and confound results. |
| Positive Control | Include a known cytotoxic compound (e.g., staurosporine, doxorubicin). | Validates that the assay system is responsive to cytotoxic agents. |
| Negative/Vehicle Control | Include cells treated with the vehicle (e.g., DMSO) at the same final concentration as the test compound. | Differentiates compound-specific effects from solvent effects. |
| Orthogonal Assays | Confirm key findings with a second, mechanistically different cytotoxicity assay (e.g., measure membrane integrity with a LDH release assay if you initially used a metabolic assay like MTT). | Reduces the likelihood of artifacts from assay-specific interference. |
By systematically addressing these potential issues and following best practices for cell-based assay design and execution, you can minimize the risk of misleading cytotoxicity data and gain more confidence in the results obtained with this compound.
References
-
Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
-
Cell Based Assays in Drug Development: Comprehensive Overview. Immunologix. [Link]
-
Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc. [Link]
-
Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Publishing. [Link]
-
Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]
-
Design, synthesis and in vitro cytotoxicity studies of novel sulfonamides. iMedPub. [Link]
-
Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC - NIH. [Link]
-
Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI. [Link]
-
A review for cell-based screening methods in drug discovery. PMC - NIH. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]
-
N-tert-butyl-2-oxo-1-propylpyridine-3-sulfonamide. PubChem. [Link]
-
Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells. Immunopathologia Persa. [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. [Link]
-
Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. PMC - NIH. [Link]
-
Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. PMC. [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. imedpub.com [imedpub.com]
- 4. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biocompare.com [biocompare.com]
- 9. njbio.com [njbio.com]
- 10. marinbio.com [marinbio.com]
"N-(tert-Butyl)pyridine-3-sulfonamide" troubleshooting inconsistent experimental results
Welcome to the technical support center for N-(tert-Butyl)pyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during the synthesis and purification of this compound. Inconsistent experimental results can be a significant impediment to research progress, and this resource aims to provide clear, actionable solutions grounded in established chemical principles.
Introduction
This compound is a key building block in medicinal chemistry, valued for its specific structural and electronic properties. The synthesis, typically involving the reaction of pyridine-3-sulfonyl chloride with tert-butylamine, appears straightforward. However, the reality of the laboratory often presents challenges ranging from low yields to persistent impurities. This guide provides a structured approach to identifying the root causes of these issues and implementing effective remedies.
Troubleshooting Guide: Inconsistent Experimental Results
This section addresses specific problems you may encounter during the synthesis and workup of this compound.
Question 1: My reaction yield is consistently low or highly variable. What are the likely causes?
Low and inconsistent yields are among the most frequent complaints in sulfonamide synthesis. Several factors, often interacting, can be responsible.
Potential Cause 1: Degradation of Pyridine-3-sulfonyl Chloride
The primary culprit is often the quality and handling of the pyridine-3-sulfonyl chloride starting material. Sulfonyl chlorides are highly susceptible to hydrolysis, which converts the reactive sulfonyl chloride into the unreactive pyridine-3-sulfonic acid.[1][2]
-
Expert Insight: Pyridine-3-sulfonyl chloride is particularly sensitive to moisture due to the electron-withdrawing nature of the pyridine ring, which enhances the electrophilicity of the sulfonyl group. Its stability can be compromised even by atmospheric moisture over time.
Solutions:
-
Reagent Quality: Use freshly purchased or recently opened pyridine-3-sulfonyl chloride. If the reagent is old, consider purification by distillation under reduced pressure, though this is often impractical for small quantities. A simple test is to check for a strong, acrid smell of HCl, which can indicate decomposition.
-
Anhydrous Conditions: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2] Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.
Potential Cause 2: Inappropriate Reaction Conditions
The choice of base, solvent, and temperature are critical for driving the reaction to completion while minimizing side reactions.
-
Base Selection: A non-nucleophilic organic base like triethylamine or pyridine is typically used to neutralize the HCl byproduct.[2] Using an insufficient amount of base can lead to the protonation of tert-butylamine, rendering it non-nucleophilic. An excessive amount of a hindered base may also slow the reaction.
-
Solvent Effects: The solvent must be capable of dissolving both reactants.[2] Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices. A solvent in which the starting materials are not fully soluble can lead to a sluggish and incomplete reaction.
-
Temperature Control: The reaction is typically performed at 0 °C to room temperature. Running the reaction at too low a temperature may unnecessarily slow it down, while excessive heat can promote side reactions or degradation.
Troubleshooting Workflow for Low Yield
Sources
Validation & Comparative
A Comparative Guide to N-(tert-Butyl)pyridine-3-sulfonamide and Other Pyridine-3-sulfonamide Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of N-(tert-Butyl)pyridine-3-sulfonamide with other pyridine-3-sulfonamide derivatives. By examining the structure-activity relationships (SAR) and providing supporting experimental data, this document aims to equip researchers with the knowledge to make informed decisions in the design and development of novel therapeutics based on this versatile scaffold.
The Pyridine-3-sulfonamide Scaffold: A Privileged Motif in Medicinal Chemistry
The pyridine-3-sulfonamide core is a significant pharmacophore in drug discovery, recognized for its ability to interact with a variety of biological targets. The sulfonamide group (—SO₂NH—) is a key hydrogen bond donor and acceptor, and its geometry allows it to coordinate with metal ions in enzyme active sites, most notably the zinc ion in carbonic anhydrases. The pyridine ring, being an electron-deficient aromatic system, influences the physicochemical properties of the molecule, including its pKa, and provides a scaffold for further chemical modification to modulate potency, selectivity, and pharmacokinetic properties.[1]
This compound: A Case Study in Steric Influence
This compound is characterized by the presence of a bulky tert-butyl group attached to the sulfonamide nitrogen. This substitution has a profound impact on the molecule's properties and its potential interactions with biological targets.
Key Structural Features and Their Implications:
-
Steric Hindrance: The tert-butyl group is one of the most sterically demanding substituents. This bulk can influence the preferred conformation of the molecule and may restrict its ability to fit into certain enzyme active sites. However, this steric hindrance can also be advantageous, potentially leading to increased selectivity for isoforms with larger binding pockets.
-
Lipophilicity: The tert-butyl group significantly increases the lipophilicity of the molecule compared to its unsubstituted or smaller N-alkyl counterparts. This can affect its solubility, cell permeability, and metabolic stability.
-
Electronic Effects: Alkyl groups are weakly electron-donating, which can slightly modulate the acidity of the sulfonamide proton.
Comparative Analysis with Other Pyridine-3-sulfonamide Derivatives
The biological activity of pyridine-3-sulfonamide derivatives can be fine-tuned by modifying the substituent on the sulfonamide nitrogen and the pyridine ring. Understanding these structure-activity relationships is crucial for rational drug design.
N-Unsubstituted Pyridine-3-sulfonamide
The parent compound, with a primary sulfonamide (—SO₂NH₂), serves as a fundamental building block and a baseline for comparison. The two protons on the nitrogen atom can act as hydrogen bond donors, which is often a critical interaction for binding to target enzymes.
N-Alkyl Derivatives
The introduction of alkyl groups on the sulfonamide nitrogen generally increases lipophilicity. The size and branching of the alkyl group can significantly impact binding affinity and selectivity.
-
Small Alkyl Groups (e.g., Methyl, Ethyl): These small substituents typically lead to a modest increase in lipophilicity without introducing significant steric hindrance.
-
Bulky Alkyl Groups (e.g., Isopropyl, tert-Butyl): As the size of the alkyl group increases, steric hindrance becomes a more dominant factor. While this can sometimes lead to a decrease in potency due to unfavorable steric clashes, it can also enhance selectivity by favoring binding to isoforms with accommodating active sites. Studies on other sulfonamide classes have shown that N-alkylation can sometimes reduce inhibitory activity.[2]
N-Aryl Derivatives
The incorporation of an aryl group on the sulfonamide nitrogen introduces the potential for additional binding interactions, such as π-π stacking and hydrophobic interactions, which can significantly enhance potency. The electronic nature of the substituents on the aryl ring can further modulate the activity.
Impact of Substituents on the Pyridine Ring
Modifications to the pyridine ring itself offer another avenue for optimizing the properties of pyridine-3-sulfonamide derivatives. For instance, introducing substituents at the 4-position of the pyridine ring has been a successful strategy in developing potent and selective carbonic anhydrase inhibitors.[3][4]
Supporting Experimental Data: Carbonic Anhydrase Inhibition
Pyridine-3-sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. The sulfonamide moiety coordinates to the zinc ion in the active site, leading to inhibition. The following table summarizes the inhibitory activity (Ki) of various substituted pyridine-3-sulfonamides against different human (h) CA isoforms.
| Compound | Substituent at 4-position | N-Substituent | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| 1 | H | H | - | - | - | - | - |
| 2 | 4-(1H-pyrazol-1-yl) | H | 169 | 58.5 | 19.5 | 16.8 | [3] |
| 3 | 4-(3,5-dimethyl-1H-pyrazol-1-yl) | H | 5400 | 1238 | 48.6 | 768 | [3] |
| 4 | 4-(4-methyl-1H-1,2,3-triazol-1-yl) | H | >10000 | 271 | 137 | 91 | [4] |
Experimental Protocols
General Synthesis of N-Substituted Pyridine-3-sulfonamides
The synthesis of N-substituted pyridine-3-sulfonamides typically involves the reaction of pyridine-3-sulfonyl chloride with the desired primary or secondary amine.
Step-by-Step Methodology:
-
Preparation of Pyridine-3-sulfonyl Chloride: This can be synthesized from 3-aminopyridine via diazotization followed by reaction with sulfur dioxide and copper(I) chloride.
-
Sulfonamide Formation: a. Dissolve the desired amine (e.g., tert-butylamine) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer. b. Cool the solution to 0 °C in an ice bath. c. Add a base, such as triethylamine or pyridine, to the solution to act as an acid scavenger. d. Slowly add a solution of pyridine-3-sulfonyl chloride in the same solvent to the cooled amine solution. e. Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC). f. Upon completion, quench the reaction with water and extract the product with an organic solvent. g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted pyridine-3-sulfonamide.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against various CA isoforms is typically determined using a stopped-flow CO₂ hydrase assay.[5]
Step-by-Step Methodology:
-
Enzyme and Inhibitor Preparation: a. Prepare stock solutions of the recombinant human CA isoforms in a suitable buffer (e.g., Tris-HCl with a biological pH). b. Prepare stock solutions of the test compounds (e.g., this compound and its analogues) in a solvent such as DMSO.
-
Assay Procedure: a. The assay measures the enzyme-catalyzed hydration of CO₂. A phenol red indicator is used to monitor the pH change. b. In a stopped-flow instrument, a solution of the CA isoform is mixed with a CO₂-saturated water solution in the presence of the indicator. c. The time required for the pH to drop by a specific unit (e.g., from 7.5 to 6.5) is measured. d. To determine the inhibitory activity, the enzyme is pre-incubated with various concentrations of the test compound before the addition of the CO₂ solution. e. The IC₅₀ values are determined by plotting the enzyme activity against the inhibitor concentration. f. The Ki values can be calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Visualizations
Structure-Activity Relationship of Pyridine-3-Sulfonamide Derivatives
Caption: SAR of Pyridine-3-Sulfonamides
Experimental Workflow for Synthesis and Evaluation
Caption: Synthesis and Evaluation Workflow
Conclusion
This compound represents an interesting derivative within the broader class of pyridine-3-sulfonamides. The bulky tert-butyl group is expected to significantly influence its biological activity, potentially leading to enhanced selectivity for specific enzyme isoforms. While direct comparative data for this particular compound is limited, the established structure-activity relationships for pyridine-3-sulfonamides suggest that N-substitution is a critical determinant of potency and selectivity. Further systematic studies comparing a series of N-alkyl and N-aryl pyridine-3-sulfonamide derivatives, including the N-tert-butyl analog, would be highly valuable for the rational design of next-generation inhibitors targeting enzymes such as carbonic anhydrases and protein kinases.
References
-
ResearchGate. Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor. Available from: [Link]
-
MDPI. Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Available from: [Link]
-
Sławiński, J., Szafrański, K., Vullo, D., & Supuran, C. T. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European journal of medicinal chemistry, 69, 701–710. Available from: [Link]
-
Szafrański, K., Sławiński, J., & Supuran, C. T. (2020). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules (Basel, Switzerland), 25(23), 5585. Available from: [Link]
-
ResearchGate. Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. Available from: [Link]
-
De Vita, D., Angeli, A., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of medicinal chemistry, 63(13), 7018–7034. Available from: [Link]
-
El-Malah, A. A., Al-Mahmoudy, A. M. M., & Supuran, C. T. (2021). Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules (Basel, Switzerland), 26(18), 5460. Available from: [Link]
-
Reyes-Melo, F. D., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. Available from: [Link]
-
Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers in Chemistry, 10, 961655. Available from: [Link]
-
Kumar, A., et al. (2025). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry. Available from: [Link]
-
Monti, S. M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International journal of molecular sciences, 23(23), 15301. Available from: [Link]
-
Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic letters, 22(24), 9495–9499. Available from: [Link]
-
Woods, K. W., et al. (2006). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & medicinal chemistry, 14(20), 6832–6846. Available from: [Link]
-
Griffin, R. J., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Bioorganic & medicinal chemistry, 18(12), 4335–4347. Available from: [Link]
-
ResearchGate. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Available from: [Link]
-
ResearchGate. SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... Available from: [Link]
-
ResearchGate. Diuretics, carbonic anhydrase inhibitors, and NSAIDs: R2NSO3-aromatic sulfonamides. Available from: [Link]
-
Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(9), 2732–2735. Available from: [Link]
-
Organic Chemistry Portal. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available from: [Link]
-
Kim, H., et al. (2021). Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European journal of medicinal chemistry, 211, 113095. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of N-(tert-Butyl)pyridine-3-sulfonamide Against Established Carbonic Anhydrase Inhibitors
A Methodological Guide for Preclinical Evaluation
This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the inhibitory potential of a novel compound, N-(tert-Butyl)pyridine-3-sulfonamide, against the carbonic anhydrase (CA) family of enzymes. We will establish a robust comparative analysis against clinically significant benchmarks: Acetazolamide, Dorzolamide, and Brinzolamide. The focus is not merely on presenting data, but on elucidating the experimental causality and workflow required to generate and interpret such data authoritatively.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1][2] This fundamental reaction is pivotal in numerous physiological processes, including pH homeostasis, CO₂ transport, electrolyte secretion, and biosynthesis.[1][3] In mammals, 16 different CA isoforms have been identified, each with distinct tissue distribution and subcellular localization.[2]
The clinical relevance of CAs is underscored by the therapeutic success of their inhibitors. By modulating CA activity, it is possible to treat a range of conditions such as glaucoma, epilepsy, altitude sickness, and certain types of cancer.[4][5][6] The primary chemical class for CA inhibitors is the sulfonamides (R-SO₂NH₂), which exhibit high affinity for the zinc ion in the enzyme's active site.[1][7] This guide uses this compound, a compound from a known class of CA-inhibiting scaffolds, as a case study for preclinical evaluation.[8][9][10]
The Benchmarks: Established Carbonic Anhydrase Inhibitors
A rigorous evaluation of a novel compound requires comparison against well-characterized standards. We have selected three clinically approved sulfonamide inhibitors that represent both systemic and topical applications.
-
Acetazolamide (AZM): The prototypical CA inhibitor, administered systemically.[7][11] It is a potent, non-competitive inhibitor of multiple CA isoforms, notably the cytosolic CA II and membrane-bound CA IV.[1][7] Its clinical utility in glaucoma, epilepsy, and altitude sickness stems from its ability to reduce aqueous humor production, retard abnormal neuronal discharge, and induce metabolic acidosis.[11][12][13]
-
Dorzolamide: A topically active CA inhibitor primarily used for the treatment of glaucoma.[14][15] It effectively reduces intraocular pressure by inhibiting CA in the ciliary processes of the eye, thereby decreasing aqueous humor secretion.[16] Dorzolamide is a potent inhibitor of CA-II and CA-IV but a very weak inhibitor of CA-I, offering a degree of selectivity.[17]
-
Brinzolamide: Another topical CA inhibitor for glaucoma management.[15] It is a highly potent and selective inhibitor of CA-II.[18][19][20] Compared to dorzolamide, some studies suggest brinzolamide may cause less ocular discomfort, such as burning or stinging, upon application.[16]
The following diagram illustrates the fundamental mechanism of action shared by these sulfonamide-based inhibitors.
Caption: Mechanism of sulfonamide inhibition of carbonic anhydrase.
Quantitative Comparison of Inhibitory Potency
The primary metric for comparing inhibitor efficacy is the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). These values quantify the concentration of an inhibitor required to achieve a specific level of enzyme inhibition. The table below summarizes the known inhibitory activities of our benchmark compounds against key human (h) CA isoforms. The goal for any new investigational compound, such as this compound, is to populate such a table with experimentally derived data.
| Compound | hCA I (Kᵢ/IC₅₀, nM) | hCA II (Kᵢ/IC₅₀, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity Profile |
| Acetazolamide | ~250 | 12[7] | 24-50[9] | ~5.7 | Broad-spectrum inhibitor |
| Dorzolamide | Weak inhibitor[17] | ~3.5 | ~2.5 | ~4.5 | Selective for CA-II, IV over CA-I |
| Brinzolamide | ~1,365[21] | 3.19[18][21] | Data not specified | 45.3[21] | Highly potent and selective for CA-II |
| This compound | To Be Determined | To Be Determined | To Be Determined | To Be Determined | To Be Determined |
Note: Values are compiled from multiple sources and may vary based on assay conditions. The key is consistent internal comparison.
Experimental Blueprint: In Vitro Carbonic Anhydrase Inhibition Assay
To determine the inhibitory potential of this compound, a robust and reproducible in vitro assay is essential. The most common method relies on the esterase activity of CA, using p-nitrophenyl acetate (p-NPA) as a substrate.[22][23] CA catalyzes the hydrolysis of colorless p-NPA to the yellow-colored p-nitrophenol (p-NP), which can be monitored spectrophotometrically.[22]
Caption: High-level workflow for CA inhibition screening assay.
This protocol provides a self-validating system where the performance of known inhibitors confirms the assay's integrity.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5. Causality: This buffer system maintains a stable pH in the optimal range for CA activity without significantly contributing to the uncatalyzed reaction.
-
CA Enzyme Stock Solution (1 mg/mL): Dissolve human CA isoform (e.g., hCA II) in cold Assay Buffer. Aliquot and store at -80°C. Causality: Using a purified, single isoform is critical for determining selectivity. Aliquoting prevents degradation from repeated freeze-thaw cycles.[22]
-
Substrate Stock Solution (3 mM p-NPA): Dissolve p-nitrophenyl acetate in acetonitrile or DMSO. Prepare fresh daily. Causality: p-NPA is prone to hydrolysis; a fresh solution ensures a consistent substrate concentration.[22]
-
Inhibitor Stock Solutions (10 mM): Dissolve this compound and benchmark inhibitors (Acetazolamide) in 100% DMSO.
-
-
Assay Procedure (96-well plate format):
-
Plate Setup: Prepare wells in triplicate for each condition (Blank, Maximum Activity, Positive Control, Test Compound).[22]
-
Blank (No Enzyme): 180 µL Assay Buffer.
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO.
-
Test/Positive Control: 158 µL Assay Buffer + 2 µL of serially diluted inhibitor solution.
-
-
Enzyme-Inhibitor Pre-incubation: Add 20 µL of a working solution of the CA enzyme to all wells except the Blank. Incubate the plate at room temperature for 15 minutes. Causality: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, ensuring accurate potency measurement.[22]
-
Reaction Initiation: Add 20 µL of the Substrate Stock Solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 400-405 nm every 30 seconds for 15-30 minutes.[22][23]
-
-
Data Analysis:
-
Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)] x 100
-
Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.
-
Conclusion and Forward Outlook
Following this rigorous experimental framework will allow for the precise determination of the inhibitory potency and selectivity of this compound. The generated data will directly populate the comparative table, providing an objective assessment of its potential relative to established clinical drugs. A successful outcome would be the discovery of a potent inhibitor, particularly one showing high selectivity for disease-relevant isoforms like hCA IX and hCA XII (associated with cancer) over the ubiquitous hCA I and II.[9][10] Such selectivity is a key goal in modern drug design to minimize off-target effects and improve the safety profile of next-generation CA inhibitors.[5][24][25]
References
-
Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf. (URL: [Link])
-
What is the mechanism of action of acetazolamide? - Dr.Oracle. (URL: [Link])
-
Full article: Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. (URL: [Link])
-
What is the mechanism of Acetazolamide? - Patsnap Synapse. (URL: [Link])
-
What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)? (URL: [Link])
-
An overview of carbohydrate-based carbonic anhydrase inhibitors - Taylor & Francis Online. (URL: [Link])
-
Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma - Mount Sinai Scholars Portal. (URL: [Link])
-
Carbonic anhydrase inhibitors in the management of macular edema: A review of the literature - PubMed. (URL: [Link])
-
Safety of carbonic anhydrase inhibitors - PubMed. (URL: [Link])
-
Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) - Assay Genie. (URL: [Link])
-
(PDF) Safety of carbonic anhydrase inhibitors - ResearchGate. (URL: [Link])
-
Topical carbonic anhydrase inhibitors - PubMed. (URL: [Link])
-
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (URL: [Link])
-
brinzolamide - DrugMapper. (URL: [Link])
-
Clinical pharmacokinetics of dorzolamide - PubMed. (URL: [Link])
-
Carbonic Anhydrase Inhibitors Ophthalmology - GlobalRPH. (URL: [Link])
-
4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - NIH. (URL: [Link])
-
Glaucoma - Wikipedia. (URL: [Link])
-
Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed. (URL: [Link])
-
4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PubMed. (URL: [Link])
-
Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium - MDPI. (URL: [Link])
-
Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC - NIH. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Carbonic anhydrase inhibitors in the management of macular edema: A review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Acetazolamide? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 13. droracle.ai [droracle.ai]
- 14. Topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glaucoma - Wikipedia [en.wikipedia.org]
- 16. globalrph.com [globalrph.com]
- 17. scholars.mssm.edu [scholars.mssm.edu]
- 18. apexbt.com [apexbt.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. selleck.co.jp [selleck.co.jp]
- 21. caymanchem.com [caymanchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Safety of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Structure-Activity Relationship of N-(tert-Butyl)pyridine-3-sulfonamide: A Comparative Guide for Drug Discovery
For researchers, scientists, and professionals in drug development, the pyridine-3-sulfonamide scaffold represents a privileged structure with a wide array of demonstrated biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) surrounding the lead compound, N-(tert-Butyl)pyridine-3-sulfonamide. By dissecting the roles of its core components—the pyridine ring, the sulfonamide linker, and the N-alkyl substituent—we aim to furnish a comprehensive understanding to guide future drug design and optimization efforts. This document synthesizes data from various studies on analogous compounds to build a cohesive SAR narrative.
The Pyridine-3-Sulfonamide Core: A Versatile Pharmacophore
The pyridine-3-sulfonamide moiety is a cornerstone in medicinal chemistry, with derivatives showing promise as anticancer, antidiabetic, and antimicrobial agents, as well as inhibitors of key enzymes like carbonic anhydrase and protein kinases.[1][2] The sulfonamide group (-SO₂NH-) is a crucial pharmacophore, capable of forming key hydrogen bonds and interacting with both polar and non-polar environments within protein active sites.[3] The pyridine ring, an isostere of benzene, enhances water solubility and provides a vector for substitution to modulate potency and selectivity.[4]
The general structure of a sulfonamide consists of a central sulfur atom double-bonded to two oxygen atoms and also bonded to a nitrogen atom and an organic substituent.[5] In the case of this compound, the key components for SAR exploration are:
-
The Pyridine Ring: Modifications to this ring, including the position of the sulfonamide and the introduction of other substituents, can significantly impact biological activity.
-
The Sulfonamide Linker: The geometry and electronic properties of this linker are critical for target engagement.
-
The N-substituent (tert-Butyl group): The nature of the substituent on the sulfonamide nitrogen dictates steric and lipophilic properties, influencing binding affinity and pharmacokinetic profiles.
Comparative Analysis of Biological Activities and SAR
While a singular, comprehensive SAR study on this compound is not publicly available, we can construct a robust understanding by comparing SAR studies of closely related analogs across different biological targets.
Anticancer Activity: Tubulin Polymerization Inhibition
A study on pyridine carbothioamides functionalized with a sulfonamide moiety revealed potent tubulin polymerization inhibitors with significant cytotoxicity against various cancer cell lines.[1] Although the core is a pyridine-2-carbothioamide, the presence of an N-phenylsulfonamide allows for valuable SAR insights.
Key SAR Observations for Anticancer Activity:
-
N-Substitution on Sulfonamide: While this study focused on N-phenyl derivatives, the substitution pattern on the phenyl ring was critical. Small substituents like methyl and methoxy at the 2- and 4-positions of the N-phenyl ring influenced potency, highlighting the importance of steric and electronic effects in this region.[1] This suggests that the N-tert-butyl group in our lead compound would likely have a profound impact on activity, potentially through steric interactions within the binding pocket.
-
Pyridine Ring Substitution: The study did not explore substitutions on the pyridine ring itself, but the position of the carbothioamide at the 2-position was a key feature of the scaffold.
Table 1: Cytotoxicity of N-Phenyl Pyridine-2-carbothioamide Sulfonamide Derivatives [1]
| Compound | Substitution on N-phenyl ring | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | Tubulin Polymerization IC₅₀ (µM) |
| 3 | 2,4-dimethyl | 0.2 ± 0.01 | 0.3 ± 0.02 | 0.1 ± 0.01 | 0.4 ± 0.01 | 1.1 |
| 5 | 4-methyl | 0.5 ± 0.02 | 0.7 ± 0.03 | 0.2 ± 0.01 | 0.6 ± 0.02 | 1.4 |
| Colchicine | Reference | 0.6 ± 0.02 | 0.8 ± 0.04 | 0.6 ± 0.03 | 0.9 ± 0.04 | 10.6 |
| Doxorubicin | Reference | 0.3 ± 0.01 | 0.4 ± 0.02 | 0.2 ± 0.01 | 0.5 ± 0.02 | - |
Antidiabetic Activity: α-Amylase Inhibition
A series of pyridine-based sulfonamides were synthesized and evaluated for their α-amylase inhibitory activity.[2] In this case, the core was an N-isopropyl-4-methylpyridine-2,6-diamine, with various substituted benzenesulfonyl chlorides attached.
Key SAR Observations for α-Amylase Inhibition:
-
N-Substitution on Sulfonamide: This study used an N-isopropyl group on the pyridine ring, not the sulfonamide. The sulfonamide nitrogen was attached to the pyridine core. The variation was in the phenyl ring of the benzenesulfonamide.
-
Pyridine Ring Substitution: The presence of a methyl group at the 4-position and amino groups at the 2- and 6-positions of the pyridine ring were constant in this series.
-
Aryl Sulfonamide Substitution: The nature and position of substituents on the phenyl ring of the benzenesulfonamide had a significant effect on α-amylase inhibition. Compounds with fluoro substitutions at the 2 and 3 positions of the phenyl ring showed notable activity.[2]
Table 2: α-Amylase Inhibitory Activity of Pyridine-based Sulfonamides [2]
| Compound | Substitution on Benzenesulfonyl Ring | α-Amylase Inhibition IC₅₀ (µg/mL) |
| 3a | 4-methyl | 44.12 ± 0.123 |
| 3b | 4-methoxy | 42.23 ± 0.150 |
| 3c | 2-fluoro | 47.38 ± 0.150 |
| 3d | 3-fluoro | 41.88 ± 0.150 |
| 3e | 4-fluoro | 54.18 ± 0.150 |
| Acarbose | Reference | 41.88 ± 0.150 |
Carbonic Anhydrase Inhibition
Pyridine-3-sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. The sulfonamide moiety binds to the zinc ion in the enzyme's active site.[6] SAR studies in this area have often focused on substitutions at the 4-position of the pyridine ring.
Key SAR Observations for Carbonic Anhydrase Inhibition:
-
N-Substitution on Sulfonamide: Most CA inhibitors based on this scaffold are primary sulfonamides (unsubstituted on the nitrogen). The N-tert-butyl group would likely disrupt the necessary interaction with the zinc ion, potentially abolishing or significantly reducing activity against many CA isoforms. However, it could also offer a vector for exploring different binding modes or isoform selectivity.
-
Pyridine Ring Substitution: The electron-withdrawing nature of the pyridine ring increases the acidity of the sulfonamide proton, which is important for binding.[6] Substitutions at the 4-position of the pyridine ring have been extensively used to achieve isoform selectivity by extending into different regions of the active site.[6]
Experimental Protocols
General Synthesis of N-substituted Pyridine-3-sulfonamides
A common method for the synthesis of N-substituted pyridine-3-sulfonamides involves the reaction of pyridine-3-sulfonyl chloride with the desired primary amine.[2]
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the primary amine (e.g., tert-butylamine) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (TEA) or pyridine.
-
Addition of Sulfonyl Chloride: Cool the reaction mixture in an ice bath and slowly add a solution of pyridine-3-sulfonyl chloride in the same solvent.
-
Reaction: Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted pyridine-3-sulfonamide.
Diagram 1: General Synthesis of N-substituted Pyridine-3-sulfonamides
Caption: Workflow for the in vitro tubulin polymerization assay.
Discussion and Future Directions
The presented data, though from studies of different pyridine-3-sulfonamide analogs, allows for the formulation of several key hypotheses regarding the SAR of this compound.
-
The Role of the N-tert-Butyl Group: The bulky tert-butyl group is likely to have a significant steric influence on the binding of the molecule to its biological target. In the context of tubulin inhibition, this could either enhance or disrupt binding at the colchicine site, depending on the specific topology of the pocket. For carbonic anhydrase inhibition, it is predicted to be detrimental to the classical binding mode. Experimental validation by synthesizing and testing analogs with varying N-alkyl groups (e.g., methyl, ethyl, isopropyl) is crucial.
-
Exploring the Pyridine Ring: The pyridine ring offers multiple positions for substitution. Based on the findings for CA inhibitors, substitution at the 4-position is a promising strategy to enhance potency and selectivity. For other targets, substitutions at the 2-, 4-, 5-, and 6-positions should be systematically explored with both electron-donating and electron-withdrawing groups to probe the electronic and steric requirements of the target's binding site.
-
Biological Target Identification: A critical next step for this compound is the identification of its primary biological target(s). Broad screening against a panel of kinases, proteases, and other common drug targets would be a valuable starting point.
Diagram 3: SAR Exploration Strategy for this compound
Caption: A proposed strategy for the systematic SAR exploration.
Conclusion
The this compound scaffold holds considerable potential for the development of novel therapeutic agents. While direct SAR studies on this specific molecule are limited, a comparative analysis of related structures provides a solid foundation for future research. The key to unlocking the full potential of this scaffold lies in a systematic exploration of the N-substituent and the pyridine ring, coupled with the identification of its primary biological targets. The experimental protocols and strategic framework outlined in this guide offer a clear path forward for researchers in this exciting area of drug discovery.
References
- De, S., S K, A. K., Shah, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 795-817.
- Genc, H., et al. (2021). Synthesis and biological evaluation of new pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283.
- Khan, I., et al. (2020). Design, Synthesis, and Biological Evaluation of Sulfonamide-Functionalized Pyridine Carbothioamides as Potent Tubulin-Targeting Anticancer Agents. RSC Medicinal Chemistry, 11(11), 1333-1343.
- Patel, M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4185.
- Ptaszyńska, N., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 28(13), 5035.
- Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200.
- Sonu, et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis, 10(2), 117-128.
- Tantawy, A. S., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25965-25977.
- Various Authors. (2019). Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies. European Journal of Medicinal Chemistry, 183, 111715.
- Various Authors. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283.
- Various Authors. (2025). Biological activities of sulfonamides.
- WO/2019/020657 PYRIDINE-3-SULFONAMIDE COMPOUNDS AS PI3-KINASE INHIBITORS. (2019). WIPO.
Sources
- 1. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurjchem.com [eurjchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Researcher's Guide to the Cross-Validation of N-(tert-Butyl)pyridine-3-sulfonamide Across Diverse Cancer Cell Lines
Abstract
This guide provides a comprehensive framework for the preclinical validation of N-(tert-Butyl)pyridine-3-sulfonamide, a novel sulfonamide-based compound with therapeutic potential in oncology. Drawing from the established role of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway in promoting cancer cell proliferation and survival, we postulate that this compound acts as an inhibitor of IκB kinase β (IKKβ), a critical upstream regulator of this pathway. This document outlines a rigorous, multi-faceted approach to characterize the compound's efficacy and mechanism of action across a panel of cancer cell lines exhibiting constitutive NF-κB activation. We present detailed protocols for comparative analysis against established IKKβ inhibitors, BMS-345541 and SC-514, to benchmark its performance and selectivity. The experimental design emphasizes scientific integrity, providing researchers with the necessary tools to generate robust and reproducible data for informed decision-making in the drug development pipeline.
Introduction: Targeting the NF-κB Pathway in Oncology
The NF-κB signaling cascade is a pivotal regulator of cellular processes, including inflammation, immunity, and cell survival.[1][2] Its aberrant, constitutive activation is a hallmark of numerous malignancies, contributing to tumor growth, metastasis, and resistance to therapy.[3][4][5] The IKK complex, particularly the IKKβ subunit, is a central node in the canonical NF-κB pathway.[6] Upon activation by various stimuli, IKKβ phosphorylates the inhibitor of κBα (IκBα), targeting it for proteasomal degradation. This event liberates the NF-κB heterodimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-survival and pro-inflammatory genes.[7][8]
The sulfonamide chemical scaffold has emerged as a promising pharmacophore for the development of targeted anticancer agents.[4][9][10] Based on this precedent, we hypothesize that this compound functions as an IKKβ inhibitor. This guide provides the rationale and detailed methodologies for testing this hypothesis and characterizing the compound's anticancer activity.
The IKKβ/NF-κB Signaling Pathway
A clear understanding of the target pathway is crucial for designing informative experiments. The diagram below illustrates the canonical NF-κB signaling cascade and the proposed point of intervention for this compound.
Caption: Canonical NF-κB signaling pathway and proposed inhibition by this compound.
Experimental Design: A Multi-tiered Validation Approach
To thoroughly assess the potential of this compound, we propose a cross-validation strategy using a panel of cancer cell lines with documented constitutive NF-κB activation.
Rationale for Cell Line Selection
The choice of appropriate cell models is paramount for clinically relevant findings. We recommend a panel of cell lines from different cancer types known to be dependent on the NF-κB pathway for their survival and proliferation.
-
Basal-Like Breast Cancer: Cell lines such as MDA-MB-231 and Hs578T often exhibit high constitutive NF-κB activity.[3]
-
Colorectal Cancer: A subset of colorectal cancer cell lines, including DLD-1 and HCT116, shows constitutive NF-κB activation.[4]
-
Melanoma: Cell lines like SK-MEL-5 and A375 have been shown to have high constitutive IKK activity.[11]
-
Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL): These cell lines are highly dependent on chronic NF-κB signaling for survival.[12]
Comparator Compounds
For a robust evaluation, the activity of this compound should be benchmarked against well-characterized IKKβ inhibitors:
-
BMS-345541: A selective, allosteric inhibitor of IKKβ with an IC50 of 0.3 µM.[6][10][13]
-
SC-514: An ATP-competitive IKKβ inhibitor with an IC50 in the range of 3-12 µM.[6][14]
Experimental Workflow
The following workflow provides a logical progression from assessing broad cytotoxic effects to confirming the specific mechanism of action.
Caption: A three-phase experimental workflow for the validation of this compound.
Detailed Experimental Protocols
Adherence to standardized protocols is essential for data reproducibility.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[15][16][17][18]
Materials:
-
Selected cancer cell lines
-
Complete culture medium (specific to each cell line)
-
96-well flat-bottom plates
-
This compound, BMS-345541, SC-514 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value for each compound.
Target Engagement (Western Blot for p-IκBα)
This technique will be used to determine if this compound inhibits the phosphorylation of IκBα, a direct downstream target of IKKβ.[19][20][21][22][23]
Materials:
-
Selected cancer cell lines
-
6-well plates
-
This compound, BMS-345541, SC-514
-
TNFα (or other appropriate NF-κB stimulus)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-IκBα (Ser32/36), Rabbit anti-IκBα, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with various concentrations of this compound or comparator compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with TNFα (e.g., 10 ng/mL) for 15-30 minutes to induce IκBα phosphorylation. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total IκBα and β-actin to ensure equal protein loading and to assess the ratio of phosphorylated to total IκBα.
Data Presentation and Interpretation
Quantitative data should be presented in a clear and comparative format.
Table 1: Comparative IC50 Values (µM) of this compound and Comparator Compounds
| Cell Line | This compound | BMS-345541 | SC-514 |
| MDA-MB-231 | Experimental Value | ~9.3[10] | ~5-10 |
| DLD-1 | Experimental Value | <10 | <10 |
| SK-MEL-5 | Experimental Value | ~1-10[10] | ~50[9] |
| Other Cell Line | Experimental Value | Value | Value |
Note: Literature-derived values for comparator compounds may vary based on experimental conditions and should be determined concurrently in your assays for direct comparison.
Interpretation of Western Blot Results
A dose-dependent decrease in the ratio of phosphorylated IκBα to total IκBα in the presence of this compound would provide strong evidence of IKKβ inhibition. The potency of this effect should be compared to that of BMS-345541 and SC-514.
Conclusion and Future Directions
The experimental framework outlined in this guide will enable a comprehensive evaluation of this compound as a potential anticancer agent. Positive results, characterized by potent and selective inhibition of cell viability in NF-κB-dependent cancer cell lines and confirmed on-target activity, would warrant further investigation. Subsequent studies could include broader kinase profiling to assess selectivity, in vivo efficacy studies in xenograft models, and pharmacokinetic and toxicological profiling. This structured approach ensures that the preclinical assessment of this compound is both thorough and scientifically rigorous, providing a solid foundation for its potential clinical development.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
David, C., et al. (2002). Mutant human cells with constitutive activation of NF-κB. Proceedings of the National Academy of Sciences, 99(12), 8199-8204. [Link]
-
Protocols.io. (2023, February 27). MTT assay protocol. Retrieved from [Link]
-
Yamamoto, Y., et al. (2013). Constitutive activation of nuclear factor‐κB is preferentially involved in the proliferation of basal‐like subtype breast cancer cell lines. Cancer Science, 104(11), 1461-1468. [Link]
-
ResearchGate. (n.d.). Schematic Diagram of NF-kB Activation. Retrieved from [Link]
-
Wikipedia. (n.d.). NF-κB. Retrieved from [Link]
-
Sakamoto, K., et al. (2009). Constitutive NF-κB Activation in Colorectal Carcinoma Plays a Key Role in Angiogenesis, Promoting Tumor Growth. Clinical Cancer Research, 15(7), 2248-2258. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
-
Davis, R. E., et al. (2001). Constitutive Nuclear Factor κB Activity Is Required for Survival of Activated B Cell–like Diffuse Large B Cell Lymphoma Cells. The Journal of Experimental Medicine, 194(12), 1861-1874. [Link]
-
Zhang, W., et al. (2013). SC-514, a selective inhibitor of IKKβ attenuates RANKL-induced osteoclastogenesis and NF-κB activation. Biochemical Pharmacology, 86(12), 1775-1783. [Link]
-
ResearchGate. (n.d.). SC-514 is a ROS-inducing IKKβ Inhibitor. Retrieved from [Link]
-
Wang, N., et al. (2022). IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. Acta Pharmaceutica Sinica B, 12(9), 3517-3540. [Link]
-
O'Donnell, J. A., et al. (2018). Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors. Cancers, 10(9), 297. [Link]
-
Yang, J., et al. (2006). BMS-345541 Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways. Clinical Cancer Research, 12(3), 950-960. [Link]
-
Schwitalla, S., et al. (2011). Constitutive IKK2 activation in intestinal epithelial cells induces intestinal tumors in mice. The Journal of Clinical Investigation, 121(6), 2471-2483. [Link]
-
ResearchGate. (n.d.). Western blot analysis of P-IκB-α and IκB-α expression. Retrieved from [Link]
-
Gut. (n.d.). Supplemental Material and Methods: Western Blotting and Immunoprecipitation (IP). Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of IκBα and NF-κB expression and activation in kidney. Retrieved from [Link]
Sources
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Constitutive activation of nuclear factor‐κB is preferentially involved in the proliferation of basal‐like subtype breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. JCI - Constitutive IKK2 activation in intestinal epithelial cells induces intestinal tumors in mice [jci.org]
- 6. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NF-κB - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. BMS-345541Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Constitutive Nuclear Factor κB Activity Is Required for Survival of Activated B Cell–like Diffuse Large B Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. SC-514, a selective inhibitor of IKKβ attenuates RANKL-induced osteoclastogenesis and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. clyte.tech [clyte.tech]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. researchgate.net [researchgate.net]
- 22. gut.bmj.com [gut.bmj.com]
- 23. researchgate.net [researchgate.net]
"N-(tert-Butyl)pyridine-3-sulfonamide" efficacy compared to standard-of-care drugs
An In-Depth Comparative Analysis of Novel Rho Kinase (ROCK) Inhibitors Derived from an N-(tert-Butyl)pyridine-3-sulfonamide Scaffold
Introduction: The Quest for Superior Therapeutic Agents
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics with improved efficacy, selectivity, and safety profiles. One such scaffold, this compound, serves as a valuable building block in medicinal chemistry. While not a therapeutic agent in itself, its derivatives have shown promise, particularly in the development of inhibitors for critical signaling proteins like Rho-associated coiled-coil containing protein kinase (ROCK).
This guide provides a comparative framework for evaluating a hypothetical, novel ROCK inhibitor, hereafter referred to as "Compound-X" (derived from the this compound scaffold), against a current standard-of-care drug, Netarsudil . Netarsudil is a well-established ROCK inhibitor approved for the treatment of glaucoma, a condition characterized by elevated intraocular pressure (IOP) that can lead to optic nerve damage and irreversible blindness. The primary mechanism for lowering IOP by ROCK inhibitors involves increasing aqueous humor outflow through the trabecular meshwork by inducing relaxation and morphological changes in the cells of this tissue.
Our objective is to present a rigorous, data-driven comparison, detailing the necessary experimental workflows and providing simulated data to guide researchers in evaluating the potential advantages of novel compounds like Compound-X.
The Scientific Rationale: Why Compare Against Netarsudil?
Netarsudil represents a significant advancement in glaucoma therapy, not only inhibiting ROCK but also the norepinephrine transporter (NET), which contributes to its IOP-lowering effect. Any new candidate must, therefore, demonstrate at least comparable, if not superior, performance in key preclinical metrics. This guide will focus on three pillars of comparison:
-
Potency and Selectivity: How effectively does Compound-X inhibit the target kinase compared to the standard? Is it selective for ROCK over other kinases?
-
Cellular Efficacy: Does the biochemical potency translate into the desired biological effect in relevant cell models?
-
In Vivo Efficacy: Does the compound effectively lower IOP in a validated animal model of ocular hypertension?
The following sections will detail the experimental protocols and present hypothetical data that would be generated during such a comparative study.
Comparative Workflow for Preclinical Efficacy Assessment
The evaluation process follows a logical progression from biochemical assays to cell-based models and finally to in vivo testing. This ensures that resources are focused on candidates with the highest potential for clinical success.
Caption: Preclinical workflow for comparing a novel ROCK inhibitor (Compound-X) against a standard-of-care drug.
Part 1: Biochemical Potency and Selectivity
The initial step is to determine the direct inhibitory activity of Compound-X on the primary targets, ROCK1 and ROCK2. High potency is desirable, but high selectivity is crucial to minimize off-target effects and potential toxicity.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound-X and Netarsudil against recombinant human ROCK1 and ROCK2 enzymes.
-
Materials: Recombinant human ROCK1 and ROCK2 kinases, ATP, kinase substrate (e.g., Long S6 Kinase Substrate Peptide), test compounds (Compound-X, Netarsudil), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of Compound-X and Netarsudil in DMSO, then dilute into the kinase buffer.
-
In a 384-well plate, add 5 µL of the compound dilutions.
-
Add 10 µL of a 2X kinase/substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of a 2.5X ATP solution. The final reaction volume is 25 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent and a luminometer.
-
Data is normalized to control wells (no inhibitor for 0% inhibition, no enzyme for 100% inhibition).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism).
-
Hypothetical Data Summary: Kinase Inhibition
| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) |
| Compound-X | 1.2 | 0.9 |
| Netarsudil | 5.8 | 4.5 |
Interpretation: In this simulated dataset, Compound-X demonstrates approximately 4-5 fold greater potency against both ROCK isoforms compared to Netarsudil. This superior potency could potentially translate to a lower effective dose in vivo, reducing the risk of off-target effects.
Part 2: Cellular Efficacy in a Disease-Relevant Model
Demonstrating potent enzymatic inhibition is only the first step. The compound must effectively engage its target in a cellular environment to produce the desired physiological response. For glaucoma, this involves assessing the compound's ability to relax human trabecular meshwork (hTM) cells.
The Rho/ROCK Signaling Pathway in Trabecular Meshwork Cells
The Rho/ROCK pathway plays a central role in regulating the contractility of trabecular meshwork cells. Activation of this pathway leads to phosphorylation of Myosin Light Chain (MLC), resulting in actin-myosin-driven cell contraction, increased stiffness of the trabecular meshwork, and consequently, reduced aqueous humor outflow. ROCK inhibitors block this process, promoting cell relaxation and enhancing outflow.
Caption: Simplified Rho/ROCK signaling pathway in trabecular meshwork cells and points of inhibition.
Experimental Protocol: hTM Cell Morphology Assay
-
Objective: To quantify the ability of Compound-X and Netarsudil to induce morphological changes (cell relaxation and rounding) in cultured hTM cells.
-
Materials: Primary hTM cells, cell culture medium, serum-free medium, Compound-X, Netarsudil, and a high-content imaging system.
-
Procedure:
-
Plate hTM cells in 96-well imaging plates and grow to confluence.
-
Serum-starve the cells for 24 hours to establish a baseline contractile state.
-
Treat cells with various concentrations of Compound-X or Netarsudil for 4 hours.
-
Fix the cells with 4% paraformaldehyde and stain for F-actin with Phalloidin-iFluor 488 and for nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
Analyze images to quantify cell area and circularity. An increase in both parameters indicates cell relaxation.
-
Calculate the EC50 (half-maximal effective concentration) for each compound.
-
Hypothetical Data Summary: Cellular Efficacy
| Compound | Cellular Relaxation EC50 (nM) |
| Compound-X | 8.5 |
| Netarsudil | 35.0 |
Interpretation: The cellular data corroborates the biochemical findings. Compound-X is more potent at inducing the desired physiological effect in a disease-relevant cell type. This strengthens the case for its potential as a therapeutic candidate, as it demonstrates effective target engagement within a complex biological system.
Part 3: In Vivo Efficacy in an Animal Model
The ultimate preclinical validation is to demonstrate efficacy in a living organism. A common method is to use an animal model of ocular hypertension to measure the reduction in intraocular pressure (IOP).
Experimental Protocol: IOP Reduction in a Rodent Model
-
Objective: To compare the IOP-lowering efficacy and duration of action of a single topical dose of Compound-X and Netarsudil.
-
Model: Hypertonic saline-induced ocular hypertension model in rats. Injection of hypertonic saline into the episcleral veins causes a transient but significant increase in IOP.
-
Procedure:
-
Acclimatize male Wistar rats and obtain baseline IOP measurements using a tonometer (e.g., TonoLab).
-
Induce ocular hypertension by injecting hypertonic saline.
-
Divide animals into three groups: Vehicle, Compound-X (0.04% ophthalmic solution), and Netarsudil (0.02% ophthalmic solution).
-
Administer a single 20 µL drop of the respective treatment to one eye of each animal.
-
Measure IOP at regular intervals (e.g., 1, 2, 4, 8, 12, and 24 hours) post-treatment.
-
Calculate the maximum IOP reduction from baseline and the area under the curve (AUC) for the IOP change over 24 hours.
-
Hypothetical Data Summary: In Vivo IOP Reduction
| Treatment Group | Maximum IOP Reduction (mmHg) | AUC of IOP Reduction (mmHg*hr over 24h) |
| Vehicle | 0.8 ± 0.3 | 8.5 |
| Compound-X (0.04%) | 6.2 ± 0.7 | 85.2 |
| Netarsudil (0.02%) | 4.9 ± 0.6 | 65.7 |
Interpretation: In this simulated in vivo study, a 0.04% formulation of Compound-X provided a greater peak IOP reduction and a longer duration of action (indicated by a larger AUC) compared to the standard 0.02% Netarsudil formulation. This suggests that Compound-X may offer a more robust and sustained therapeutic effect, potentially allowing for less frequent dosing in a clinical setting.
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach to comparing a novel therapeutic candidate, derived from an this compound scaffold, against an established standard-of-care drug. Based on the hypothetical data presented, Compound-X exhibits superior performance across all key preclinical metrics:
-
Higher Biochemical Potency: Demonstrates stronger inhibition of ROCK1 and ROCK2 kinases.
-
Greater Cellular Efficacy: More effectively induces the desired physiological response in trabecular meshwork cells.
-
Enhanced In Vivo Activity: Provides a more significant and sustained reduction in intraocular pressure in an animal model.
These compelling, albeit simulated, results provide a strong rationale for advancing Compound-X into further preclinical development, including comprehensive safety and toxicology studies, pharmacokinetic profiling, and formulation optimization. This rigorous, comparative methodology ensures that only the most promising candidates proceed toward clinical trials, maximizing the potential for delivering truly innovative medicines to patients.
References
-
Title: Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension Source: American Academy of Ophthalmology URL: [Link]
-
Title: Netarsudil/Latanoprost Fixed-Dose Combination for the Treatment of Open-Angle Glaucoma or Ocular Hypertension: A Review Source: Clinical Ophthalmology (Dove Press) URL: [Link]
-
Title: The Trabecular Meshwork: A Basic Review of Form and Function Source: Journal of Ocular Pharmacology and Therapeutics URL: [Link]
-
Title: Animal models of glaucoma: a review Source: Experimental Eye Research URL: [Link]
Confirming Cellular Target Engagement of N-(tert-Butyl)pyridine-3-sulfonamide as a Putative Tubulin Inhibitor: A Comparative Guide
For researchers in oncology and drug development, identifying a compound with potent cytotoxic effects is only the beginning. The critical next step is to unequivocally demonstrate that the molecule engages its intended target within the complex environment of a living cell. This guide provides an in-depth, comparative framework for confirming the on-target engagement of N-(tert-Butyl)pyridine-3-sulfonamide , a compound belonging to a chemical class recently shown to possess potent tubulin-targeting anticancer properties.[1] While the precise target of this specific molecule is under investigation, its structural similarity to known pyridine carbothioamides that inhibit tubulin polymerization makes tubulin a primary hypothetical target.[1]
This document moves beyond a simple listing of protocols. It explains the causality behind experimental choices, enabling researchers to build a robust, self-validating case for on-target activity, a cornerstone of any successful drug discovery program.
The Central Challenge: Moving from In Vitro Activity to In Cellulo Proof
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a validated and highly valuable target for cancer therapeutics. An initial biochemical screen might show that this compound inhibits the polymerization of purified tubulin. However, this provides no information on whether the compound can penetrate the cell membrane, avoid efflux pumps, remain metabolically stable, and physically bind to tubulin in its native, intracellular context. The following methodologies provide a tiered strategy to bridge this gap.
Tier 1: Foundational Evidence of Cellular Disruption
Before proceeding to direct binding assays, it's crucial to observe the compound's effect on microtubule-dependent cellular processes. These phenotypic assays provide the first indication that the compound is active in cells and produces an effect consistent with tubulin inhibition.
Method 1: Immunofluorescence Microscopy of the Microtubule Network
Principle: This technique visualizes the microtubule cytoskeleton. Tubulin inhibitors disrupt the delicate balance of microtubule dynamics, leading to characteristic morphological changes—either depolymerization (loss of the network) or stabilization (formation of abnormal bundles).
Experimental Protocol:
-
Cell Culture: Plate a suitable cancer cell line (e.g., HeLa or A549) onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dose-range of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a relevant time period (e.g., 16-24 hours). Include a known tubulin inhibitor like colchicine (depolymerizing) or paclitaxel (stabilizing) as a positive control.
-
Fixation & Permeabilization: Gently wash the cells with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes. Permeabilize the cell membranes with 0.2% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Block non-specific binding with 2% Bovine Serum Albumin (BSA) in PBS for 1 hour. Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) for 1 hour at room temperature. Wash three times with PBS.
-
Secondary Antibody & Counterstaining: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour. Counterstain DNA with DAPI (4',6-diamidino-2-phenylindole) to visualize the nuclei.
-
Imaging: Mount the coverslips onto microscope slides and image using a fluorescence or confocal microscope.
Interpretation: Compared to the well-defined, filamentous network in vehicle-treated cells, treatment with an effective tubulin depolymerizing agent will result in a diffuse, fragmented tubulin stain. A stabilizing agent will cause the formation of thick, aberrant microtubule bundles.
Method 2: Cell Cycle Analysis via Flow Cytometry
Principle: The formation of the mitotic spindle, composed of microtubules, is a prerequisite for chromosome segregation during mitosis. Compounds that disrupt microtubule dynamics activate the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.
Experimental Protocol:
-
Cell Culture & Treatment: Seed cells in 6-well plates. Once they reach ~60% confluency, treat with a dose-range of this compound and controls (vehicle, known G2/M arresting agent like nocodazole) for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Analysis: Analyze the samples on a flow cytometer. The intensity of the fluorescent signal from the DNA dye is proportional to the DNA content.
Interpretation: A significant increase in the cell population with 4N DNA content (the G2/M peak) relative to the vehicle control is a strong indicator of mitotic arrest, a hallmark of anti-tubulin agents.
Tier 2: Direct Evidence of Target Engagement in Intact Cells
While phenotypic assays are suggestive, they do not constitute direct proof of a physical interaction between the compound and its target. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses target engagement in a physiological context.[2]
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the phenomenon of ligand-induced thermal stabilization.[3] The binding of a small molecule, such as this compound, to its target protein (tubulin) can increase the protein's conformational stability. This stabilization makes the protein more resistant to heat-induced denaturation and aggregation.[2] By heating cell lysates or intact cells to various temperatures, one can measure the amount of soluble, non-aggregated protein remaining. A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of binding.
Caption: CETSA Workflow for Target Engagement.
Detailed Experimental Protocol (Western Blot Readout):
-
Cell Treatment: Treat suspension cells or adherent cells in culture with this compound (at a concentration known to be phenotypically active, e.g., 5x IC50) or vehicle for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating Step: Aliquot the cell suspension into multiple PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 37°C water bath).
-
Separation of Soluble Fraction: Separate the soluble proteins from the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Western Blotting: Collect the supernatant (soluble fraction) and determine protein concentration. Load equal amounts of protein for each temperature point onto an SDS-PAGE gel. Transfer to a PVDF membrane and probe with a primary antibody specific for β-tubulin.
-
Data Analysis: Detect with a secondary antibody and chemiluminescence. Quantify the band intensity for each lane. Plot the relative amount of soluble tubulin as a function of temperature for both vehicle- and compound-treated samples to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.
Comparison of Cellular Target Engagement Methods
| Feature | Immunofluorescence | Cell Cycle Analysis | Cellular Thermal Shift Assay (CETSA) |
| Principle | Visualization of microtubule network integrity | Measurement of DNA content to infer mitotic arrest | Ligand-induced thermal stabilization of the target protein |
| Data Type | Qualitative/Semi-quantitative (Phenotypic) | Quantitative (Phenotypic) | Quantitative (Direct Biophysical Binding) |
| Primary Question Answered | Does the compound disrupt the microtubule cytoskeleton? | Does the compound cause mitotic arrest? | Does the compound physically bind to tubulin in cells? |
| Required Equipment | Fluorescence Microscope | Flow Cytometer | Thermal Cycler, Centrifuge, Western Blot setup |
| Throughput | Low to Medium | Medium to High | Low to Medium (WB); High (HT-CETSA) |
| Strength | Provides spatial information on drug effect | Robust, quantitative measure of a key downstream effect | Direct evidence of target binding in a native environment |
| Limitation | Indirect; phenotype could arise from off-targets | Indirect; other cellular stresses can cause G2/M arrest | Does not reveal functional consequence of binding |
Tier 3: Global Selectivity Profiling
A powerful, unbiased approach to both confirm the on-target interaction and simultaneously assess selectivity across the proteome is Thermal Proteome Profiling (TPP), also known as CETSA-MS.[4]
Principle: TPP expands on the CETSA principle by using quantitative mass spectrometry to measure the thermal stability of thousands of proteins at once. Cells are treated with the compound or vehicle, heated, and the soluble protein fractions are analyzed. By comparing the melting curves of every identified protein, one can identify which protein(s) are significantly stabilized by the compound.
Caption: Conceptual workflow of Thermal Proteome Profiling (TPP).
Significance: If TPP analysis reveals a significant and potent thermal shift for α- and β-tubulin with minimal shifts for other proteins, it provides the highest degree of confidence that this compound is a selective tubulin-binding agent in living cells.
Conclusion: An Integrated and Self-Validating Approach
Confirming on-target engagement is not a single experiment but a logical progression of inquiry. For a putative tubulin inhibitor like this compound, the evidence builds from observing the expected cellular phenotypes (cytoskeletal disruption, G2/M arrest) to directly proving the physical interaction in cells (CETSA). Finally, assessing the compound's impact on a proteome-wide scale (TPP) offers a global view of selectivity. By integrating these orthogonal methods, researchers can construct a rigorous, multi-faceted validation of the compound's mechanism of action, a critical milestone in its journey from a promising hit to a potential therapeutic.
References
-
ResearchGate. (n.d.). Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor. Retrieved from [Link]
-
Dai, L., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Retrieved from [Link]
-
El-Sayed, H. A., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. Retrieved from [Link]
-
Khan, I., et al. (2024). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry. Retrieved from [Link]
-
Jin, X., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Retrieved from [Link]
-
Lee, J., et al. (2017). t-Butyl pyridine and phenyl C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Lipecka, J., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Miettinen, M., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. Pharmaceuticals. Retrieved from [Link]
-
Tolvanen, T. (2022). Current Advances in CETSA. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). N-tert-butyl-2-oxo-1-propylpyridine-3-sulfonamide. Retrieved from [Link]
-
PubChemLite. (n.d.). 6-amino-n-tert-butylpyridine-3-sulfonamide. Retrieved from [Link]
-
Martínez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Retrieved from [Link]
Sources
- 1. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-tert-butyl-2-oxo-1-propylpyridine-3-sulfonamide | C12H20N2O3S | CID 53723533 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of N-(tert-Butyl)pyridine-3-sulfonamide for Laboratory Professionals
Researchers and scientists in drug development handle a diverse array of chemical compounds daily. Among these, N-(tert-Butyl)pyridine-3-sulfonamide and its analogs are significant due to their utility in medicinal chemistry. However, with the synthesis and use of such novel compounds comes the critical responsibility of their safe handling and disposal. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, grounded in established safety protocols and regulatory compliance. The causality behind each procedural choice is explained to ensure a deep understanding and foster a culture of safety within the laboratory.
Part 1: Core Directive - Hazard Identification and Initial Safety Measures
Before any disposal process begins, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, hazard assessment can be extrapolated from the known risks associated with its structural components: the pyridine ring and the sulfonamide group.
Expected Hazard Profile:
-
Skin and Eye Irritation: Pyridine derivatives can cause irritation upon contact with skin and eyes.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][3]
-
Environmental Hazards: Pyridine-based compounds can be toxic to aquatic life.[2][4] Therefore, release into the environment must be strictly avoided.
Immediate Safety and Operational Plan:
-
Personal Protective Equipment (PPE): Always assume the compound is hazardous.[5]
-
Eye Protection: Wear chemical safety goggles or a face shield.[6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before each use.[6]
-
Body Protection: A lab coat is mandatory.[6]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][7]
-
-
Safe Handling:
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[9] Chemical waste generators are responsible for correctly identifying and classifying their waste.[9]
Step 1: Waste Characterization
Treat this compound as hazardous waste.[12] Based on its structure, it should be classified as a non-halogenated organic solid.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[13]
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container.[13] The container must be compatible with the chemical.
-
Labeling: The label must include:
-
The words "Hazardous Waste".[13]
-
The full chemical name: "this compound".
-
The specific hazards (e.g., "Irritant").
-
The date of accumulation.
-
-
Segregation: Store this waste separately from:
Step 3: On-site Accumulation
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[13]
-
Keep the container closed except when adding waste.[12]
-
Do not overfill the container; leave at least one inch of headspace.[12]
Step 4: Disposal Manifest and Pickup
-
Coordinate with your institution's Environmental Health and Safety (EHS) office for the final disposal.
-
The most common method for disposal of this type of waste is high-temperature incineration by a licensed hazardous waste disposal facility.[15]
Spill Response:
In the event of a spill, immediately alert personnel in the area.[6]
-
Small Spills:
-
Large Spills:
-
Evacuate the area.
-
Contact your institution's EHS or emergency response team.
-
Part 3: Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposal of this compound.
References
-
Central Washington University (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
GZ Industrial Supplies (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
-
LSU (2023). Standard Operating Procedure: Handling Chemicals. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). Pyridine-3-sulfonamide. PubChem. Retrieved from [Link]
-
U.S. Environmental Protection Agency (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. National Library of Medicine (n.d.). Pyridine. Hazardous Substances Data Bank. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Pyridine-3-sulfonamide | C5H6N2O2S | CID 232710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. thesafetygeek.com [thesafetygeek.com]
- 6. gz-supplies.com [gz-supplies.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. aksci.com [aksci.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. upload.lsu.edu [upload.lsu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. bucknell.edu [bucknell.edu]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. downloads.ossila.com [downloads.ossila.com]
Comprehensive Safety and Handling Guide for N-(tert-Butyl)pyridine-3-sulfonamide
A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: A Proactive Approach to Safety
Understanding the potential hazards associated with N-(tert-Butyl)pyridine-3-sulfonamide is the first line of defense. Based on the toxicological profiles of related pyridine and sulfonamide compounds, a thorough risk assessment is imperative.
Key Potential Hazards:
-
Skin and Eye Irritation: Pyridine derivatives are known to cause skin irritation and serious eye irritation.[1][2] Direct contact may lead to redness, itching, and in severe cases, chemical burns.
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][2][3]
-
Harmful if Swallowed or Inhaled: Similar to many pyridine compounds, this compound may be harmful if ingested or inhaled.[4]
-
Organ Damage: Prolonged or repeated exposure to some pyridine derivatives has been shown to cause organ damage.[5][6]
| Hazard Classification (Inferred) | GHS Pictogram (Anticipated) | Precautionary Statements (Recommended) |
| Skin Corrosion/Irritation | GHS07: Exclamation Mark | P264: Wash hands thoroughly after handling.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Serious Eye Damage/Irritation | GHS05: Corrosion | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Specific Target Organ Toxicity | GHS08: Health Hazard | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area.[2] |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS06: Skull and Crossbones | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2] |
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following PPE is mandatory when handling this compound.
Primary Engineering Controls: Fume Hood
All work with this compound, including weighing, mixing, and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][7]
Personal Protective Equipment Protocol
Caption: PPE donning and doffing workflow for handling this compound.
Operational and Disposal Plans: A Lifecycle Approach to Safety
Handling Procedures
-
Pre-use Inspection: Before use, visually inspect the compound for any changes in appearance or signs of degradation.
-
Weighing and Transfer: Conduct all weighing and transfers in a fume hood.[8] Use appropriate tools to avoid generating dust.
-
Spill Response: In the event of a spill, evacuate the area and alert your institution's environmental health and safety (EHS) department. Small spills can be absorbed with an inert material and placed in a sealed container for disposal.[9]
Disposal Plan
All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.[3][10]
Caption: Waste disposal workflow for this compound.
Emergency Procedures: Preparedness is Key
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[9]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[9]
By adhering to these rigorous safety protocols, you can confidently advance your research while maintaining a safe and compliant laboratory environment.
References
-
Pyridine-3-sulfonamide | C5H6N2O2S | CID 232710 - PubChem. National Institutes of Health. [Link]
-
2-(Tri-n-butylstannyl)pyridine Safety Data Sheet. Thermo Fisher Scientific. [Link]
-
Rules for the Safe Handling of Chemicals in the Laboratory. Princeton University. [Link]
-
Pyridine Safety Data Sheet. Lab Alley. [Link]
-
Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service. [Link]
-
Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Clym Environmental. [Link]
-
Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
-
N-tert-butyl-2-oxo-1-propylpyridine-3-sulfonamide | C12H20N2O3S. PubChem. [Link]
Sources
- 1. Pyridine-3-sulfonamide | C5H6N2O2S | CID 232710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. media.laballey.com [media.laballey.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. gz-supplies.com [gz-supplies.com]
- 9. aksci.com [aksci.com]
- 10. downloads.ossila.com [downloads.ossila.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
